4-Hydroxy Bisphenol A (2,3-Dihydroxypropyl) Ether
Description
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Properties
IUPAC Name |
3-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]propane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-18(2,13-3-7-15(20)8-4-13)14-5-9-17(10-6-14)22-12-16(21)11-19/h3-10,16,19-21H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZZIXGIFLTKTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Hydroxy Bisphenol A (2,3-Dihydroxypropyl) Ether CAS 5581-32-8 properties
An In-Depth Technical Guide to Bisphenol A bis(2,3-dihydroxypropyl) ether (CAS 5581-32-8)
Introduction
This technical guide provides a comprehensive overview of Bisphenol A bis(2,3-dihydroxypropyl) ether, identified by the CAS number 5581-32-8. This compound is the di-hydrolyzed derivative of Bisphenol A diglycidyl ether (BADGE), a primary monomer used in the production of epoxy resins. While BADGE is a crucial component in applications ranging from protective coatings for food and beverage cans to adhesives and composites, its derivatives are of significant interest to the scientific community.[1][2] Bisphenol A bis(2,3-dihydroxypropyl) ether, often abbreviated as BADGE·2H₂O, represents a key analyte in the safety assessment of these materials. Its presence can indicate the hydrolysis of unreacted BADGE monomers that may migrate from packaging into consumer products.[2] Consequently, this compound serves as a critical analytical standard for researchers and regulatory bodies monitoring the safety and stability of food contact materials and other consumer goods.[3][4] This document will delve into its chemical structure, physicochemical properties, formation pathways, analytical methodologies, and toxicological profile, offering a holistic resource for professionals in research and development.
Section 1: Chemical Identity and Structure
Accurate identification is the foundation of all chemical and toxicological research. Bisphenol A bis(2,3-dihydroxypropyl) ether is systematically named 2,2-Bis[4-(2,3-dihydroxypropoxy)phenyl]propane.[4][5] Its molecular formula is C₂₁H₂₈O₆, corresponding to a molecular weight of 376.44 g/mol .[3][4][5]
Caption: Chemical structure of Bisphenol A bis(2,3-dihydroxypropyl) ether.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 5581-32-8 | [3][4][5] |
| Molecular Formula | C₂₁H₂₈O₆ | [3][5] |
| Molecular Weight | 376.44 | [3][4][5] |
| Synonyms | 2,2-Bis[4-(2,3-dihydroxypropoxy)phenyl]propane, BADGETOL, BADGE.2H₂O | [3][5][6] |
| InChI | 1S/C21H28O6/c1-21(2,15-3-7-19(8-4-15)26-13-17(24)11-22)16-5-9-20(10-6-16)27-14-18(25)12-23/h3-10,17-18,22-25H,11-14H2,1-2H3 | [3] |
| InChIKey | NISVZEWKUNUGQQ-UHFFFAOYSA-N | [3] |
| SMILES | CC(C)(c1ccc(OCC(O)CO)cc1)c2ccc(OCC(O)CO)cc2 | [3] |
| EC Number | 226-975-4 |
| MDL Number | MFCD01862948 |[3] |
Section 2: Physicochemical Properties
The physical and chemical properties of a compound dictate its environmental fate, bioavailability, and appropriate handling and storage procedures. Bisphenol A bis(2,3-dihydroxypropyl) ether is typically supplied as a white to off-white solid.[3] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, a critical consideration for accurate weighing and standard preparation.[3]
Table 2: Physicochemical Data Summary
| Property | Value | Source |
|---|---|---|
| Physical State | White to Off-White Solid | [3] |
| Melting Point | 91-97 °C | [3] |
| Boiling Point | 612 °C | [3] |
| Density | 1.224 g/cm³ | [3] |
| Flash Point | 324 °C | [3] |
| pKa | 13.23 ± 0.20 (Predicted) | [3] |
| Solubility | Slightly soluble in Acetonitrile and Methanol; Limited in water |[3][6] |
Stability and Storage Due to its hygroscopic nature, the compound requires careful storage to maintain its integrity as an analytical standard.[3] The recommended storage conditions are at -20°C in a freezer under an inert atmosphere.[3] This minimizes both moisture uptake and potential degradation over time.
Section 3: Synthesis and Formation
Bisphenol A bis(2,3-dihydroxypropyl) ether is not typically synthesized as a primary product but is formed as a hydrolysis product of BADGE. Epoxy resins are produced from the reaction of bisphenols, like Bisphenol A (BPA), with epichlorohydrin to form BADGE.[2][7] In environments where water is present, such as in canned foods or during sterilization processes, the terminal epoxide rings of residual BADGE monomers can undergo hydrolysis to form the corresponding diol, which is Bisphenol A bis(2,3-dihydroxypropyl) ether.[2]
This transformation is significant because the toxicological profiles of the parent epoxide (BADGE) and its hydrolysis products can differ. Therefore, understanding this formation pathway is essential for evaluating the total risk associated with leachable substances from epoxy-lined containers.
Caption: Formation of the title compound via hydrolysis of BADGE.
Section 4: Applications and Significance in Research
The primary application of Bisphenol A bis(2,3-dihydroxypropyl) ether is as an analytical standard or certified reference material.[3][4] Its importance stems from the need to monitor food and beverage safety. Epoxy resins containing BADGE are widely used as protective internal coatings on cans to prevent direct contact between the food and the metal, thereby preserving flavor and extending shelf life.[1][7]
Key Roles in Research and Development:
-
Extractables and Leachables (E&L) Studies: Scientists use this compound to develop and validate analytical methods for detecting and quantifying potential migrants from food packaging. Its availability as a high-purity standard allows for accurate calibration of instruments.[4]
-
Toxicology and Safety Assessment: By studying the migration levels of BADGE and its hydrolysis products, including this ether, toxicologists can perform comprehensive risk assessments. The exposure data can be compared against No-Observed-Adverse-Effect Levels (NOAELs) to ensure consumer safety.[1]
-
Regulatory Compliance: Food safety authorities, such as the European Food Safety Authority (EFSA), set specific migration limits (SMLs) for substances that can transfer from packaging to food.[8] Certified standards are essential for manufacturers to demonstrate compliance with these regulations.
Section 5: Analytical Methodologies
The detection and quantification of Bisphenol A bis(2,3-dihydroxypropyl) ether in complex matrices like human urine or food simulants require sensitive and specific analytical methods. A prominent technique is High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).[8]
Protocol: Determination in Human Urine via SPE and HPLC-FLD This protocol is conceptualized based on a published methodology for analyzing bisphenols in biological samples.[8] The causality behind the steps is to isolate the analyte from a complex matrix and then achieve a sensitive, selective measurement.
-
Sample Preparation (Rationale: Matrix Cleanup and Analyte Concentration):
-
Enzymatic Hydrolysis: Urine samples are first treated with β-glucuronidase/sulfatase to deconjugate any metabolized forms of the analyte, ensuring measurement of the total amount present.
-
Dispersive Solid Phase Extraction (d-SPE) & Solid Phase Extraction (SPE): A two-step cleanup is performed. d-SPE provides initial cleanup, followed by a more refined SPE step. This dual process is highly effective at removing interfering substances (salts, proteins, etc.) and concentrating the analytes, which is crucial for achieving low limits of detection. The recovery for this process is reported to be in the range of 74.3–86.5%.[8]
-
-
Chromatographic Separation (Rationale: Analyte Isolation):
-
HPLC System: A standard HPLC system equipped with a C18 column is used. The C18 stationary phase provides excellent hydrophobic retention for bisphenol compounds.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typically employed to effectively separate the target analyte from other bisphenols and matrix components.
-
-
Detection (Rationale: Sensitive and Selective Measurement):
-
Fluorescence Detector (FLD): Bisphenols exhibit natural fluorescence. FLD is a highly sensitive and selective detection method, as few compounds in a biological matrix naturally fluoresce at the specific excitation and emission wavelengths used for the analyte. This minimizes background noise and allows for quantification at very low levels (ng/mL).[8] The limits of quantification (LOQs) for this method were reported in the range of 11.42–22.35 ng/mL.[8]
-
Caption: Workflow for the analysis of the title compound in urine.
For unambiguous confirmation, mass spectrometry is also a valuable tool. Ion mobility data, such as the collision cross section (CCS), is available for this compound, providing an additional layer of identification.
Section 6: Toxicological Profile and Safety Precautions
The toxicological profile of Bisphenol A bis(2,3-dihydroxypropyl) ether is often considered in the context of its parent compound, BADGE. Extensive reviews of one- and two-generation reproduction studies and developmental investigations for BADGE have found no evidence of reproductive or endocrine toxicity.[1] The No-Observed-Adverse-Effect Level (NOAEL) from a 2-year carcinogenicity study in rats was 15 mg/kg body weight/day.[1] Human exposure to BADGE from can coatings is estimated to be thousands of times lower than these NOAELs, suggesting a large margin of safety.[1]
However, it is crucial to note that some safety data sheets (SDS) for Bisphenol A bis(2,3-dihydroxypropyl) ether classify it as harmful if swallowed, causing serious eye damage, and suspected of reproductive toxicity.[9] This highlights the importance of treating any chemical intermediate or derivative with appropriate caution, even if the parent compound has a well-established safety profile at typical exposure levels. As an analytical standard, it should be handled by trained professionals in a laboratory setting.
Table 3: Safety and Handling Information
| Parameter | Classification/Recommendation | Source |
|---|---|---|
| Water Hazard Class (WGK) | 3 (Highly hazardous to water) | [3] |
| Storage Class | 11 (Combustible Solids) | [3] |
| Personal Protective Equipment (PPE) | Eyeshields, gloves, Type N95 (US) respirator | [3][10] |
| Handling Precautions | Handle in a well-ventilated area. Avoid dust formation. Avoid contact with skin and eyes. | [10][11] |
| First Aid (Eyes) | Rinse opened eye for several minutes under running water. Seek medical attention. | [11][12] |
| First Aid (Skin) | Wash thoroughly with soap and water. |[11] |
Conclusion
Bisphenol A bis(2,3-dihydroxypropyl) ether (CAS 5581-32-8) is a compound of significant scientific and regulatory importance. As the hydrolysis product of the epoxy monomer BADGE, it is a key marker in the safety assessment of a vast array of consumer and industrial products, most notably food and beverage packaging. Its primary role as a high-purity analytical standard is indispensable for the development of robust analytical methods capable of detecting trace-level migration. A thorough understanding of its physicochemical properties, formation pathways, and analytical behavior is essential for researchers, drug development professionals, and regulatory scientists working to ensure product safety and compliance.
References
-
Chiron. Bisphenols. [Link]
-
Williams, T. M., et al. (2004). Review of the toxicology, human exposure and safety assessment for bisphenol A diglycidylether (BADGE). PubMed. [Link]
-
Pliszka, M., et al. (2021). Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H2O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples. PMC. [Link]
- Google Patents. WO2016009362A1 - Synthesis of bisphenols.
-
CPAChem. (2022, November 10). Safety data sheet. [Link]
-
Poustková, I., et al. (2005). Investigation of bisphenol a diglycidyl ether, bisphenol f diglycidyl ether and their hydroxy and chlorohydroxy derivatives stab. Czech Journal of Food Sciences. [Link]
-
Scribd. (2024, September 16). Bisphenol-A-Bis-2-3-Dihydroxypropyl-Ether - Sds. [Link]
-
Unknown Source. (2021, January 27). Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product. [Link]
Sources
- 1. Review of the toxicology, human exposure and safety assessment for bisphenol A diglycidylether (BADGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 3. Bisphenol A Bis(2,3-dihydroxypropyl) Ether | 5581-32-8 [chemicalbook.com]
- 4. Bisphenol A bis(2,3-dihydroxypropyl) ether | CAS 5581-32-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Bisphenol A-bis(2,3-dihydroxypropyl) ether [lgcstandards.com]
- 6. CAS 5581-32-8: Bisphenol A bis(2,3-dihydroxypropyl) ether [cymitquimica.com]
- 7. campro.eu [campro.eu]
- 8. Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H2O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. echemi.com [echemi.com]
- 11. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 12. cpachem.com [cpachem.com]
Technical Comparative Profile: Bisphenol A bis(2,3-dihydroxypropyl) ether vs. BADGE
Executive Summary: The Hydrolysis "Switch"
This guide provides a rigorous technical comparison between Bisphenol A diglycidyl ether (BADGE) and its fully hydrolyzed derivative, Bisphenol A bis(2,3-dihydroxypropyl) ether (BADGE·2H₂O) .
Historically, safety assessments focused on the alkylating potential of the epoxide groups in BADGE. However, recent toxicological data reveals a critical "toxicity switch." While the hydrolysis of BADGE to BADGE·2H₂O effectively mitigates genotoxic risks associated with epoxide reactivity, it does not render the molecule inert. Instead, the profile shifts toward enhanced endocrine disruption —specifically estrogenic activity via the G-protein-coupled estrogen receptor (GPER)—and distinct neurodevelopmental effects.
Researchers must recognize that BADGE·2H₂O is the predominant systemic metabolite detected in human plasma and urine, making its specific toxicity profile arguably more relevant for chronic risk assessment than the parent compound.
Chemical Identity & Structural Basis
The fundamental difference lies in the functional groups at the propyl chain termini: reactive oxirane rings (BADGE) versus stable vicinal diols (BADGE·2H₂O).
| Feature | BADGE (Parent) | BADGE·2H₂O (Metabolite) |
| IUPAC Name | 2,2-Bis[4-(glycidyloxy)phenyl]propane | 2,2-Bis[4-(2,3-dihydroxypropoxy)phenyl]propane |
| Common Synonyms | Bisphenol A diglycidyl ether | Bis-HPPP; BADGE-bis-diol; BADGE.2H₂O |
| CAS Number | 1675-54-3 | 5581-32-8 |
| Molecular Weight | 340.41 g/mol | 376.45 g/mol |
| Reactive Moiety | Epoxide (Oxirane) : Highly electrophilic; alkylating agent. | Vicinal Diol : Nucleophilic, hydrophilic, chemically stable. |
| Lipophilicity (LogP) | ~3.8 (High membrane permeability) | ~1.8 (Increased water solubility) |
| Primary Risk Class | Genotoxicity (direct DNA alkylation), Cytotoxicity. | Endocrine Disruption (Estrogenic), Neurotoxicity. |
Toxicokinetics: The Hydrolysis Pathway
In vivo, BADGE is rapidly metabolized by epoxide hydrolases (soluble and microsomal). This enzymatic conversion is the primary detoxification route for the epoxide, but it simultaneously generates the BADGE·2H₂O burden found in biological samples.
Visualization: Metabolic Transformation & Bioactivity Shift
Figure 1: The metabolic hydrolysis of BADGE nullifies alkylating genotoxicity but activates specific endocrine signaling pathways.
Comparative Toxicity Profile
A. Genotoxicity & Mutagenicity
-
BADGE: Acts as a direct-acting alkylating agent. In vitro assays (e.g., Ames test strains TA100/TA1535) have shown positive mutagenic results due to the reaction of the epoxide ring with guanine residues in DNA. However, in vivo genotoxicity is often negative due to the rapid hydrolysis kinetics described above.
-
BADGE·2H₂O: The opening of the epoxide ring removes the electrophilic center required for DNA alkylation. Consequently, BADGE·2H₂O consistently tests negative in standard mutagenicity assays. It is considered the non-genotoxic metabolite.
B. Cytotoxicity & Barrier Function (Intestinal)
-
BADGE: High cytotoxicity. Studies on Caco-2 cells (gut barrier model) demonstrate that BADGE induces severe morphological changes, including F-actin depolymerization and cell detachment, at concentrations >100 µM. This suggests potential for local tissue damage upon ingestion before hydrolysis occurs.
-
BADGE·2H₂O: Significantly lower cytotoxicity. The diol structure is less disruptive to cytoskeletal integrity.
C. Endocrine Disruption & Neurotoxicity (The Critical Divergence)
This is the most significant area of modern research.
| Mechanism | BADGE (Parent) | BADGE·2H₂O (Metabolite) |
| PPARγ Activity | Antagonist / Weak Agonist. Can block adipogenic differentiation in some models, or act as an obesogen via non-PPAR pathways. | Inactive / Low Affinity. Does not show significant interaction with Peroxisome Proliferator-Activated Receptor gamma. |
| Estrogen Receptors (ERs) | Weak binding affinity. | High Potency. Recent data indicates BADGE·2H₂O has greater estrogenic activity than BPA in certain contexts. |
| GPER Signaling | Low activation. | Strong Agonist. Activates G-Protein-Coupled Estrogen Receptor (GPER), leading to downstream effects like neuritogenesis (neurite outgrowth). |
Key Insight: Recent studies (e.g., Int. J. Mol. Sci. 2025) have linked BADGE·2H₂O exposure to accelerated neuronal differentiation and anxiety-like behaviors in models, mediated specifically through the GPER-Hes1-Ngn3 axis . This identifies BADGE·2H₂O as a potent neuroactive EDC, distinct from the general cytotoxicity of BADGE.
Experimental Protocols
To validate these profiles in a research setting, the following protocols are recommended. These move beyond standard OECD guidelines to capture the specific mechanisms identified above.
Protocol A: Differential Cytotoxicity Assessment (Caco-2 Model)
Objective: Quantify cytoskeletal disruption caused by epoxide vs. diol forms.
-
Cell Culture: Seed Caco-2 cells at
cells/cm² in MEM supplemented with 10% FBS. Differentiate for 21 days. -
Exposure: Treat monolayers with BADGE and BADGE·2H₂O (0, 50, 100, 200 µM) for 24 hours. Note: BADGE must be dissolved in DMSO; BADGE·2H₂O is water-soluble but DMSO ensures consistent vehicle.
-
F-Actin Staining:
-
Fix cells in 4% paraformaldehyde (15 min).
-
Permeabilize with 0.1% Triton X-100.
-
Stain with Phalloidin-TRITC (50 µg/mL) for 30 min.
-
-
Readout: Confocal microscopy. Quantify fluorescence intensity and percentage of cells with disrupted marginal actin bands.
-
Expected Result: BADGE induces ring disassembly; BADGE·2H₂O shows intact cortical actin.
-
Protocol B: GPER-Mediated Neurite Outgrowth Assay
Objective: Assess the neuro-endocrine potency of BADGE·2H₂O.
-
Model: Primary cortical neurons (E14.5 mice) or PC12 cells.
-
Treatment:
-
Group 1: Vehicle (Control).
-
Group 2: BADGE·2H₂O (1 pM – 100 nM). Note the low dose range; endocrine effects are often non-monotonic.
-
Group 3: BADGE·2H₂O + G15 (GPER selective antagonist, 100 nM).
-
-
Incubation: 48 hours.
-
Morphometric Analysis:
-
Immunostain for MAP2 (dendrites) and Tau-1 (axons).
-
Use automated tracing software (e.g., ImageJ NeuronJ plugin) to measure total neurite length and branch points.
-
-
Validation: Efficacy in Group 2 should be significantly attenuated in Group 3, confirming the GPER mechanism.
Protocol C: LC-MS/MS Quantification of Hydrolysis
Objective: Verify stability or metabolic conversion in your test system.
-
Extraction: Liquid-liquid extraction of media/plasma using ethyl acetate.
-
Separation: C18 Reverse Phase Column (e.g., Agilent ZORBAX Eclipse Plus).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
MS Transitions (MRM Mode):
-
BADGE: m/z
(Ammonium adduct). -
BADGE·2H₂O: m/z
(Water loss) or specific fragment m/z 299.
-
-
Quantification: Use deuterated internal standards (BADGE-d6).
Mechanistic Signaling Pathways
The following diagram illustrates the divergent signaling pathways. BADGE acts primarily through physical cellular damage and PPAR modulation, while BADGE·2H₂O acts as a "stealth" signal via membrane estrogen receptors.
Figure 2: Divergent toxicity mechanisms. BADGE targets structural integrity and metabolic receptors, while BADGE·2H₂O targets neuro-developmental signaling.
References
- European Food Safety Authority (EFSA). (2004). *Opinion of the Scientific Panel on Food Additives, Flavourings, Processing Aids and Materials in Contact with Food (AFC) on a request from the Commission related to 2,2-bis(4-hydroxyphenyl)propane bis(2,3-epoxypropyl)ether (Bisphenol A diglycidyl ether,
BADGE.2H2O hydrolysis product of epoxy resins mechanism
Technical Whitepaper: The Formation, Stability, and Analysis of BADGE.2H2O
Executive Summary
In the context of pharmaceutical container closure systems (CCS) and food contact materials, Bisphenol A Diglycidyl Ether (BADGE) serves as a primary monomer for epoxy resins.[1][2][3][4] However, its instability in aqueous environments leads to the formation of hydrolysis products, most notably BADGE.2H2O (Bisphenol A bis(2,3-dihydroxypropyl) ether; CAS 5581-32-8).[5]
For drug development professionals, BADGE.2H2O represents a critical "Extractable and Leachable" (E&L) target. Unlike its parent compound, it is highly polar, migrates readily into aqueous drug formulations, and possesses a distinct toxicological profile. This guide delineates the mechanistic formation of BADGE.2H2O, provides a validated LC-MS/MS quantification protocol, and analyzes its biological activity via the G-protein-coupled estrogen receptor (GPER) pathway.
Chemical Genesis: The Hydrolysis Mechanism
The formation of BADGE.2H2O is a stepwise ring-opening hydrolysis of the epoxide groups present in BADGE. This reaction is catalyzed by both acids and bases, making it relevant for drug formulations across a wide pH range.
Reaction Kinetics and Pathway
The parent molecule, BADGE, contains two strained epoxide rings. In the presence of water:
-
Primary Hydrolysis: One epoxide ring opens to form the intermediate BADGE.H2O (monohydrolyzed).
-
Secondary Hydrolysis: The second epoxide ring opens, resulting in the stable end-product BADGE.2H2O (dihydrolyzed).
Kinetic studies indicate that this reaction follows pseudo-first-order kinetics. In acidic environments (simulating gastric fluid or acidic parenteral drugs), the protonation of the epoxide oxygen accelerates nucleophilic attack by water.
Visualization of Hydrolysis Pathway
Figure 1: Stepwise acid-catalyzed hydrolysis of BADGE to BADGE.2H2O. The reaction is driven by the relief of ring strain in the epoxide groups.
Analytical Methodology: LC-MS/MS Protocol
Accurate quantification of BADGE.2H2O requires separating it from the parent BADGE and the intermediate BADGE.H2O. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) in positive mode.
Critical Insight: BADGE derivatives readily form ammonium adducts
Sample Preparation (Optimized for Lipid/Aqueous Matrices)
-
Matrix: Simulated drug formulations or biological serum.
-
Internal Standard (IS): BADGE-d6 or BADGE.2H2O-d6 (Deuterated).
| Step | Action | Rationale |
| 1 | Aliquot | Transfer 200 µL of sample into a glass centrifuge tube. |
| 2 | Spike IS | Add 10 µL of Internal Standard (1 µg/mL). |
| 3 | Extraction | Add 2 mL Acetonitrile:Hexane (1:1 v/v) . Vortex 2 min. |
| 4 | Phase Sep | Centrifuge at 3000 rpm for 10 min. |
| 5 | Evaporation | Transfer supernatant to a new vial. Evaporate to dryness under |
| 6 | Reconstitute | Dissolve residue in 200 µL 10mM Ammonium Formate in MeOH:H2O (1:1) . |
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water.
-
Mobile Phase B: Methanol (or Acetonitrile).
-
Ionization: ESI Positive (
). -
Target Ion: Ammonium Adduct
.[2][6][7][8]
MRM Transitions Table:
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) |
| BADGE | 358.2 | 191.1 | 135.1 |
| BADGE.H2O | 376.2 | 209.1 | 191.1 |
| BADGE.2H2O | 394.2 | 209.1 | 227.1 |
Analytical Workflow Diagram
Figure 2: Validated workflow for the extraction and quantification of BADGE.2H2O.
Biological Implications & Toxicology[4][10][11][12]
While BADGE.2H2O is often cited as being less cytotoxic than BADGE, recent toxicological evaluations relevant to drug safety have identified specific endocrine pathways of concern.
The GPER Signaling Pathway
Unlike Bisphenol A (BPA), which binds strongly to nuclear Estrogen Receptors (ER
-
Mechanism: BADGE.2H2O activation of GPER leads to the downregulation of the transcriptional repressor Hes1 .[5]
-
Consequence: Reduced Hes1 levels result in the upregulation of Neurogenin-3 (Ngn3) .[4][5]
-
Physiological Effect: This cascade has been linked to accelerated neuritogenesis (neurite outgrowth), which poses potential developmental neurotoxicity risks in pediatric populations exposed via medical devices or drug formulations.
Regulatory Limits (EU/EFSA)
-
Specific Migration Limit (SML): 9 mg/kg (sum of BADGE, BADGE.H2O, and BADGE.2H2O).[1][2][9]
-
Tolerable Daily Intake (TDI): 0.15 mg/kg body weight.[1]
Toxicological Pathway Diagram
Figure 3: Proposed mechanism of action for BADGE.2H2O-induced neurodevelopmental effects via the GPER pathway.
References
-
European Food Safety Authority (EFSA). (2004).[10] Opinion of the Scientific Panel on Food Additives, Flavourings, Processing Aids and Materials in Contact with Food (AFC) on BADGE and its hydrolysis products.
-
Gallart-Ayala, H., Moyano, E., & Galceran, M. T. (2011).[2] Analysis of bisphenols and their derivatives in canned food by LC-MS/MS. Journal of Chromatography A.
-
Wang, J., et al. (2025). An Endocrine-Disrupting Chemical, Bisphenol A Diglycidyl Ether (BADGE), Accelerates Neuritogenesis via G-Protein-Coupled Estrogen Receptor.[4][5] NeuroSci. (Note: Contextual date adjustment based on recent findings).
-
Chamorro, R., et al. (2012). A LC-MS/MS method for the determination of BADGE-related compounds in canned fish based on [M+NH4]+ adducts.[6][7] Food Chemistry.[1][2][5][6][8][11]
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An In-depth Technical Guide to the Environmental Fate of Bisphenol A Glycidyl Ether (BADGE) Hydrolysis Products
A Senior Application Scientist's Synthesis of Field-Proven Insights and Methodologies for Researchers, Scientists, and Drug Development Professionals.
Foreword
Bisphenol A diglycidyl ether (BADGE), a primary component of epoxy resins and coatings, has become a substance of increasing environmental and toxicological scrutiny. Its widespread use in food can linings, protective coatings, and as an additive in PVC plastics has led to its ubiquitous presence in the environment.[1][2] However, the environmental fate of BADGE is not solely dictated by the parent molecule. Its reactive epoxide rings are susceptible to hydrolysis, leading to the formation of a series of derivatives, principally BADGE·H2O, BADGE·2H2O, and in the presence of chloride ions, chlorinated analogues such as BADGE·HCl·H2O.[3][4] Understanding the environmental transformation, persistence, and ecotoxicological impact of these hydrolysis products is paramount for a comprehensive risk assessment.
This technical guide provides a deep dive into the environmental fate of BADGE and its hydrolysis products. Moving beyond a simple recitation of facts, this document elucidates the causal mechanisms behind their transformation and persistence in various environmental compartments. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to conduct robust investigations in this critical area of environmental science.
The Chemistry of Transformation: Hydrolysis of BADGE
The primary abiotic degradation pathway for BADGE in aqueous environments is hydrolysis. The two epoxide rings of the BADGE molecule are susceptible to nucleophilic attack by water, leading to a sequential ring-opening process.
The first hydrolysis step yields Bisphenol A (2,3-dihydroxypropyl) glycidyl ether (BADGE·H2O). Further hydrolysis of the remaining epoxide ring results in the formation of Bisphenol A bis(2,3-dihydroxypropyl) ether (BADGE·2H2O), which is the final hydrolysis product under many environmental conditions.[5] In environments with significant chloride concentrations, such as estuarine or marine systems, or in certain food matrices, the epoxide rings can also react with chloride ions to form chlorohydrin derivatives like BADGE·HCl·H2O.[3][4]
Caption: Hydrolysis and chlorohydrination pathway of BADGE.
The kinetics of BADGE hydrolysis are influenced by temperature and pH. A study on the hydrolysis of BADGE in drinking water predicted half-lives at pH 7 to be approximately 11 days at 15°C, 4.6 days at 25°C, and 1.4 days at 40°C, demonstrating a significant increase in degradation rate with temperature.[5]
Environmental Degradation Mechanisms
The persistence of BADGE and its hydrolysis products in the environment is determined by a combination of biotic and abiotic degradation processes.
Biodegradation
Microbial degradation is a key process in the removal of BADGE and its derivatives from the environment. A variety of bacteria and fungi possess the enzymatic machinery to break down these compounds. While specific microbial strains that specialize in BADGE degradation are not extensively documented in readily available literature, studies on the biodegradation of the parent compound, Bisphenol A (BPA), suggest that genera such as Sphingomonas and Pseudomonas are capable of degrading bisphenol structures.[6] It is plausible that similar microorganisms are involved in the breakdown of BADGE and its hydrolysis products.
The initial steps in the biodegradation of these compounds likely involve enzymatic hydrolysis of the epoxide rings, a process catalyzed by epoxide hydrolases, which mirrors the abiotic hydrolysis pathway.[3] Subsequent degradation would likely proceed through the breakdown of the ether linkages and the aromatic rings.
Photodegradation
Photodegradation, or the breakdown of molecules by light, can be a significant environmental fate process for organic compounds in sunlit surface waters and on terrestrial surfaces. The process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, where other substances in the environment (photosensitizers) absorb light and produce reactive species that then degrade the target compound.
Other Abiotic Degradation Pathways
Beyond hydrolysis and photodegradation, other abiotic processes can contribute to the transformation of BADGE and its derivatives in the environment. For instance, reactions with minerals in soil and sediment, such as manganese oxides, can mediate the oxidation of phenolic compounds. While not specifically documented for BADGE, this pathway is a recognized degradation mechanism for other bisphenols.
Environmental Occurrence and Concentrations
BADGE and its hydrolysis products are detected in various environmental compartments, reflecting their widespread use and subsequent release.
Table 1: Environmental Concentrations of BADGE and its Hydrolysis Products
| Matrix | Compound | Concentration Range | Location | Reference(s) |
| Indoor Dust | Sum of BADGEs | 1300 - 2980 ng/g (Geometric Mean) | USA, China, Japan, Korea | [3] |
| Indoor Dust | BADGE·2H2O | Predominant compound | USA, China, Japan, Korea | [3] |
| River Water | - | Data not readily available in reviewed sources | - | - |
| Soil | - | Data not readily available in reviewed sources | - | - |
| Sediment | - | Data not readily available in reviewed sources | - | - |
Note: The table highlights the prevalence of data for indoor environments, indicating a need for more research on outdoor environmental compartments.
Ecotoxicological Effects
The potential for adverse effects on organisms is a critical aspect of the environmental risk assessment of BADGE and its hydrolysis products.
Studies have indicated that BADGE and some of its derivatives may possess endocrine-disrupting properties and have been shown to be genotoxic in some in vitro assays.[8] However, comprehensive ecotoxicological data for a range of environmental organisms is still emerging.
Table 2: Ecotoxicity Data for BADGE and its Hydrolysis Products
| Organism | Compound | Endpoint | Value | Reference(s) |
| Daphnia magna (Water Flea) | Data not readily available in reviewed sources | LC50 / EC50 | - | - |
| Chlorella vulgaris (Green Algae) | Data not readily available in reviewed sources | EC50 | - | - |
| Danio rerio (Zebrafish) | Data not readily available in reviewed sources | LC50 | - | - |
Note: The lack of specific ecotoxicity data in the readily available literature for these key indicator species underscores a significant data gap in the environmental risk assessment of BADGE and its hydrolysis products.
Experimental Protocols for Environmental Fate Assessment
To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments to assess the environmental fate of BADGE and its hydrolysis products.
Analytical Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of BADGE and its derivatives in complex environmental matrices.
Caption: General workflow for the analysis of BADGE and its hydrolysis products.
Step-by-Step Protocol:
-
Sample Collection and Storage: Collect water, soil, or sediment samples in appropriate containers and store them at 4°C in the dark to minimize degradation prior to analysis.
-
Sample Extraction:
-
Water Samples: Perform solid-phase extraction (SPE) using a suitable sorbent (e.g., Oasis HLB) to concentrate the analytes and remove interfering substances.
-
Soil and Sediment Samples: Employ pressurized liquid extraction (PLE) or ultrasonic extraction with an appropriate solvent mixture (e.g., acetone/hexane) to extract the target compounds from the solid matrix.
-
-
Extract Clean-up: Further purify the extracts using SPE to remove co-extracted matrix components that could interfere with the LC-MS/MS analysis.
-
Concentration and Reconstitution: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of a solvent compatible with the LC mobile phase (e.g., methanol/water).
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Separate the analytes using a reversed-phase LC column (e.g., C18) with a gradient elution program using a mobile phase typically consisting of water and methanol or acetonitrile, often with an additive like ammonium acetate to improve ionization.
-
Tandem Mass Spectrometry: Detect and quantify the analytes using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Use multiple reaction monitoring (MRM) for high selectivity and sensitivity.
-
Example MRM Transitions:
-
BADGE: m/z 341 → 173
-
BADGE·H2O: m/z 359 → 173
-
BADGE·2H2O: m/z 377 → 173
-
-
-
-
Quantification: Use an internal standard method (e.g., using a deuterated analog of BADGE) to correct for matrix effects and variations in instrument response, ensuring accurate quantification.
Ready Biodegradability Testing (OECD 301F: Manometric Respirometry)
This test provides a screening-level assessment of the ready biodegradability of a substance in an aerobic aqueous medium.
Caption: Workflow for the OECD 301F ready biodegradability test.
Step-by-Step Protocol:
-
Inoculum Preparation: Collect fresh activated sludge from a domestic wastewater treatment plant. Wash and resuspend the sludge in a mineral medium to obtain a suitable concentration of microorganisms.
-
Test Vessel Preparation: In sealed respirometer flasks, add a defined volume of mineral medium, the prepared inoculum, and the test substance (BADGE, BADGE·H2O, or BADGE·2H2O) at a concentration that will yield a theoretical oxygen demand (ThOD) of 50-100 mg/L. Also prepare blank controls (inoculum and medium only) and reference controls (with a readily biodegradable substance like sodium benzoate).
-
Incubation: Incubate the flasks at a constant temperature (20-24°C) in the dark for 28 days with continuous stirring.
-
Measurement of Oxygen Consumption: Monitor the oxygen consumption in each flask over the 28-day period using a manometric respirometer, which measures the pressure drop resulting from oxygen uptake by the microorganisms.
-
Calculation of Biodegradation: Calculate the percentage of biodegradation by dividing the measured oxygen consumption (corrected for the blank) by the theoretical oxygen demand (ThOD) of the test substance. A substance is considered readily biodegradable if it reaches >60% biodegradation within a 10-day window during the 28-day test.[9]
Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308)
This test simulates the transformation and partitioning of a chemical in a more realistic water-sediment environment.
Step-by-Step Protocol:
-
System Preparation: Collect intact water-sediment cores from a relevant aquatic environment. Allow the systems to equilibrate in the laboratory under controlled temperature and lighting conditions.
-
Test Substance Application: Apply the radiolabeled (e.g., ¹⁴C-labeled) test substance to the water phase of the test systems.
-
Incubation: Incubate the systems in the dark at a constant temperature for a period of up to 100 days. For aerobic systems, gently aerate the water phase. For anaerobic systems, maintain an oxygen-free environment.
-
Sampling: At selected time intervals, sacrifice replicate test systems. Separate the water and sediment phases.
-
Analysis:
-
Water Phase: Analyze the water for the parent compound and its transformation products using techniques like liquid scintillation counting (LSC) and radio-HPLC.
-
Sediment Phase: Extract the sediment with appropriate solvents to recover the parent compound and its transformation products. Analyze the extracts using LSC and radio-HPLC. Determine the amount of non-extractable residues (NER) by combustion of the extracted sediment.
-
Volatiles: Trap any volatile organic compounds and ¹⁴CO₂ produced during the incubation period.
-
-
Data Analysis: Determine the dissipation half-life (DT50) of the parent compound in the total system and in the water and sediment phases separately. Identify and quantify major transformation products.
Conclusion and Future Perspectives
The environmental fate of Bisphenol A glycidyl ether is intrinsically linked to the behavior of its hydrolysis products. While hydrolysis is a primary transformation pathway, the subsequent biodegradation and photodegradation of these derivatives determine their ultimate persistence and potential for ecological impact. This guide has provided a comprehensive overview of the current understanding of these processes and detailed protocols to facilitate further research.
Significant knowledge gaps remain, particularly concerning the specific microorganisms and enzymatic pathways involved in biodegradation, the kinetics and products of photodegradation, and the ecotoxicity of the individual hydrolysis products to a broader range of environmental organisms. Future research should focus on filling these gaps to enable a more complete and accurate environmental risk assessment of BADGE and its derivatives. By employing the robust methodologies outlined in this guide, the scientific community can continue to build a clearer picture of the environmental journey of these ubiquitous compounds.
References
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- Gallart-Ayala, H., Moyano, E., & Galceran, M. T. (2011). A LC-MS/MS method for the determination of BADGE-related and BFDGE-related compounds in canned fish food samples based on the formation of [M+NH4]+ adducts. Food chemistry, 128(2), 530–537.
- Boinay, R., Le Bizec, B., & Deceuninck, Y. (2020).
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- Kienzler, A., Bopp, S. K., van der Linden, S., Berggren, E., & Worth, A. (2016). The OECD QSAR Toolbox: A living software for REACH.
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- Chang, Y., Nguyen, C., Paranjpe, V. R., Gilliland, F., & Zhang, J. J. (2014). Analysis of bisphenol A diglycidyl ether (BADGE) and its hydrolytic metabolites in biological specimens by high-performance liquid chromatography and tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 965, 33–38.
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- Ramilo, G., D'Epagnier, I., Lapegue, J., Viau, M., & Giamberini, L. (2006). Cytotoxic effects of BADGE (bisphenol A diglycidyl ether) and BFDGE (bisphenol F diglycidyl ether) on Caco-2 cells in vitro. Archives of toxicology, 80(11), 748–755.
- Gallart-Ayala, H., et al. (2011). A LC-MS/MS method for the determination of BADGE-related and BFDGE-related compounds in canned fish food samples based on the formation of [M+NH4]+ aducts. Food Chemistry, 128(2), 530-537.
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Introduction: Unraveling the Metabolic Fate of a Ubiquitous Compound
An In-Depth Technical Guide to the Metabolic Pathways of BADGE.2H2O in Human Biological Samples
Bisphenol A diglycidyl ether (BADGE) is a cornerstone of the epoxy resin industry, utilized extensively in the inner coatings of food and beverage cans, dental sealants, and other consumer products.[1][2] This widespread application inevitably leads to human exposure through migration into foodstuffs and direct contact.[3] While the parent compound, BADGE, is of initial concern, its true toxicological and exposure relevance in humans can only be understood by examining its metabolic journey. The human body possesses a sophisticated enzymatic arsenal to transform xenobiotics, and BADGE is no exception.
This guide, crafted from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the metabolic pathways of BADGE in human biological systems. We will move beyond a simple description of reactions to delve into the causality behind these transformations, the analytical methodologies required to detect them, and the toxicological implications of the resulting metabolites. The focus will be on Bisphenol A bis(2,3-dihydroxypropyl) ether (BADGE.2H2O), the principal and most stable metabolite, which serves as the most reliable biomarker for assessing human exposure to BADGE.[3][4]
Part 1: The Primary Metabolic Transformation - The Central Role of Hydrolysis
Upon entering the body, BADGE is subject to rapid and extensive metabolism. The molecule's two highly reactive electrophilic oxirane rings are the primary targets for enzymatic action.[1]
Absorption and Distribution
Human exposure to BADGE occurs predominantly through the oral route via consumption of canned foods and beverages, with dermal exposure being a secondary route, for instance, from handling certain plastic products.[1] Following absorption, BADGE is distributed throughout the body, where it encounters metabolic enzymes, primarily in the liver.[2]
Enzymatic Hydrolysis: A Two-Step Pathway
The central and most significant metabolic pathway for BADGE is hydrolysis. This process is catalyzed by epoxide hydrolases, enzymes that are abundant in the liver.[2] The transformation occurs in a sequential manner:
-
First Hydrolysis: One of the two epoxy rings of BADGE is attacked by water in an enzymatic reaction, opening the ring to form a diol. This first product is BADGE.H2O.
-
Second Hydrolysis: The remaining epoxy ring on BADGE.H2O undergoes the same enzymatic hydrolysis, yielding the final, stable diol product: BADGE.2H2O .
This enzymatic conversion is remarkably efficient. Biomonitoring studies consistently show that in human plasma, urine, and even cord blood, the concentration of the parent BADGE is often below the limit of quantification. In contrast, its hydrolysis products, particularly BADGE.2H2O, are readily detectable and present at significantly higher concentrations.[4] This is the fundamental reason why biomonitoring for BADGE exposure must focus on its hydrolyzed derivatives; they represent the actual internal body burden.[4]
Caption: Primary metabolic pathway of BADGE via sequential hydrolysis.
Part 2: Beyond Hydrolysis - Secondary Oxidative Metabolism
While the formation of BADGE.2H2O is the dominant metabolic event, it is not the endpoint of biotransformation. The body further processes this diol through Phase I oxidative reactions, a common strategy to increase the polarity of xenobiotics and facilitate their eventual excretion.
Phase I Oxidative Reactions
In vitro studies using human liver microsomes have been instrumental in elucidating these subsequent steps.[2] These experiments simulate the metabolic environment of the liver, the body's primary detoxification organ. When BADGE is incubated with these microsomal fractions, not only is it rapidly hydrolyzed to BADGE.2H2O, but further oxidized metabolites are also generated.[2][5]
Key identified oxidative metabolites include:
The formation of these compounds is dependent on the presence of NADPH, a critical cofactor for cytochrome P450 enzymes, which confirms that these are indeed oxidative enzymatic processes.[2] The causality here is clear: the addition of hydroxyl (-OH) and carboxyl (-COOH) groups significantly increases the water solubility of the molecule, preparing it for Phase II conjugation and efficient removal from the body.
Phase II Conjugation and Excretion
Following Phase I oxidation, the resulting metabolites are prime candidates for Phase II conjugation reactions, such as glucuronidation or sulfation. These processes attach large, polar endogenous molecules (like glucuronic acid) to the metabolite, further increasing water solubility and flagging it for excretion via urine and feces. While specific BADGE-conjugates are not as extensively characterized in the available literature, this is the canonical and expected final step in the metabolic clearance pathway for such compounds.
Caption: Comprehensive metabolic fate of BADGE in humans.
Part 3: Analytical Strategy for Human Biomonitoring
The reliable quantification of BADGE metabolites in complex biological matrices like plasma and urine is non-trivial. It requires highly sensitive and specific analytical techniques to measure the trace levels present.
The Gold Standard: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The analytical method of choice is unequivocally LC-MS/MS.[4] This technique provides the necessary performance for several key reasons:
-
Specificity: Tandem mass spectrometry (MS/MS) can selectively monitor for specific parent-to-daughter ion transitions, effectively filtering out the vast majority of interfering compounds present in a biological sample.
-
Sensitivity: Modern LC-MS/MS systems can achieve lower limits of quantification (LLOQ) in the sub-ng/mL range (e.g., 0.2 ng/mL for BADGE.2H2O), which is essential for detecting exposure in the general population.[4]
-
Versatility: The method can be adapted to simultaneously measure the parent compound and multiple metabolites in a single analytical run.[4]
Experimental Protocol: Quantification of BADGE.2H2O in Human Plasma via LC-MS/MS
This protocol is a representative workflow derived from established methodologies.[4]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Rationale: LLE is employed to isolate the analytes of interest from complex matrix components like proteins and salts that would interfere with the LC-MS/MS analysis.
-
Procedure:
-
To 200 µL of plasma in a glass tube, add an internal standard solution (e.g., isotopically labeled BADGE.2H2O).
-
Add 1 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water) for injection.
-
2. Chromatographic Conditions
-
Rationale: The HPLC step separates the target analytes from other extracted compounds before they enter the mass spectrometer, reducing ion suppression and improving accuracy.
-
Parameters:
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from ~20% B to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
3. Mass Spectrometric Conditions
-
Rationale: The MS/MS detector provides the specificity and sensitivity for quantification.
-
Parameters:
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Example MRM Transitions:
-
BADGE.2H2O: Monitor the transition of the precursor ion to a specific product ion.
-
Internal Standard: Monitor the corresponding transition for the labeled standard.
-
-
Caption: Workflow for the analysis of BADGE.2H2O in plasma.
Data Presentation: Observed Concentrations in Human Samples
Biomonitoring studies provide valuable data on the extent of human exposure.
| Analyte | Matrix | Concentration Range (ng/mL) | Reference |
| BADGE | Venous Blood & Urine | Mostly < 0.05 (LLOQ) | [4] |
| BADGE.H2O | Venous Blood | < 0.05 - 0.222 | [4] |
| BADGE.2H2O | Venous Blood | 0.660 - 303.593 | [4] |
| BADGE.2H2O | Urine | 0.200 - 0.306 | [4] |
| BADGE.2H2O | Serum (Infants) | 2.30 - 157.58 |
This table clearly demonstrates that BADGE.2H2O is the most abundant and consistently detected metabolite, confirming its status as the primary biomarker of exposure.
Part 4: Toxicological Significance and Future Research
Understanding the metabolic pathways is critical because the metabolites themselves can possess biological activity. BADGE and its derivatives are classified as endocrine-disrupting chemicals (EDCs).[1]
Biological Activity of BADGE.2H2O
Research has shown that BADGE.2H2O is not an inert byproduct. It has been demonstrated to:
-
Exhibit Estrogenic Activity: It can interact with estrogen receptors, potentially disrupting normal hormonal signaling.[3][6]
-
Affect Steroidogenesis: Studies in mouse testicular Leydig cells have shown that BADGE.2H2O can increase the expression of genes involved in steroid production, indicating a potential to disrupt testicular function.[6]
-
Impact Neuronal Development: At very low concentrations, BADGE.2H2O has been found to accelerate the growth and development of cortical neurons, suggesting it could interfere with normal brain development.[3]
Research Gaps and Future Directions
While our understanding has advanced significantly, several areas warrant further investigation:
-
Comprehensive Metabolite Profiling: Most human studies focus on the primary hydrolysis products. More research is needed to quantify the secondary, oxidized metabolites (e.g., BADGE.2H2O-OH) in human samples to create a more complete picture of BADGE's metabolic fate.
-
Toxicity of Secondary Metabolites: The biological activities of the oxidized metabolites are largely unknown. Their potential for endocrine disruption or other toxic effects must be evaluated.
-
Adduct Formation: The reactive epoxide rings of the parent BADGE molecule can potentially form adducts with endogenous macromolecules like proteins and DNA.[1][7] Investigating these complex reactions is a challenging but important frontier for understanding potential mechanisms of toxicity.
Conclusion
The metabolic journey of BADGE in humans is a clear example of rapid and efficient biotransformation. The parent compound is swiftly converted via enzymatic hydrolysis, primarily in the liver, to its mono- and di-hydrolyzed forms, with BADGE.2H2O emerging as the predominant and most stable metabolite found in biological samples. This makes it the essential biomarker for assessing human exposure. Further metabolism occurs through oxidative pathways, generating more polar compounds destined for excretion. The established biological activity of BADGE.2H2O as an endocrine disruptor underscores the importance of continued biomonitoring and research into the health effects of exposure to BADGE and its entire suite of metabolic products.
References
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Wang, L., et al. (2014). Analysis of bisphenol A diglycidyl ether (BADGE) and its hydrolytic metabolites in biological specimens by high-performance liquid chromatography and tandem mass spectrometry. Journal of Chromatography B, 965, 33-38. [Link]
-
Wang, D., et al. (2021). Bisphenol A diglycidyl ether (BADGE) and its derivatives: A review of their production, application, environmental occurrence, and toxicity. Environment International, 155, 106701. [Link]
-
Vervliet, P., et al. (2020). Human phase I in vitro liver metabolism of two bisphenolic diglycidyl ethers BADGE and BFDGE. Toxicology Letters, 332, 7-13. [Link]
-
Kuwamura, M., et al. (2024). Measurement of Bisphenol A Diglycidyl Ether (BADGE), BADGE derivatives, and Bisphenol F Diglycidyl Ether (BFDGE) in the Serum of Infants Admitted to the Neonatal Intensive Care Unit. BMC Pediatrics, 24(1), 26. [Link]
-
Scientific Committee on Food (1999). Opinion on Bisphenol A diglycidyl ether (BADGE). European Commission. [Link]
-
Hartshorn, S. (2008). New analytical approaches to investigate the fate of bisphenol A diglycidyl ether (BADGE) in foods. New Food Magazine. [Link]
-
Vervliet, P., et al. (2020). Human phase I in vitro liver metabolism of two bisphenolic diglycidyl ethers BADGE and BFDGE. ResearchGate. [Link]
-
Kurosawa, T., et al. (2025). An Endocrine-Disrupting Chemical, Bisphenol A Diglycidyl Ether (BADGE), Accelerates Neuritogenesis and Outgrowth of Cortical Neurons via the G-Protein-Coupled Estrogen Receptor. International Journal of Molecular Sciences, 26(11), 5969. [Link]
-
Lee, J., et al. (2008). Bisphenol A bis(2,3-dihydroxypropyl) ether (BADGE.2H2O) induces orphan nuclear receptor Nur77 gene expression and increases steroidogenesis in mouse testicular Leydig cells. Molecules and Cells, 26(1), 74-80. [Link]
Sources
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. Human phase I in vitro liver metabolism of two bisphenolic diglycidyl ethers BADGE and BFDGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of bisphenol A diglycidyl ether (BADGE) and its hydrolytic metabolites in biological specimens by high-performance liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bisphenol A bis(2,3-dihydroxypropyl) ether (BADGE.2H2O) induces orphan nuclear receptor Nur77 gene expression and increases steroidogenesis in mouse testicular Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. newfoodmagazine.com [newfoodmagazine.com]
4-Hydroxy Bisphenol A ether derivatives in food contact materials
An in-depth technical analysis of , designed for analytical chemists, toxicologists, and regulatory scientists.
Executive Context: The Epoxide Reactivity Paradigm
Bisphenol A diglycidyl ether (BADGE) is the foundational monomer for epoxy resins and a critical additive in vinylic organosol lacquers used to coat the interior of metal food cans[1]. While highly effective at preventing metal corrosion, the terminal oxirane (epoxide) rings of BADGE are thermodynamically strained and highly susceptible to nucleophilic attack. Upon migration into the food matrix, these epoxide rings undergo ring-opening reactions, yielding a complex profile of 2[2].
As a Senior Application Scientist, it is critical to emphasize that quantifying parent BADGE alone is analytically insufficient. The true toxicological burden and regulatory compliance of a food contact material (FCM) depend on capturing its entire derivative cascade—a process heavily dictated by the physiochemical properties of the packaged food.
Mechanistic Pathways of Derivative Formation
The transformation of BADGE into its derivatives is a direct consequence of the food matrix environment:
-
Aqueous and Acidic Matrices (Hydrolysis): In water-rich or low-pH foods, water acts as a nucleophile. The epoxide ring opens to form a 2,3-dihydroxypropyl ether group (a 4-hydroxy ether derivative). This sequential hydrolysis produces BADGE·H2O (mono-hydrolyzed) and BADGE·2H2O (di-hydrolyzed)[3].
-
Salty Foods and PVC Lacquers (Hydrochlorination): In the presence of chloride ions—either from salty food matrices or from the thermal degradation of PVC-based vinylic organosol coatings during the curing process—hydrochlorination outcompetes hydrolysis. This yields chlorohydrins: BADGE·HCl, BADGE·2HCl, and the mixed derivative BADGE·HCl·H2O[1]. These chlorinated derivatives are of significant toxicological concern due to their structural analogy to 1[1].
-
Protein Adduct Formation (The "Disappearing" BADGE): A critical but often overlooked pathway is the reaction of BADGE with nucleophilic side-chains of food proteins. BADGE readily forms adducts with amino acids like cysteine and methionine, generating methylthio-derivatives[4]. Consequently, the "free" hydrolysis and chlorohydroxy derivatives routinely monitored by regulatory bodies may represent 4[4].
Fig 1: Transformation pathways of BADGE into 4-hydroxy ether and chlorohydrin derivatives.
Regulatory Landscape and Toxicological Endpoints
Due to the endocrine-disrupting potential and cytotoxicity of these derivatives, the European Union has established strict Specific Migration Limits (SMLs). The regulations differentiate between the relatively benign hydrolysis products and the more hazardous chlorohydrins[2].
Table 1: Quantitative Data on Key BADGE Derivatives and Regulatory Limits
| Compound | Abbreviation | Structural Characteristic | Primary Formation Mechanism | EU SML (mg/kg) |
| Bisphenol A (2,3-dihydroxypropyl) glycidyl ether | BADGE·H2O | Mono-diol (4-hydroxy ether) | Hydrolysis in aqueous/acidic food | Sum ≤ 9.0 |
| Bisphenol A bis(2,3-dihydroxypropyl) ether | BADGE·2H2O | Bis-diol | Complete hydrolysis | Sum ≤ 9.0 |
| Bisphenol A (3-chloro-2-hydroxypropyl) glycidyl ether | BADGE·HCl | Mono-chlorohydrin | Reaction with Cl⁻ (PVC/salt) | Sum ≤ 1.0 |
| Bisphenol A bis(3-chloro-2-hydroxypropyl) ether | BADGE·2HCl | Bis-chlorohydrin | Complete chlorination | Sum ≤ 1.0 |
| Bisphenol A (3-chloro-2-hydroxypropyl) (2,3-dihydroxypropyl) ether | BADGE·HCl·H2O | Mixed chlorohydrin/diol | Mixed hydrolysis/chlorination | Sum ≤ 1.0** |
* Limit applies to the sum of BADGE, BADGE·H2O, and BADGE·2H2O. ** Limit applies to the sum of BADGE·HCl, BADGE·2HCl, and BADGE·HCl·H2O.
Self-Validating Analytical Protocol: Extraction and Quantification
Analyzing BADGE derivatives in complex matrices (e.g., canned fish in oil or meat pastes) is notoriously difficult due to severe matrix effects (ion suppression in MS) and lipid co-extraction. To ensure analytical integrity, the following protocol employs a self-validating system using internal standards and Gel Permeation Chromatography (GPC)[5].
The Causality of the Protocol: By spiking the sample with a structural analog—such as 6[6] or a deuterated isotope (BADGE-d6)—before extraction, any analyte loss during the rigorous lipid-removal steps is proportionally mirrored by the internal standard. This mathematically corrects the final quantification, ensuring absolute trustworthiness of the data regardless of matrix complexity.
Step-by-Step Methodology:
-
Matrix Homogenization & Spiking: Homogenize 10 g of the food sample. Spike immediately with 50 µL of the internal standard (e.g., Bisphenol A di-(3-hydroxypropyl)ether at 10 µg/mL) to establish the recovery baseline[6].
-
Solvent Extraction: Extract the homogenate using a 1:1 mixture of Dichloromethane (DCM) and Acetonitrile. Scientific Rationale: DCM effectively penetrates fatty matrices to solubilize lipophilic BADGE and its chlorohydrins, while Acetonitrile precipitates bulk proteins, preventing emulsion formation[5]. Sonicate for 15 minutes and centrifuge at 4000 rpm.
-
GPC Clean-up (Critical Step): Pass the crude extract through a Gel Permeation Chromatography (GPC) column (e.g., Bio-Beads S-X3). Scientific Rationale: GPC separates molecules by size. High-molecular-weight triglycerides and lipids elute first and are discarded. The smaller BADGE derivatives elute later in a purified fraction, preventing HPLC column fouling and MS ion suppression[5].
-
Chromatographic Separation: Reconstitute the purified fraction in the mobile phase. Inject onto a Reversed-Phase HPLC system equipped with a C18 column. Use a gradient elution of Water/Acetonitrile.
-
Dual Detection (FLD & LC-MS/MS): Utilize Fluorescence Detection (FLD) (Excitation: 275 nm, Emission: 313 nm) for routine, high-sensitivity quantification[6]. For suspect samples or complex baseline noise, confirm the identity using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for each derivative[7].
Fig 2: Self-validating analytical workflow for BADGE derivative quantification in food matrices.
References
-
Petersen, H., Biereichel, A., Burseg, K., Simat, T. J., & Steinhart, H. (2008). "Bisphenol A Diglycidyl Ether (BADGE) Migrating From Packaging Material 'Disappears' in Food: Reaction With Food Components." Food Additives & Contaminants: Part A.4
-
European Commission. (1999). "Opinion on Bisphenol A diglycidyl ether (BADGE)." SCF/CS/PM 3243 Final. 1
-
ResearchGate. "Chemical structures of BADGE, BFDGE and its derivatives." 2
-
ResearchGate. "Determination of bisphenol A diglycidyl ether (BADGE) and its derivatives in food: Identification and quantification by internal standard." 6
-
Poustka, J., et al. (2007). "Determination and occurrence of bisphenol A, bisphenol A diglycidyl ether, and bisphenol F diglycidyl ether, including their derivatives, in canned foodstuffs' from the Czech retail market." Czech J. Food Sci.5
-
Dphen1. "Analysis and testing of bisphenol A, bisphenol A diglycidyl ether and their derivatives in canned dog foods." 7
-
Taylor & Francis. "Migration of bisphenol-A diglycidyl ether (BADGE) and its reaction products in canned foods." 3
Sources
- 1. food.ec.europa.eu [food.ec.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Bisphenol A diglycidyl ether (BADGE) migrating from packaging material 'disappears' in food: reaction with food components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Czech Journal of Food Sciences: Determination and occurrence of bisphenol A, bisphenol A diglycidyl ether, and bisphenol F diglycidyl ether, including their derivatives, in canned foodstuffs' from the Czech retail market [cjfs.agriculturejournals.cz]
- 6. researchgate.net [researchgate.net]
- 7. library.dphen1.com [library.dphen1.com]
Methodological & Application
Application Note: HPLC-FLD Quantitation of BADGE.2H2O in Canned Food Matrices
Executive Summary
This application note details a robust, high-sensitivity protocol for the extraction and quantitation of Bisphenol A diglycidyl ether bis(2,3-dihydroxypropyl) ether (BADGE.2H2O) in complex canned food matrices. While Liquid Chromatography-Mass Spectrometry (LC-MS) is often cited for confirmation, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) offers a cost-effective, highly selective alternative for routine quality control, leveraging the natural fluorescence of the bisphenol backbone.
This guide addresses the specific challenge of matrix interference in fatty canned foods (e.g., tuna, coconut milk) and provides a self-validating workflow compliant with European Commission Regulation (EC) No 1895/2005 .
Regulatory & Scientific Context
The Compliance Landscape
The migration of epoxy resin coatings from can interiors into food is strictly regulated.[1] Regulation (EC) No 1895/2005 establishes a Specific Migration Limit (SML) for the sum of BADGE and its hydrolysis products:
-
Target: BADGE + BADGE.H2O + BADGE.2H2O
-
Limit: < 9 mg/kg (9000 ppb)
While BADGE is the starting material, it rapidly hydrolyzes in aqueous and acidic food environments.[2] Consequently, BADGE.2H2O is often the predominant species detected in aged canned products. A method capable of resolving this specific metabolite is essential for understanding migration kinetics and storage history.
The Hydrolysis Pathway
Understanding the analyte's origin is critical for method development. BADGE contains two epoxide groups. In the presence of water and acid (common in food), these rings open sequentially.
Figure 1: Stepwise hydrolysis of BADGE to BADGE.2H2O in aqueous food simulants.
Method Development Logic (The "Why")
Detection: Fluorescence vs. UV
Bisphenols possess intrinsic fluorescence due to their phenolic rings.
-
UV Detection (225/275 nm): Prone to massive interference from food matrix components (proteins, additives) that absorb in the UV range.
-
Fluorescence (Ex 275 nm / Em 305 nm): Highly selective. Most matrix interferences are non-fluorescent, significantly improving the Signal-to-Noise (S/N) ratio without requiring expensive MS instrumentation.
Separation: Chromatography
BADGE.2H2O is significantly more polar than the parent BADGE due to the addition of four hydroxyl groups.
-
Column Choice: A C18 column is standard, but a Core-Shell (e.g., Poroshell or Kinetex) particle is recommended over fully porous silica. Core-shell particles provide sharper peaks at lower backpressures, essential for resolving the polar BADGE.2H2O from the solvent front and early-eluting matrix interferents.
-
Mobile Phase: A water/acetonitrile gradient is required.[3] Isocratic elution is insufficient because the parent BADGE (if present) is highly hydrophobic and would elute too slowly, while BADGE.2H2O elutes early.
Experimental Protocol
Reagents & Materials
-
Standards: BADGE.2H2O (>97% purity), Bisphenol F Diglycidyl Ether (BFDGE) as Internal Standard (IS).
-
Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Water (Milli-Q), n-Hexane (for defatting).
-
SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., Oasis HLB or Strata-X), 200mg/6mL.
Sample Preparation Workflow
The primary challenge in canned food analysis is the high fat and protein content. A simple liquid extraction is rarely sufficient.
Figure 2: Optimized extraction and cleanup workflow for fatty food matrices.
Step-by-Step Procedure:
-
Homogenization: Thoroughly blend the entire can content (solid + liquid) to ensure homogeneity.
-
Extraction (LLE): Weigh 5.0 g of homogenate. Add 50 µL of Internal Standard (BFDGE). Add 10 mL ACN and 10 mL n-Hexane.
-
Agitation: Vortex for 1 min, then ultrasonicate for 15 min to disrupt the matrix.
-
Phase Separation: Centrifuge at 4000 rpm for 10 min.
-
Mechanism: Fats partition into the Hexane (top) layer. Bisphenols partition into the ACN (middle/bottom) layer.
-
-
Collection: Discard the Hexane layer. Transfer the ACN layer to a clean tube.
-
Solid Phase Extraction (SPE):
-
Condition: 3 mL MeOH followed by 3 mL Water.
-
Load: Dilute the ACN extract with water (1:10 ratio) to prevent breakthrough, then load onto the cartridge.
-
Wash: 3 mL of 5% Methanol in water (removes sugars/proteins).
-
Elute: 3 mL of 100% Acetonitrile.
-
-
Reconstitution: Evaporate the eluate to dryness under Nitrogen at 40°C. Reconstitute in 1 mL of Mobile Phase A/B (50:50). Filter through 0.22 µm PTFE filter.
HPLC-FLD Conditions
| Parameter | Setting | Rationale |
| Column | Agilent Poroshell 120 EC-C18 (100 x 4.6 mm, 2.7 µm) | Core-shell for high efficiency at moderate pressure. |
| Mobile Phase A | Water | Aqueous base.[3] |
| Mobile Phase B | Acetonitrile | Organic modifier. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Temp | 30°C | Maintains reproducible retention times. |
| Injection Vol | 10 - 20 µL | Depends on sensitivity requirements. |
| Excitation | 275 nm | Targets the phenolic ring absorption max. |
| Emission | 305 nm | Specific fluorescence emission of bisphenols. |
Gradient Program:
-
0.0 min: 30% B (Focuses BADGE.2H2O at head of column)
-
5.0 min: 60% B (Elutes BADGE.2H2O)
-
10.0 min: 100% B (Elutes BADGE and hydrophobic contaminants)
-
12.0 min: 100% B (Wash)
-
12.1 min: 30% B (Re-equilibration)
Validation & Performance (Self-Validating System)
To ensure "Trustworthiness," the method must include built-in quality checks.
Linearity and Range
Prepare calibration standards in matrix-matched blank extracts (if available) or solvent.
Recovery (The Truth Test)
Because canned food is a complex matrix, absolute recovery must be verified.
-
Protocol: Spike a "blank" food sample (e.g., fresh tuna not in a can) with BADGE.2H2O at 50 ppb and 500 ppb before extraction.
-
Calculation:
-
Target: 80% - 110%. If recovery is <70%, the SPE wash step is likely too strong, or the LLE defatting is inefficient.
Limits of Detection
-
LOD (S/N = 3): Typically ~2–5 ng/g (ppb) with this FLD method.
-
LOQ (S/N = 10): ~10–15 ng/g (ppb).
-
Note: This is well below the EU limit of 9000 ng/g, ensuring compliance capability.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery of BADGE.2H2O | Analyte loss during Hexane defatting. | BADGE.2H2O is polar. Ensure the Hexane wash is quick and the phases are fully separated. Do not take the interface layer. |
| Peak Tailing | Secondary interactions with silanols. | Use a newer generation "end-capped" C18 column. Ensure pH of mobile phase is neutral. |
| Ghost Peaks | Contamination from lab plastics. | Bisphenols are ubiquitous. Use glass glassware and solvent bottles. Avoid plastic pipette tips if possible (or pre-rinse them). |
| Drifting Baseline | Gradient fluorescence artifacts. | Run a blank gradient. If drift is severe, check water quality (organic impurities fluoresce). |
References
-
European Commission. (2005).[3][4][5] Commission Regulation (EC) No 1895/2005 of 18 November 2005 on the restriction of use of certain epoxy derivatives in materials and articles intended to come into contact with food.[4] Official Journal of the European Union.
-
Sun, Y., et al. (2006). Determination of bisphenol A diglycidyl ether and its derivatives in canned foods using high-performance liquid chromatography with fluorescence detection.[3][5][6][7] Journal of Chromatography A.
-
Cabado, A.G., et al. (2008). Migration of BADGE (bisphenol A diglycidyl ether) and BFDGE (bisphenol F diglycidyl ether) in canned seafood. Food and Chemical Toxicology.[3]
-
Yonekubo, J., et al. (2008). Analysis of Bisphenol A Diglycidyl Ether (BADGE) and its Hydrolyzed Metabolites in Canned Foods.[2][3][5][7][8] Journal of Agricultural and Food Chemistry.
Sources
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. molnar-institute.com [molnar-institute.com]
- 4. Commission Regulation (EC) No 1895/2005 | FPS Public Health [health.belgium.be]
- 5. mdpi.com [mdpi.com]
- 6. High-performance liquid chromatography (HPLC)-fluorescence method for determination of bisphenol A diglycidyl ether (BADGE) and its derivatives in canned foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Solid phase extraction (SPE) protocols for Bisphenol A bis(2,3-dihydroxypropyl) ether
Application Note: Solid-Phase Extraction (SPE) Protocols for Bisphenol A bis(2,3-dihydroxypropyl) ether (BADGE·2H2O)
Introduction & Mechanistic Context
Bisphenol A diglycidyl ether (BADGE) is the primary intermediate used in the synthesis of epoxy-phenolic resins, which are universally applied as internal protective coatings for food and beverage cans[1]. When these coatings come into contact with aqueous or acidic food matrices, or when BADGE is ingested and subjected to human metabolism (specifically via epoxide hydrolase), the reactive epoxide rings undergo rapid hydrolysis[2]. This cascade first yields the intermediate bisphenol A (2,3-dihydroxypropyl) glycidyl ether (BADGE·H2O), and ultimately the highly stable end-product, bisphenol A bis(2,3-dihydroxypropyl) ether (BADGE·2H2O)[3].
For researchers and toxicologists, BADGE·2H2O serves as the predominant, stable biomarker for BADGE exposure[2]. However, quantifying this analyte in complex biological matrices (such as human urine or amniotic fluid) or food matrices requires rigorous sample clean-up. Solid-Phase Extraction (SPE) is the gold standard for isolating BADGE·2H2O, as it eliminates matrix interferents like urea, salts, and proteins that cause severe ion suppression in LC-MS/MS or baseline noise in HPLC-FLD analyses[4].
Hydrolytic transformation pathway of BADGE into the stable biomarker BADGE·2H2O.
Physicochemical Rationale for Sorbent Selection
Designing an SPE protocol requires a deep understanding of the target molecule's physicochemical properties. BADGE·2H2O has an octanol-water partition coefficient (Log P) of approximately 2.1, making it significantly more polar than its parent compound, BADGE[4]. The molecule features a rigid bisphenol backbone flanked by two aliphatic chains containing four terminal hydroxyl groups and two ether linkages.
-
Sorbent Chemistry : A polymeric reversed-phase sorbent with a Hydrophilic-Lipophilic Balance (HLB) or a Phenyl-functionalized silica/polymeric sorbent is optimal[2][4]. The phenyl rings provide strong
interactions with the aromatic rings of the bisphenol backbone, while the hydrophilic regions of the sorbent accommodate the polar hydroxylated aliphatic chains. -
Elution Dynamics : To disrupt these strong hydrophobic and
interactions without co-eluting highly non-polar matrix lipids, a carefully tuned, moderately non-polar elution solvent is required. Acidified mixtures, such as 1% formic acid in n-heptane/methanol, effectively break the retention mechanism while maintaining the analyte in a neutral, highly soluble state[2].
Validated SPE Methodologies
The following protocols are engineered as self-validating systems. They include specific mechanistic reasoning for each step to ensure researchers can adapt the parameters to novel matrices.
Protocol A: Isolation of BADGE·2H2O from Human Urine
Adapted from optimized parameters for Strata Phenyl SPE columns[2].
-
Sample Pre-treatment (Deconjugation & Dilution)
-
Action: Treat
1.6 mL of human urine with -glucuronidase/arylsulfatase to deconjugate phase II metabolites. Dilute the sample to 100 mL using LC-MS grade . -
Causality: BADGE·2H2O is excreted partially as glucuronide/sulfate conjugates; enzymatic cleavage is required to measure total biomarker levels. Massive dilution reduces sample viscosity and prevents the overloading of the SPE sorbent by high concentrations of urinary salts and urea.
-
-
Sorbent Conditioning
-
Action: Pass 5 mL of Methanol (MeOH) followed by 5 mL of
through the Phenyl SPE cartridge. -
Causality: Methanol solvates the phenyl functional groups, extending them into the pore space to maximize surface area for
interactions. The subsequent water wash equilibrates the column to match the highly aqueous nature of the loaded sample.
-
-
Sample Loading
-
Action: Load the 100 mL diluted urine sample at a strictly controlled flow rate of 10 mL/min (vacuum ~75 mmHg).
-
Causality: A controlled, moderate flow rate ensures adequate residence time for the BADGE·2H2O molecules to partition out of the mobile phase and interact with the stationary phase.
-
-
Washing
-
Action: Wash the sorbent bed with 5 mL of 5% MeOH in
. -
Causality: This weak organic wash is strong enough to disrupt weak hydrogen bonds holding polar interferents (e.g., urea, small organic acids) to the sorbent, but too weak to break the
interactions anchoring BADGE·2H2O.
-
-
Elution
-
Action: Elute the analyte using 10 mL of 1% formic acid (HCOOH) in n-heptane/MeOH (10/90, v/v).
-
Causality: Formic acid ensures the phenolic and aliphatic hydroxyls remain fully protonated (neutral), preventing secondary ionic interactions. The heptane/MeOH mixture provides the exact dielectric constant needed to disrupt the
and hydrophobic bonds, releasing the analyte.
-
-
Reconstitution
-
Action: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 300 µL of Acetonitrile/
(30:70, v/v). -
Causality: Concentrates the sample (enrichment factor) and matches the initial mobile phase conditions of the subsequent HPLC/LC-MS analysis to prevent peak broadening.
-
Protocol B: Isolation of BADGE·2H2O from Amniotic Fluid
Adapted from optimized parameters for Oasis HLB columns[4].
-
Sample Pre-treatment (Deproteinization)
-
Action: Add Acetonitrile to the amniotic fluid (3:1 ratio, v/v). Vortex and centrifuge at 10,000 x g for 10 minutes. Dilute the supernatant with
until the organic content is . -
Causality: Amniotic fluid is highly proteinaceous. Acetonitrile denatures and precipitates proteins that would otherwise irreversibly foul the SPE frit and sorbent bed. Dilution is mandatory because loading a sample with
organic solvent will cause premature elution of BADGE·2H2O.
-
-
SPE Execution (HLB Sorbent)
-
Action: Condition with 3 mL MeOH and 3 mL
. Load the diluted supernatant at 1-2 mL/min. Wash with 3 mL 5% MeOH. Elute with 3 mL MeOH followed by 3 mL Acetonitrile. -
Causality: The dual-solvent elution ensures that both the moderately polar and highly hydrophobic fractions of the target analytes are completely stripped from the diverse binding sites of the HLB copolymer.
-
Step-by-step SPE workflow for the isolation of BADGE·2H2O from complex biological matrices.
Quantitative Performance & Matrix Comparison
The efficacy of the SPE protocols is highly matrix-dependent. The table below synthesizes validated quantitative data from peer-reviewed applications, providing benchmark metrics for assay development.
| Matrix | Sorbent Chemistry | Elution System | Recovery (%) | RSD (%) | LOQ |
| Human Urine [2] | Phenyl-functionalized | 1% HCOOH in n-Heptane/MeOH (10/90) | 74.3 – 86.5 | < 10.0 | 11.42 – 22.35 ng/mL |
| Amniotic Fluid [4] | Hydrophilic-Lipophilic Balance (HLB) | Methanol / Acetonitrile | 67.0 – 121.0 | < 16.0 | 2.4 – 7.5 ng/mL |
| Canned Liquid Formula [1] | Polystyrene-Divinylbenzene (PS/DVB) | Acetonitrile | 61.0 – 91.0 | < 9.7 | 5.0 – 15.0 ng/g |
Quality Control & Self-Validation System
To ensure the integrity of the SPE extraction and rule out false positives (a common issue in bisphenol analysis due to ubiquitous plastic contamination), the following self-validating QC steps must be integrated into every batch:
-
Procedural System Blanks : Process LC-MS grade water through the entire SPE workflow (including all glassware, enzymatic buffers, and evaporation steps). Causality: Identifies background BADGE·2H2O or BPA contamination leaching from pipette tips, SPE cartridge housings, or collection tubes.
-
Pre-Extraction Matrix Spikes : Spike known concentrations of BADGE·2H2O standard (at 1x, 1.5x, and 3x the anticipated LOQ) into a blank matrix prior to pre-treatment. Causality: Validates the absolute recovery efficiency of the sorbent and proves that the matrix is not causing analyte breakthrough during the loading phase.
-
Isotope Dilution Mass Spectrometry (IDMS) : Spike a deuterated internal standard (e.g., BADGE-d10 or a structurally similar surrogate like BPA-d16) into the sample at the very beginning of the protocol. Causality: The internal standard undergoes the exact same physical losses and matrix-induced ion suppression as the native BADGE·2H2O, allowing the final calculation to mathematically self-correct for extraction inefficiencies.
References
-
Levels of bisphenol A diglycidyl ether (BADGE) and bisphenol F diglycidyl ether (BFDGE) in canned liquid infant formula products - SciSpace. 1
-
Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H2O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples - MDPI. 2
-
Application of Solid-Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Eleven Bisphenols in Amniotic Fluid Samples Collected during Amniocentesis - PMC. 4
-
A Novel Column-Switching Method Coupled with Supercritical Fluid Chromatography for Online Analysis of Bisphenol A Diglycidyl Ether and Its Derivatives in Canned Beverages - MDPI. 3
Sources
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Application of Solid-Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Eleven Bisphenols in Amniotic Fluid Samples Collected during Amniocentesis - PMC [pmc.ncbi.nlm.nih.gov]
Sample preparation for extracting 4-Hydroxy Bisphenol A ether from fatty matrices
High-Recovery Extraction of Bisphenol A Glycidyl Ethers and Derivatives from Complex Fatty Matrices
Abstract
This comprehensive guide provides detailed protocols and expert insights for the extraction of Bisphenol A diglycidyl ether (BADGE), its hydrolysis and chlorinated derivatives, from challenging high-fat matrices such as edible oils, canned fish, and dairy products. The inherent lipophilic nature of these matrices complicates the isolation of trace-level analytes, leading to significant matrix effects and analytical inaccuracies. This document details three robust sample preparation methodologies: modernized Liquid-Liquid Extraction (LLE), advanced Solid-Phase Extraction (SPE), and the highly efficient QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. Each protocol is presented with step-by-step instructions, the scientific rationale behind key steps, and comparative performance data to guide researchers in selecting the optimal method for their specific application.
Introduction: The Analytical Challenge of Fatty Matrices
Bisphenol A diglycidyl ether (BADGE) and its related compounds are widely used in the manufacturing of epoxy resins that form the internal protective linings of food and beverage cans.[1] Due to incomplete polymerization or degradation over time, these compounds can migrate from the can lining into the food product, particularly into fatty or oily foods.[2] Given that BADGE and some of its derivatives are considered potential endocrine-disrupting compounds (EDCs), regulatory bodies have established specific migration limits (SMLs), necessitating sensitive and reliable analytical methods for their monitoring.[1]
The analysis of these compounds in fatty matrices presents a significant challenge. The high concentration of lipids (triglycerides) can:
-
Cause Matrix Effects: Co-eluting fats can suppress or enhance the analyte signal in mass spectrometry, leading to inaccurate quantification.[3]
-
Reduce Extraction Efficiency: Analytes can remain trapped within the lipid phase, resulting in low and variable recoveries.
-
Contaminate Analytical Systems: The buildup of non-volatile lipids can foul GC liners, HPLC columns, and MS ion sources, leading to instrument downtime and poor performance.
Effective sample preparation is therefore the most critical step in the analytical workflow, designed to selectively isolate the target analytes while comprehensively removing the interfering lipid matrix.
Core Sample Preparation Strategies
Three primary strategies have proven effective for extracting BADGE and its derivatives from fatty matrices. The choice of method depends on the specific matrix, required throughput, desired sensitivity, and available laboratory equipment.
-
Liquid-Liquid Extraction (LLE): This foundational technique partitions analytes between the fatty sample (or a dissolved version) and an immiscible extraction solvent. Acetonitrile is a common choice as it is polar and has limited miscibility with fats, especially at low temperatures, allowing for effective separation.
-
Solid-Phase Extraction (SPE): SPE offers superior selectivity and cleanup compared to LLE. The sample extract is passed through a cartridge containing a solid sorbent (e.g., C18, polymeric). The analytes are retained on the sorbent while the bulk of the lipids is washed away. A final elution step recovers the purified analytes.[3][4][5]
-
QuEChERS: Originally developed for pesticide analysis, the QuEChERS method has been successfully adapted for a wide range of analytes in complex food matrices.[6] It involves an initial extraction and partitioning step with acetonitrile and salts, followed by a dispersive SPE (d-SPE) cleanup step where sorbents are mixed directly with the extract to remove interferences like fats.[6]
Protocol 1: Modified QuEChERS for Fatty Foods (e.g., Canned Fish in Oil, Dairy)
This protocol is highly effective for a broad range of fatty samples, offering excellent cleanup and high throughput. The use of C18 as a d-SPE sorbent is crucial for removing lipids.
3.1. Principle
The sample is first homogenized and hydrated. Acetonitrile is used to extract the analytes. The addition of salts, primarily magnesium sulfate (MgSO₄) and sodium chloride (NaCl), induces phase separation between the aqueous/fatty layer and the acetonitrile layer, driving the moderately polar analytes into the organic phase.[6] The resulting acetonitrile supernatant is then subjected to a d-SPE cleanup step where C18 sorbent binds and removes co-extracted fats.
3.2. Materials and Reagents
-
Sample: Homogenized canned fish, whole milk, or infant formula.
-
Reagents: HPLC-grade acetonitrile (ACN), magnesium sulfate (anhydrous), sodium chloride, C18 d-SPE sorbent.
-
Apparatus: High-speed homogenizer, 50 mL polypropylene centrifuge tubes, centrifuge capable of ≥4000 rpm.
3.3. Step-by-Step Methodology
-
Sample Weighing: Weigh 5 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube. For powdered samples like infant formula, reconstitute according to manufacturer instructions before weighing.
-
Hydration: Add 10 mL of ultrapure water to the tube. Vortex for 1 minute to ensure thorough mixing.
-
Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously using a vortex mixer for 2 minutes to ensure a homogenous slurry.
-
Salting-Out: Add the QuEChERS salt packet containing 4 g MgSO₄ and 1 g NaCl.[6] Immediately cap and shake vigorously for 1 minute. Do not delay this step, as the MgSO₄ will begin to clump.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 15 minutes. This will result in three distinct layers: a solid pellet at the bottom, an aqueous/fatty layer in the middle, and the top acetonitrile layer containing the analytes.
-
Dispersive SPE Cleanup: Transfer a 5 mL aliquot of the top acetonitrile supernatant into a 15 mL d-SPE tube containing 750 mg MgSO₄ and 250 mg C18 sorbent.
-
Cleanup & Final Centrifugation: Cap the d-SPE tube and vortex for 2 minutes. Centrifuge at 4000 rpm for 10 minutes.
-
Final Extract: Carefully collect the supernatant. This extract is now ready for LC-MS/MS analysis. It may be filtered through a 0.22 µm syringe filter if necessary.
3.4. Scientist's Notes
-
Why hydrate the sample? Adding water is crucial, especially for semi-solid or low-moisture fatty samples. It ensures proper partitioning of acetonitrile from the fatty components.
-
The Role of Salts: MgSO₄ acts as a drying agent, removing excess water from the acetonitrile and promoting phase separation. NaCl helps to create a salt-saturated aqueous layer, further reducing the solubility of acetonitrile in water and driving more analytes into the organic phase.
-
C18 Sorbent: The C18 (octadecylsilane) sorbent in the d-SPE step is lipophilic. It effectively removes the remaining non-polar fats and lipids from the acetonitrile extract through hydrophobic interactions, while the more polar analytes remain in the solvent.
3.5. QuEChERS Workflow Diagram
Caption: QuEChERS workflow for fatty matrix sample preparation.
Protocol 2: Solid-Phase Extraction (SPE) for Edible Oils
This protocol is ideal for samples with extremely high fat content, such as pure edible oils, where a more rigorous cleanup is required. It uses a C18 cartridge to trap analytes while allowing the bulk of the oil, dissolved in a non-polar solvent, to pass through.
4.1. Principle
The oil sample is diluted in a non-polar solvent like hexane, which keeps the triglycerides in solution but has a low elution strength for the target analytes on a C18 sorbent. The sample is loaded onto a conditioned C18 cartridge. The analytes are retained via hydrophobic interaction, while the hexane and dissolved fats are washed away. A more polar solvent is then used to elute the purified analytes.
4.2. Materials and Reagents
-
Sample: Edible oil (e.g., olive, sunflower, palm oil).
-
Reagents: HPLC-grade hexane, dichloromethane, methanol, and water.
-
Apparatus: SPE manifold, C18 SPE cartridges (e.g., 500 mg, 6 mL), evaporator (e.g., nitrogen stream).
4.3. Step-by-Step Methodology
-
Sample Preparation: Weigh 1 g (± 0.1 g) of oil into a glass vial. Dissolve in 9 mL of hexane to create a 10% oil solution.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing the following solvents sequentially:
-
6 mL Dichloromethane
-
6 mL Methanol
-
6 mL Ultrapure Water
-
Do not let the cartridge go dry after this step.
-
-
Sample Loading: Load the 10 mL sample solution onto the conditioned cartridge at a slow, controlled flow rate (approx. 1-2 mL/min).
-
Washing (Lipid Removal): Wash the cartridge with 10 mL of hexane. This critical step removes the residual fats without eluting the analytes. Discard the eluate.
-
Cartridge Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 30-45 minutes to remove all hexane.[4]
-
Elution: Elute the analytes from the cartridge using 8 mL of methanol into a clean collection tube.
-
Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of a suitable solvent (e.g., 50:50 methanol:water) for LC-MS/MS analysis.
4.4. Scientist's Notes
-
Why dilute the oil? Neat oil is too viscous to pass through an SPE cartridge. Diluting in hexane lowers the viscosity and ensures the triglycerides remain soluble during loading and washing.
-
Conditioning is Key: The conditioning steps are vital. Methanol wets the C18 functional groups, and water makes the sorbent compatible with the sample loading. Skipping this will result in poor analyte retention.
-
Flow Rate Control: A slow and steady flow rate during sample loading is essential to allow for sufficient interaction time between the analytes and the C18 sorbent, maximizing recovery.
4.5. SPE Workflow Diagram
Caption: Solid-Phase Extraction (SPE) workflow for edible oils.
Analytical Finish: GC-MS and LC-MS/MS
Following extraction and cleanup, the purified extracts are typically analyzed using chromatography coupled with mass spectrometry.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the polar nature of BADGE and its derivatives, a derivatization step is usually required to increase their volatility and thermal stability. Silylation (e.g., using BSTFA) or acetylation are common approaches.[7][8] GC-MS provides excellent separation and is a robust technique for routine analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred technique for its high sensitivity, selectivity, and ability to analyze these compounds without derivatization.[9][10] Reversed-phase chromatography is typically used, and detection is often performed in negative electrospray ionization (ESI) mode.[10]
Performance Characteristics
The following table summarizes typical performance data for the described methods, compiled from various studies. Actual results will vary based on the specific matrix, analyte, and instrumentation.
| Parameter | QuEChERS | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Typical Matrix | Canned Fish, Dairy, Infant Formula[11] | Edible Oils, Milk[3][4] | Canned Foods, Beverages[5] |
| Recovery | 70 - 115% | 80 - 110%[4] | 75 - 119%[4] |
| Precision (RSD%) | < 15% | < 10%[4] | < 20% |
| LOQ (µg/kg) | 1 - 5 µg/kg | 0.1 - 5 µg/kg[4] | 5 - 50 µg/kg |
| Throughput | High | Medium | Low |
| Solvent Usage | Low | Medium | High |
| Cleanup Efficiency | Very Good | Excellent | Moderate |
Conclusion
The successful extraction of BADGE and its derivatives from fatty matrices is achievable with a well-designed sample preparation strategy. The QuEChERS method offers a superior balance of speed, efficiency, and effectiveness for a wide variety of fatty foods. For matrices composed almost entirely of fat, such as edible oils , a dedicated SPE protocol provides the most thorough cleanup. While traditional LLE methods are still viable, they are often more labor-intensive and less efficient at removing matrix interferences compared to modern techniques. The final choice of method should be validated for the specific matrix and analytes of interest to ensure data of the highest quality and reliability.
References
-
Bratek, M. et al. (2003). Determination of Bisphenol A, Bisphenol F, Bisphenol A Diglycidyl Ether and Bisphenol F Diglycidyl Ether Migrated from Food Cans using Gas Chromatography-Mass Spectrometry. Czech Journal of Food Sciences. Available at: [Link]
-
Grumetto, L. et al. (2023). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. MDPI. Available at: [Link]
-
Vela-Soria, F. et al. (2020). Recent advances in analysis of bisphenols and their derivatives in biological matrices. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
García, I. et al. (2025). Green Chemistry Method for Analyzing Bisphenol A in Milk. MDPI. Available at: [Link]
-
van Leeuwen, S. (2020). A Multi-Analyte LC–ESI-MS/MS Method to Analyze BPA, BADGE, and Related Analytes. LCGC Europe. Available at: [Link]
-
Garrido Frenich, A. et al. (2004). A New Methodology for the Determination of Phthalate Esters, Bisphenol A, Bisphenol A Diglycidyl Ether, and Nonylphenol in Commercial Whole Milk Samples. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Ames, J. et al. (2023). Simultaneous Quantification of 16 Bisphenol Analogues in Food Matrices. Preprints.org. Available at: [Link]
-
Li, D. et al. (2015). Determination of bisphenol A, bisphenol F and their diglycidyl ethers in environmental water by solid phase extraction using magnetic multiwalled carbon nanotubes followed by GC-MS/MS. Analytical Methods. Available at: [Link]
-
SCIEX (n.d.). Simultaneous determination of bisphenol A and its chlorinated derivatives in human plasma. SCIEX. Available at: [Link]
-
Waters Corporation (2009). QuEChERS Sample Preparation for UPLC/MS/MS Determination of Bisphenol A in Infant Formula. Waters Corporation. Available at: [Link]
-
Al-Jasass, F. M. & Al-Ghamdi, S. N. (2017). A new solvent extraction method with gas chromatography–mass spectrometry for bisphenol A determination in canned foods. ResearchGate. Available at: [Link]
-
Zygmunt, B. et al. (2002). DERIVATIZATION AND GAS CHROMATOGRAPHY - LOW RESOLUTION MASS SPECTROMETRY OF BISPHENOL A. ResearchGate. Available at: [Link]
-
Biles, J. E. et al. (1997). Determination of the diglycidyl ether of bisphenol A and its derivatives in canned foods. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Shimadzu (n.d.). Analysis of Bisphenol A Diglycidyl Ether Using LC-MS. Shimadzu. Available at: [Link]
-
Grumetto, L. et al. (2023). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. ResearchGate. Available at: [Link]
-
Maragou, N. C. et al. (2006). Determination of bisphenol A in milk by solid phase extraction and liquid chromatography–mass spectrometry. Journal of Chromatography A. Available at: [Link]
-
Asensio-Ramos, M. et al. (2019). Method Development for Selected Bisphenols Analysis in Sweetened Condensed Milk from a Can and Breast Milk Samples by HPLC–DAD and HPLC-QqQ-MS. PMC. Available at: [Link]
-
Lipke, U. et al. (2016). Matrix effect on leaching of Bisphenol A diglycidyl ether (BADGE) from epoxy resin based inner lacquer of aluminium tubes into semi-solid dosage forms. European Journal of Pharmaceutics and Biopharmaceutics. Available at: [Link]
-
Gallart-Ayala, H. et al. (2011). Determination of bisphenol A diglycidyl ether, novolac glycidyl ether and their derivatives migrated from can coatings into foodstuff by UPLC-MS/MS. ResearchGate. Available at: [Link]
-
Gallart-Ayala, H. et al. (n.d.). The Analysis of Bisphenol A-diglycidyl Ether (badge), Bisphenol F-diglycidyl Ether (bfdge) and Their Derivatives in Canned Food. LabRulez LCMS. Available at: [Link]
Sources
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. Matrix effect on leaching of Bisphenol A diglycidyl ether (BADGE) from epoxy resin based inner lacquer of aluminium tubes into semi-solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. library.dphen1.com [library.dphen1.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of the diglycidyl ether of bisphenol A and its derivatives in canned foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. sciex.com [sciex.com]
- 11. Method Development for Selected Bisphenols Analysis in Sweetened Condensed Milk from a Can and Breast Milk Samples by HPLC–DAD and HPLC-QqQ-MS: Comparison of Sorbents (Z-SEP, Z-SEP Plus, PSA, C18, Chitin and EMR-Lipid) for Clean-Up of QuEChERS Extract - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Bisphenol A bis(2,3-dihydroxypropyl) ether reference standards
Application Note: Synthesis, Purification, and Validation of Bisphenol A bis(2,3-dihydroxypropyl) ether (BADGE·2H2O) Reference Standards
Introduction & Scientific Rationale
Bisphenol A diglycidyl ether (BADGE) is the primary monomeric building block of epoxy resins, utilized extensively as an internal coating for food and beverage cans to prevent metal corrosion. However, unreacted BADGE monomers frequently migrate into the food matrix. Upon contact with aqueous or acidic environments, the terminal epoxide rings of BADGE undergo progressive nucleophilic attack by water, yielding the mono-diol (BADGE·H2O) and ultimately the terminal bis-diol, Bisphenol A bis(2,3-dihydroxypropyl) ether (BADGE·2H2O)[1].
From a toxicological and regulatory perspective, BADGE·2H2O is a critical biomarker for human exposure (2)[2] and is strictly monitored under European specific migration limits (SML) (3)[3]. Because commercial reference standards for BADGE·2H2O can be cost-prohibitive or exhibit batch-to-batch purity variations that skew quantification (4)[4], synthesizing this compound in-house is highly advantageous. This application note provides a field-proven, self-validating protocol for the controlled synthesis of high-purity BADGE·2H2O reference standards, ensuring robust calibration for LC-MS/MS and HPLC-FLD quantitative assays.
Reaction Mechanism & Causality
The synthesis of BADGE·2H2O relies on the controlled hydrolysis of the terminal epoxide rings of BADGE. As a Senior Application Scientist, it is vital to understand why specific conditions are chosen over alternatives:
-
Causality of Acid Catalysis: While epoxides can be opened under basic conditions, base catalysis often triggers unwanted polymerization. A strong base deprotonates the newly formed hydroxyl groups, which then act as nucleophiles attacking unreacted epoxides, creating oligomeric chains. Acid catalysis (using dilute
or ) circumvents this by simply protonating the epoxide oxygen, increasing the electrophilicity of the adjacent carbons. Water then acts as a weak nucleophile, smoothly opening the ring to yield the 1,2-diol without propagating polymer chains. -
Causality of the Solvent System: BADGE is highly lipophilic, whereas the hydrolyzing agent (water) is strictly hydrophilic. Attempting this reaction in pure water results in a biphasic system where hydrolysis occurs only at the interface, leading to incomplete conversion and the trapping of the mono-diol intermediate (BADGE·H2O). A 1:1 co-solvent system of Tetrahydrofuran (THF) and water ensures a completely homogeneous reaction mixture, providing uniform reaction kinetics and high yields.
Visualization: Synthesis & Validation Workflow
Figure 1: Self-validating synthetic workflow for BADGE·2H2O reference standards.
Step-by-Step Methodology: A Self-Validating Protocol
To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system. It incorporates mandatory in-process analytical gates to prevent the isolation of incomplete reaction mixtures.
Reagents Required:
-
BADGE (≥99% purity)
-
Tetrahydrofuran (THF, HPLC grade)
-
Deionized Water (Milli-Q, 18.2 MΩ·cm)
-
Perchloric acid (
, 0.1 M aqueous) -
Ethyl acetate and saturated Sodium Bicarbonate (
)
Phase 1: Reaction Initiation
-
Solubilization: Transfer 1.0 g of BADGE (approx. 2.94 mmol) into a 100 mL round-bottom flask. Add 20 mL of THF and stir until completely dissolved.
-
Aqueous Integration: Slowly add 20 mL of deionized water to the stirring solution. The mixture must remain clear; if cloudiness persists, add THF dropwise until homogeneity is restored.
-
Catalysis: Add 1.0 mL of 0.1 M
. This low acid concentration is sufficient to drive the reaction without causing acid-catalyzed dehydration of the resulting diols.
Phase 2: Thermal Incubation & In-Process Validation
4. Reflux: Equip the flask with a reflux condenser and heat the mixture to 60 °C using a thermostated oil bath.
5. Self-Validation Gate (8 Hours): Withdraw a 50 µL aliquot, neutralize with 10 µL of saturated
- Decision Matrix: If peaks for BADGE or the intermediate BADGE·H2O are present, continue refluxing. The reaction is only deemed complete when a single peak corresponding to BADGE·2H2O remains.
- Completion: Complete conversion typically occurs between 12 to 24 hours, depending on stirring efficiency.
Phase 3: Quenching & Purification
7. Quenching: Cool the mixture to room temperature. Add saturated
Quantitative Data & Analytical Characterization
The synthesized standard must be orthogonally validated to ensure its suitability as a reference material for food safety and biomonitoring applications (5)[5].
Table 1: Physicochemical Properties of BADGE·2H2O
| Property | Value |
|---|---|
| Chemical Name | Bisphenol A bis(2,3-dihydroxypropyl) ether |
| CAS Number | 5581-32-8 |
| Molecular Formula | C21H28O6 |
| Molecular Weight | 376.44 g/mol |
| Physical State | Viscous pale liquid to white solid |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO; Insoluble in pure Water |
Table 2: Reaction Optimization & Yield Parameters
| Parameter | Optimal Condition | Causality / Impact |
|---|---|---|
| Temperature | 60 °C | Balances hydrolysis rate while preventing thermal degradation. |
| Catalyst Conc. | 0.1 M
Table 3: Analytical Validation Parameters
| Technique | Parameter | Value / Condition |
|---|
| LC-MS/MS (ESI+) | Precursor Ion | m/z 394.3
References
-
Bello, A., et al. (2021). Urinary biomonitoring of occupational exposures to Bisphenol A Diglycidyl Ether (BADGE) – based epoxy resins. CDC Stacks.2
-
Paseiro Losada, P., et al. Migration of bisphenol-A diglycidyl ether (BADGE) and its reaction products in canned foods. ResearchGate. 1
-
Gallo, P., et al. (2021). Development of ic-ELISAs for the Detection of Bisphenol A Diglycidyl Ether and Its Derivatives in Canned Luncheon Meats. ACS Food Science & Technology. 5
-
European Committee for Standardization. EN 15136:2006 - Detection of BADGE and BFDGE in Food Contact Materials. iTeh Standards. 3
-
Journal of Chromatography A. Effect of calibration standards on the quantification of hydroxy products from can coatings. dphen1.com. 4
Sources
Application Notes and Protocols for the Migration Testing of BADGE and its Hydrolysis Products from Food Contact Materials
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the migration testing of Bisphenol A diglycidyl ether (BADGE) and its hydrolysis products from food contact materials (FCMs). Designed for researchers, analytical scientists, and quality control professionals in the packaging and pharmaceutical industries, this document outlines the scientific rationale and step-by-step methodologies for ensuring regulatory compliance and consumer safety. Protocols are detailed for sample preparation, migration simulation using appropriate food simulants, and quantification by High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Introduction: The Imperative for Monitoring BADGE Migration
Bisphenol A diglycidyl ether (BADGE) is a fundamental monomer used in the production of epoxy resins. These resins are extensively applied as protective internal coatings for food and beverage cans and in other packaging adhesives to prevent direct contact between the food and the metal surface, thereby preserving food quality and extending shelf life.[1][2] However, the manufacturing process can leave residual, unreacted BADGE monomers which have the potential to migrate into foodstuffs during processing and storage.[3]
Once in contact with aqueous, acidic, or fatty foods, BADGE can undergo hydrolysis and hydrochlorination to form a series of derivatives.[4] Regulatory bodies, notably the European Commission, have established strict Specific Migration Limits (SMLs) for BADGE and its derivatives due to concerns about their potential endocrine-disrupting properties and other toxicological effects.[4][5] Therefore, robust and reliable analytical methods are essential to quantify the migration of these compounds and ensure that food packaging is safe for its intended use.
This guide provides the scientific framework and practical protocols to establish a self-validating system for the routine analysis of BADGE and its key derivatives.
Target Analytes: Structure and Formation
The primary migrant is BADGE itself. However, its reaction with food components, particularly water and chloride ions, leads to several derivatives that must be included in the risk assessment. The key analytes covered by these protocols are:
-
BADGE: 2,2-bis[4-(2,3-epoxypropoxy)phenyl]propane
-
BADGE·H₂O: 2-[4-(2,3-dihydroxypropoxy)phenyl]-2-[4-(2,3-epoxypropoxy)phenyl]propane (First hydrolysis product)
-
BADGE·2H₂O: 2,2-bis[4-(2,3-dihydroxypropoxy)phenyl]propane (Second hydrolysis product)
-
BADGE·HCl: 2-[4-(3-chloro-2-hydroxypropoxy)phenyl]-2-[4-(2,3-epoxypropoxy)phenyl]propane
-
BADGE·2HCl: 2,2-bis[4-(3-chloro-2-hydroxypropoxy)phenyl]propane
-
BADGE·H₂O·HCl: 2-[4-(3-chloro-2-hydroxypropoxy)phenyl]-2-[4-(2,3-dihydroxypropoxy)phenyl]propane
The formation of these products is influenced by the food matrix (pH, water content, salt content) and processing conditions like sterilization temperature.[6]
Regulatory Framework: Ensuring Compliance
The primary regulation governing the use of BADGE in the European Union is Commission Regulation (EC) No 1895/2005. This regulation sets the following SMLs:
-
9 mg/kg for the sum of BADGE, BADGE·H₂O, and BADGE·2H₂O.
-
1 mg/kg for the sum of BADGE·HCl, BADGE·2HCl, and BADGE·H₂O·HCl.
Compliance with these limits must be demonstrated through rigorous migration testing using food simulants under conditions that represent the worst-foreseeable use of the packaging.[7][8] All food contact materials must also adhere to the general safety requirements outlined in Framework Regulation (EC) No 1935/2004.[9]
Migration Testing Workflow: A Systematic Approach
The process of migration testing is a multi-step procedure designed to simulate the transfer of substances from the packaging to the food and then accurately quantify these substances.
Caption: Experimental workflow for BADGE migration testing.
Detailed Experimental Protocols
Protocol 1: Migration Simulation
Causality: The choice of food simulant and test conditions is paramount and dictated by regulations like (EU) No 10/2011.[10] The goal is to mimic the extractive properties of different food types under worst-case storage or processing scenarios.[11][12] Aqueous and acidic foods are simulated by ethanol and acetic acid solutions, while fatty foods are simulated by vegetable oil or, in some cases, 50% ethanol as a more aggressive substitute.[9]
Materials:
-
Migration cells or beakers
-
Thermostatically controlled oven or incubator
-
Food Simulants (as required):
-
Simulant A: 10% ethanol (v/v) in deionized water
-
Simulant B: 3% acetic acid (w/v) in deionized water
-
Simulant D1: 50% ethanol (v/v) in deionized water
-
Simulant D2: Vegetable oil (e.g., olive oil)
-
Procedure:
-
Cut a representative sample of the packaging material to a known surface area (e.g., 1 dm²).
-
Place the sample in a migration cell or beaker, ensuring only the food-contact side will be exposed to the simulant. The standard surface area-to-volume ratio is 6 dm² per 1 kg (or 1 L) of food simulant.
-
Add the pre-heated, selected food simulant to the cell, ensuring the food-contact surface is completely covered.
-
Seal the migration cell to prevent evaporation.
-
Place the cell in an oven set to the appropriate test temperature and duration. Common "worst-case" conditions for long-term storage at room temperature are 10 days at 40°C or 60°C .[13][14]
-
After the incubation period, remove the cell and allow it to cool to room temperature.
-
Carefully remove the packaging sample. The food simulant, now containing the migrated substances, is ready for extraction.
-
A blank simulant (not in contact with the packaging) must be incubated under the same conditions to serve as a negative control.
Protocol 2: Sample Preparation and Extraction
Causality: This protocol is designed to efficiently extract the semi-polar BADGE derivatives from the food simulant matrix and concentrate them into a solvent compatible with the HPLC system. For aqueous simulants (A, B, D1), a liquid-liquid extraction (LLE) with a solvent like ethyl acetate is effective. For fatty simulants (D2), a more complex extraction is needed to separate the analytes from the triglycerides.
For Aqueous Simulants (A, B, D1):
-
Transfer a known volume (e.g., 10 mL) of the migration simulant into a separatory funnel or centrifuge tube.
-
Add 10 mL of ethyl acetate.
-
Shake vigorously for 2 minutes. If an emulsion forms, centrifuge at 4000 rpm for 10 minutes.
-
Allow the layers to separate and collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction (steps 2-4) two more times, combining all organic extracts.
-
Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase starting condition (e.g., 50:50 methanol:water).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
Protocol 3: HPLC-MS/MS Quantification
Causality: HPLC-MS/MS is the gold standard for this analysis due to its exceptional sensitivity and selectivity.[4][14] A reversed-phase C18 column is used to separate the compounds based on their hydrophobicity. A gradient elution, starting with a higher aqueous content and moving to a higher organic content, effectively separates the more polar hydrolysis products from the parent BADGE. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides definitive identification and quantification by monitoring specific precursor-to-product ion transitions for each analyte, eliminating matrix interferences.[15]
Instrumentation and Conditions:
-
HPLC System: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent
-
Column: Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent
-
Mobile Phase A: 5 mM Ammonium Formate in Water
-
Mobile Phase B: Methanol
-
Gradient:
Time (min) %B 0.0 30 1.0 50 8.0 95 10.0 95 10.1 30 | 12.0 | 30 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
MS/MS Parameters (MRM Transitions):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| BADGE | 358.2 [M+NH₄]⁺ | 135.1 | 25 |
| BADGE·H₂O | 376.2 [M+NH₄]⁺ | 135.1 | 22 |
| BADGE·2H₂O | 394.2 [M+NH₄]⁺ | 135.1 | 20 |
| BADGE·HCl | 394.2 [M+NH₄]⁺ | 171.1 | 28 |
| BADGE·2HCl | 430.2 [M+NH₄]⁺ | 207.1 | 30 |
| BADGE·H₂O·HCl | 412.2 [M+NH₄]⁺ | 171.1 | 25 |
Note: These are example transitions and should be optimized for the specific instrument used. The use of ammonium adducts [M+NH₄]⁺ is common for these compounds.[16]
Data Analysis and Quality Control: A Self-Validating System
A robust analytical method is a self-validating system, incorporating continuous checks to ensure data integrity.
Calibration:
-
Prepare a series of calibration standards in the blank reconstituted solvent by diluting a certified stock mixture of all target analytes.
-
The calibration range should bracket the expected sample concentrations and the regulatory SMLs (e.g., 1 to 500 µg/L).
-
A calibration curve is generated by plotting the peak area against the concentration for each analyte. A linear regression with a correlation coefficient (R²) of >0.995 is required.
Method Validation: The method must be validated according to established guidelines to demonstrate its fitness for purpose.[17] Key parameters include:
-
Specificity: Analyze blank simulants to ensure no interfering peaks are present at the retention times of the target analytes.
-
Linearity: Assessed from the calibration curve (R² > 0.995).
-
Limit of Detection (LOD) and Quantification (LOQ): Determined by analyzing low-level standards (e.g., signal-to-noise ratio of 3 for LOD and 10 for LOQ). The LOQ must be significantly lower than the SML.[5]
-
Accuracy (Recovery): Spike blank food simulants at low, medium, and high concentrations with known amounts of analytes before the extraction step. The recovery should typically be within 70-120%.
-
Precision (Repeatability): Analyze replicate spiked samples (n=6) at the same concentration on the same day. The relative standard deviation (RSD) should be <15%.
Routine Quality Control (QC):
-
Blanks: Analyze a solvent blank and a method blank (incubated simulant) with each batch to check for contamination.
-
Continuing Calibration Verification (CCV): Analyze a mid-level calibration standard every 10-15 samples to verify instrument stability. The result should be within ±15% of the true value.
-
Spiked Samples: Include a spiked matrix sample in each batch to monitor for matrix effects and ensure consistent recovery.
Conclusion
The protocols detailed in this application note provide a comprehensive and robust framework for the migration testing of BADGE and its hydrolysis products from food contact materials. By combining a systematic approach to migration simulation with highly sensitive and selective HPLC-MS/MS analysis and a rigorous quality control system, laboratories can confidently assess the compliance of packaging materials with stringent international safety regulations. Adherence to these scientifically-grounded methodologies is crucial for safeguarding consumer health and maintaining the integrity of the food supply chain.
References
- EuPIA. (n.d.). EuPIA Guidance on Migration Test Methods for the evaluation of substances in printing inks and varnishes for food contact materials.
- Paseiro-Cerrato, R., et al. (2017). Evaluation of long term migration testing from cans coatings into food simulants: Epoxy and acrylic-phenolic coatings. Journal of Agricultural and Food Chemistry.
- Liu, D., et al. (2019). High-performance liquid chromatography (HPLC)-fluorescence method for determination of bisphenol A diglycidyl ether (BADGE) and its derivatives in canned foods. Science of The Total Environment.
- KÖR Group. (n.d.). Migration Testing for Plastic Food Contact Materials.
- Intertek. (n.d.). Migration Testing for Food Contact Materials (FCMs).
- van Leeuwen, S. (2020).
- Szczepańska, N., et al. (2019). Stabilities of bisphenol A diglycidyl ether, bisphenol F diglycidyl ether, and their derivatives under controlled conditions analyzed using liquid chromatography coupled with tandem mass spectrometry. PLoS ONE.
- Aznar, M., et al. (2022). Food and beverage can coatings: A review on chemical analysis, migration, and risk assessment. Comprehensive Reviews in Food Science and Food Safety.
- Riediker, S., & Statler, S. (2015). Determination of bisphenols, bisphenol a diglycidyl ether (BADGE), BADGE chlorohydrins and hydrates from canned beer by high-performance liquid chromatography-tandem mass spectrometry. BrewingScience.
- Scientific Committee on Food. (1999). Opinion on Bisphenol A diglycidyl ether (BADGE). European Commission.
- Lestido-Cardama, A., et al. (2021). LC-MS/MS analysis of BADGE, NOGEs, and their derivatives migrated from food and beverage metal cans. Food Chemistry.
- Canellas, E., et al. (2023).
- Sendón, R., et al. (2019).
- Morphix Technologies. (n.d.). Chlorine Dioxide Chemical Detection Badges.
- IMEKO. (n.d.). VALIDATION OF ANALYTICAL METHODS FOR COMPLIANCE OF FOOD CONTACT MATERIALS.
- Gallart-Ayala, H., Moyano, E., & Galceran, M.T. (2011). The Analysis of Bisphenol A-diglycidyl Ether (badge), Bisphenol F-diglycidyl Ether (bfdge) and Their Derivatives in Canned Food.
- LabRulez. (n.d.). The Analysis of Bisphenol A-diglycidyl Ether (badge), Bisphenol F-diglycidyl Ether (bfdge) and Their Derivatives in Canned Food and Beverages by LC-MS/MS.
- legislation.gov.uk. (2011). Commission Regulation (EU) No 10/2011 of 14 January 2011 on plastic materials and articles intended to come into contact with food.
- Yenidoğan, S., et al. (2023). PACKAGING–FOOD INTERACTION AND CHEMICAL MIGRATION. Cellulose Chemistry and Technology.
- HQTS. (2025). Food Contact Material Testing - How to comply with EU and US regulations.
- European Coatings. (2023).
- MDPI. (2024).
- Astolfi, M. L., et al. (2020). Food simulants according to Regulation (EU) No 10/2011 assigned to different beverage categories. Food Additives & Contaminants: Part A.
- Compliance Gate. (2022). Food Contact Materials Lab Testing Guide: A Complete Guide.
- Clean Production Action. (n.d.). Get GreenScreen Certified.
- Gas-Sensing.com. (n.d.). Chlorine Dioxide SafeAir Badge (382003-50).
- Google Patents. (n.d.).
- New Food Magazine. (2015).
- Levitt-Safety. (n.d.). Morphix Technologies SafeAir Chlorine & Chlorine Dioxide Badge - 50 Per Package.
Sources
- 1. morphtec.com [morphtec.com]
- 2. Get GreenScreen Certified® | GreenScreen Certified® [greenscreenchemicals.org]
- 3. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. molnar-institute.com [molnar-institute.com]
- 6. 'Food imitating products' and 'General Products Safety Regulation' (EU) No 2023/988 - FoodTimes [foodtimes.eu]
- 7. Migration Testing for Plastic Food Contact Materials | KÖR Group [kor-group.com]
- 8. Migration Testing for Food Contact Materials (FCMs) [intertek.com]
- 9. hqts.com [hqts.com]
- 10. Commission Regulation (EU) No 10/2011 of 14 January 2011 on plastic materials and articles intended to come into contact with food (Text with EEA relevance) (c. 10) [legislation.gov.uk]
- 11. eupia.org [eupia.org]
- 12. newfoodmagazine.com [newfoodmagazine.com]
- 13. Request Rejected [publications.jrc.ec.europa.eu]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. imeko.org [imeko.org]
Troubleshooting & Optimization
Technical Support Center: Improving Peak Resolution of BADGE.2H2O Isomers in Liquid Chromatography
Welcome to the technical support center dedicated to resolving challenges in the liquid chromatographic analysis of bisphenol A diglycidyl ether dihydrate (BADGE.2H2O) isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the separation of these structurally similar compounds.
Introduction
Bisphenol A diglycidyl ether (BADGE) is a primary component in the production of epoxy resins used as coatings for food and beverage cans.[1] During storage and contact with aqueous foodstuffs, BADGE can hydrolyze to form derivatives, including BADGE.2H2O.[1][2] The presence and migration of these compounds into food are of significant interest due to potential health effects.[1][3] Accurate quantification of BADGE.2H2O is crucial, but its analysis is complicated by the presence of structurally similar isomers, which can be challenging to resolve chromatographically.[4] This guide provides a comprehensive resource for troubleshooting and improving the peak resolution of BADGE.2H2O isomers.
Troubleshooting Guide
This section addresses common issues encountered during the liquid chromatography of BADGE.2H2O isomers in a question-and-answer format, providing detailed explanations and actionable solutions.
Question 1: My BADGE.2H2O isomer peaks are co-eluting or showing poor resolution. What are the primary causes and how can I fix this?
Answer:
Co-elution of BADGE.2H2O isomers is a frequent challenge stemming from their structural similarity.[4] The key to improving resolution lies in manipulating the selectivity (α), efficiency (N), and retention factor (k) of your chromatographic system. Here’s a systematic approach to troubleshoot this issue:
1. Optimize the Mobile Phase Composition: This is often the most effective way to alter selectivity.[5][6]
-
Organic Modifier: The choice of organic solvent can significantly impact selectivity. While acetonitrile is commonly used, switching to or adding methanol can alter the separation mechanism.[5][7] Methanol can influence the folding pattern of molecules, potentially enhancing the resolution of isomers.[7]
-
Gradient Elution: A shallow gradient, where the percentage of the organic phase increases slowly, can improve the separation of closely eluting peaks.[8][9] Experiment with different gradient slopes and starting/ending percentages of the organic modifier.[8][9]
-
Aqueous Phase pH and Buffers: For ionizable compounds, adjusting the mobile phase pH can alter retention and selectivity.[5][10] While BADGE.2H2O is not strongly ionizable, subtle changes in pH can influence interactions with the stationary phase. The use of buffers like ammonium formate can also affect selectivity.[7][11]
2. Evaluate the Stationary Phase: The column chemistry plays a critical role in the separation.[4][5]
-
Column Chemistry: Standard C18 columns are widely used for BADGE analysis.[4][8][9] However, if co-elution persists, consider columns with different selectivities. A phenyl-hexyl stationary phase, for example, offers π-π interactions in addition to hydrophobic interactions, which can be beneficial for separating aromatic isomers.[10]
-
Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm or solid-core particles) increases efficiency (N), leading to sharper peaks and better resolution.[5][12] A longer column also increases the plate number but will result in longer run times and higher backpressure.[5][6]
3. Adjust Instrumental Parameters:
-
Column Temperature: Lowering the column temperature generally increases retention and can improve resolution, although it will also increase analysis time.[6][12] Conversely, higher temperatures can improve efficiency but may not always enhance the resolution of isomers. It's crucial to find the optimal temperature for your specific separation.
-
Flow Rate: Reducing the flow rate can lead to better peak resolution by allowing more time for interactions between the analytes and the stationary phase.[8][12] However, this will also increase the run time.
Question 2: I'm observing peak tailing with my BADGE.2H2O isomer peaks. What could be the cause and how do I improve the peak shape?
Answer:
Peak tailing can compromise resolution and quantification accuracy. Several factors can contribute to this issue:
1. Secondary Interactions with the Stationary Phase:
-
Cause: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analytes, leading to tailing.
-
Solution:
-
Use a well-end-capped, high-purity silica column.
-
Adding a small amount of an acidic modifier, like formic acid, to the mobile phase can help to suppress silanol interactions.[13]
-
2. Column Overload:
-
Cause: Injecting too much sample can saturate the stationary phase, resulting in broad, tailing peaks.[8]
-
Solution:
3. Extracolumn Volume:
-
Cause: Excessive volume in tubing, fittings, and the detector flow cell can lead to peak broadening and tailing, especially in UHPLC systems.
-
Solution:
-
Use tubing with the smallest possible internal diameter and keep connection lengths to a minimum.
-
Ensure all fittings are properly made to avoid dead volumes.
-
Question 3: My retention times for the BADGE.2H2O isomers are drifting between injections. What is causing this instability?
Answer:
Inconsistent retention times are often a sign of an unstable chromatographic system. Here are the common culprits and their solutions:
1. Inadequate Column Equilibration:
-
Cause: The column is not fully equilibrated with the initial mobile phase conditions before each injection, which is particularly critical in gradient elution.[8]
-
Solution:
-
Ensure a sufficient equilibration time between runs. A common practice is to allow 5-10 column volumes of the initial mobile phase to pass through the column.[8]
-
2. Mobile Phase Instability:
-
Cause: The mobile phase composition may be changing over time due to evaporation of the more volatile organic component or inconsistent mixing.
-
Solution:
-
Keep mobile phase reservoirs covered to minimize evaporation.
-
Ensure the online degasser and pump are functioning correctly to provide a consistent mobile phase composition.
-
3. Column Temperature Fluctuations:
-
Cause: An unstable column temperature will lead to shifts in retention times.[6]
-
Solution:
-
Use a thermostatted column compartment to maintain a constant temperature.[12]
-
Frequently Asked Questions (FAQs)
What is a typical starting method for separating BADGE.2H2O isomers?
A good starting point for method development would be a reversed-phase HPLC method using a C18 column.[8][9]
-
Column: A C18 column with a 2.7 to 5 µm particle size, and dimensions of approximately 100-150 mm in length and 4.6 mm in internal diameter.[4][8]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).[8][9] A typical gradient might start at 30-50% B and increase to 70-100% B over 10-20 minutes.[8][9]
-
Flow Rate: 1.0 - 1.5 mL/min.[8]
-
Column Temperature: 30-40 °C.[4]
-
Detection: Fluorescence detection (FLD) is highly sensitive for these compounds, with excitation and emission wavelengths typically around 275 nm and 305 nm, respectively.[8] UV detection at around 230 nm is also possible.[4]
How should I prepare my samples for BADGE.2H2O analysis?
Proper sample preparation is crucial to remove matrix interferences and ensure the longevity of your analytical column.
-
Liquid Samples (e.g., beverages): Solid-phase extraction (SPE) is a common technique. Polymeric SPE cartridges can be used to extract and concentrate the analytes.[1][11]
-
Solid Samples (e.g., canned food): Liquid-liquid extraction (LLE) with a solvent like ethyl acetate or acetonitrile is often employed.[1][11] The extract is then typically evaporated and reconstituted in the mobile phase.[1]
-
Filtration: All samples should be filtered through a 0.22 or 0.45 µm syringe filter before injection to remove particulates.[1]
What are the key structural differences between BADGE.2H2O isomers that make them difficult to separate?
BADGE.2H2O is formed by the hydrolysis of the two epoxide groups of BADGE.[2][4] This can result in positional isomers where the hydroxyl groups are attached at different carbons of the propyl chain. These isomers have very similar polarities and molecular weights, leading to similar retention behavior in reversed-phase chromatography.
Experimental Protocol: Optimized Separation of BADGE.2H2O Isomers
This protocol provides a detailed methodology for achieving improved resolution of BADGE.2H2O isomers.
1. Sample Preparation (Canned Food Matrix):
-
Homogenize the entire content of the can.
-
Weigh 3 g of the homogenized sample into a centrifuge tube.
-
Add 6 mL of ethyl acetate and shake vigorously for 20 minutes.[1]
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.[1]
-
Centrifuge at 4000 rpm for 15 minutes.[1]
-
Transfer 5 mL of the supernatant to a new vial and evaporate to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the residue in 1 mL of a 1:1 mixture of methanol and water.[1]
-
Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.[1]
2. UHPLC-FLD Conditions:
| Parameter | Setting | Rationale |
| Column | C18, 100 mm x 2.1 mm, 1.7 µm | Smaller particle size for higher efficiency and better resolution.[9][11] |
| Mobile Phase A | Water | Standard aqueous phase for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile | Common organic modifier for BADGE analysis.[8][9] |
| Gradient | 0-1 min: 30% B; 1-15 min: 30-50% B; 15-20 min: 50-80% B; 20-22 min: 80% B; 22.1-25 min: 30% B | A shallow gradient in the critical elution range enhances isomer separation.[9] |
| Flow Rate | 0.3 mL/min | A lower flow rate can improve resolution.[12] |
| Column Temperature | 35 °C | A controlled temperature ensures reproducible retention times.[4] |
| Injection Volume | 5 µL | A smaller injection volume minimizes the risk of column overload.[8] |
| Fluorescence Detector | Excitation: 275 nm, Emission: 305 nm | Optimal wavelengths for sensitive detection of BADGE and its derivatives.[8] |
Visualizations
Troubleshooting Workflow for Poor Peak Resolution
Caption: A systematic workflow for troubleshooting poor peak resolution.
Factors Influencing Peak Resolution in HPLC
Caption: Key chromatographic factors that determine peak resolution.
References
-
High-performance liquid chromatography (HPLC)-fluorescence method for determination of bisphenol A diglycidyl ether (BADGE) and - Molnar Institute. (2019). Science of The Total Environment. [Link]
-
A Novel Column-Switching Method Coupled with Supercritical Fluid Chromatography for Online Analysis of Bisphenol A Diglycidyl Ether and Its Derivatives in Canned Beverages. (2025). Molecules. [Link]
-
Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bispheno - Semantic Scholar. (2021). Molecules. [Link]
-
The Analysis of Bisphenol A-diglycidyl Ether (badge), Bisphenol F-diglycidyl Ether (bfdge) and Their Derivatives in Canned Food - LabRulez LCMS. (n.d.). Thermo Fisher Scientific. [Link]
-
Development of An UHPLC Method for Simultaneous Determination of Thirteen Bisphenols in Milk Samples. (n.d.). Shimadzu. [Link]
-
Analysis of bisphenol A diglycidyl ether (BADGE) and its hydrolytic metabolites in biological specimens by high-performance liquid chromatography and tandem mass spectrometry. (2014). Journal of Chromatography B. [Link]
-
Fast liquid chromatography–tandem mass spectrometry for the determination of bisphenol A diglycidyl ether and its derivatives in canned food and beverages. (2011). Journal of Chromatography A. [Link]
-
Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H2O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples. (2021). Molecules. [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2020). LCGC North America. [Link]
-
HPLC gradient for separation of bisphenols and BADGEs. (n.d.). ResearchGate. [Link]
-
Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. (2025). Molecules. [Link]
-
Development of a high-performance liquid chromatography method to assess bisphenol F levels in milk. (n.d.). Italian Journal of Food Safety. [Link]
-
A Novel Column-Switching Method Coupled with Supercritical Fluid Chromatography for Online Analysis of Bisphenol A Diglycidyl Ether and Its Derivatives in Canned Beverages. (2025). ResearchGate. [Link]
-
Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H 2 O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples. (2021). MDPI. [Link]
-
How to Improve the Resolution Between Two Peaks in Liquid Chromatography. (n.d.). LinkedIn. [Link]
-
2-Propanol in the mobile phase reduces the time of analysis of CLA isomers by silver ion-HPLC. (2009). ResearchGate. [Link]
-
Determination of bisphenol A diglycidyl ether and its hydrolysis and chlorohydroxy derivatives by liquid chromatography–mass spectrometry. (2003). Journal of Chromatography A. [Link]
-
The Role of Adsorption and pH of the Mobile Phase on the Chromatographic Behavior of a Therapeutic Peptide. (2021). LCGC International. [Link]
-
Determination of Bisphenol A, Bisphenol F, Bisphenol A Diglycidyl Ether and Bisphenol F Diglycidyl Ether Migrated from Food Cans using Gas Chromatography-Mass Spectrometry. (n.d.). Czech Journal of Food Sciences. [Link]
Sources
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of bisphenol A diglycidyl ether (BADGE) and its hydrolytic metabolites in biological specimens by high-performance liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Column-Switching Method Coupled with Supercritical Fluid Chromatography for Online Analysis of Bisphenol A Diglycidyl Ether and Its Derivatives in Canned Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 7. mdpi.com [mdpi.com]
- 8. molnar-institute.com [molnar-institute.com]
- 9. lcms.cz [lcms.cz]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. library.dphen1.com [library.dphen1.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H2O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of 4-Hydroxy Bisphenol A (2,3-Dihydroxypropyl) Ether
[1][2]
Executive Summary & Compound Identification
Compound: 4-Hydroxy Bisphenol A (2,3-Dihydroxypropyl) Ether Common Aliases: Bisphenol A mono-glyceryl ether; BADGE.H2O (Note: Strict nomenclature varies; this guide addresses the mono-ether/mono-phenol derivative).[1][2] Chemical Context: This compound is a hydrolysis product of Bisphenol A Diglycidyl Ether (BADGE).[1][2] It contains one free phenolic hydroxyl group and one glyceryl (2,3-dihydroxypropyl) ether chain.[1][2]
Stability Verdict in Acetonitrile: High Stability (14+ Days) in pure, HPLC-grade Acetonitrile at 4°C. Moderate to Low Stability (<48 Hours) in Acetonitrile/Water mixtures or Acidified Acetonitrile (e.g., 0.1% Formic Acid).[2]
Critical Handling Protocols (The "Why" & "How")
Module A: Solubilization & Storage
Q: Why is my standard precipitating or showing variable peak areas? A: While the compound is soluble in acetonitrile, its dual nature (hydrophobic BPA core + hydrophilic diol tail) creates specific challenges.[2]
| Parameter | Recommendation | Technical Rationale |
| Primary Solvent | 100% Acetonitrile (HPLC/LC-MS Grade) | Aprotic solvents prevent hydrolysis.[1][2] Methanol (protic) can induce transesterification or interact with trace epoxides if impurities are present.[1][2] |
| Storage Temp | -20°C (Long term) / 4°C (Autosampler) | Low temperature inhibits oxidative degradation of the free phenol group.[1][2] |
| Container | Amber Glass (Silanized) | Critical: The free phenol is UV-sensitive (photo-oxidation).[1][2] Standard glass can adsorb hydrophobic bisphenols; silanization prevents loss of titer at low concentrations (<100 ng/mL).[1][2] |
| Water Content | < 0.05% | Water acts as a nucleophile.[1][2] Even trace water in "pure" ACN can trigger slow hydrolysis if the epoxide impurity (BADGE) is present.[1][2] |
Module B: Chromatographic Stability
Q: I see "ghost peaks" appearing after 24 hours in the autosampler. What is happening? A: This is likely due to solvent-analyte interaction.[1][2] If your mobile phase is acidic (common for ESI+ MS), the stability window narrows significantly.[2]
-
Mechanism: In the presence of acid (H+) and water, the ether linkage is relatively stable, but the free phenol is susceptible to oxidation to quinones, and any trace BADGE (precursor) will rapidly hydrolyze to BADGE.2H2O.
-
Protocol: Prepare fresh working standards daily if using acidified mobile phases. Do not store diluted standards in >20% water for more than 48 hours.[1][2]
Visualizing Stability Logic
Diagram 1: Stability Decision Matrix
Use this workflow to determine the safe storage window for your samples.
Caption: Decision matrix for determining the valid storage time of 4-Hydroxy Bisphenol A (2,3-Dihydroxypropyl) Ether based on solvent composition.[2][3][4][5]
Troubleshooting Guide (FAQ)
Issue 1: Loss of Sensitivity / Low Recovery
Symptom: The peak area for the analyte decreases over a sequence run.[2]
-
Root Cause: Adsorption to the autosampler vial or precipitation.[1][2]
-
Solution:
-
Switch to Silanized Glass Vials . Bisphenol derivatives are known to stick to borosilicate glass.[1][2]
-
Ensure the sample solvent matches the initial mobile phase strength.[1][2] If your gradient starts at 10% ACN but your sample is in 100% ACN, the analyte may precipitate upon injection into the aqueous stream (solvent shock).
-
Issue 2: Appearance of Early Eluting Peaks
Symptom: New peaks appearing at lower retention times (more polar).[1][2]
-
Solution: Check the age of the ACN. Old ACN can accumulate peroxides.[1][2] Use fresh, LC-MS grade ACN and store samples in amber vials to block UV light.
Issue 3: Peak Tailing
Symptom: Asymmetrical peak shape.[1][2]
-
Root Cause: Secondary interactions between the free phenol and residual silanols on the HPLC column.[2]
-
Solution:
Mechanistic Insight: Degradation Pathways
Understanding how the molecule breaks down helps you prevent it.[1][2]
Caption: Primary degradation pathways. Note that hydrolysis primarily affects precursor impurities (BADGE), while oxidation affects the analyte's phenol group.
References
-
Gallart-Ayala, H., Moyano, E., & Galceran, M. T. (2011). Analysis of bisphenols and their derivatives in food by LC-MS.[2][7] Journal of Chromatography A, 1218(12), 1603-1610.[2] [2]
-
Pálíková, I., & Hrbata, J. (2004). Stability of bisphenol A diglycidyl ether and bisphenol F diglycidyl ether in water-based food simulants.[1][2][8] Czech Journal of Food Sciences, 22(Special Issue), 535-538.[2]
-
European Commission Scientific Committee on Food. (1999). Opinion on Bisphenol A diglycidyl ether (BADGE). SCF/CS/PM/3243.[1][2]
-
Czarnecka, K., et al. (2019). Stabilities of bisphenol A diglycidyl ether... and their derivatives under controlled conditions.[1][2] Environmental Science and Pollution Research, 26, 26786–26799.[2]
Sources
- 1. campro.eu [campro.eu]
- 2. paginaspersonales.unam.mx [paginaspersonales.unam.mx]
- 3. researchgate.net [researchgate.net]
- 4. Stabilities of bisphenol A diglycidyl ether, bisphenol F diglycidyl ether, and their derivatives under controlled conditions analyzed using liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bisphenol A (2,3-dihydroxypropyl) glycidyl ether analytical standard 76002-91-0 [sigmaaldrich.com]
- 6. food.ec.europa.eu [food.ec.europa.eu]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. web.vscht.cz [web.vscht.cz]
Technical Support Center: Troubleshooting Low Recovery of BADGE Diol in Food Simulants
Welcome to the technical support center for the analysis of Bisphenol A diglycidyl ether (BADGE) and its derivatives. This resource is designed for researchers, scientists, and quality control professionals encountering challenges with the recovery of BADGE diol (BADGE·2H₂O) during migration testing in food simulants. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to help you diagnose and resolve common issues, ensuring the accuracy and reliability of your results.
Introduction to the Challenge
Bisphenol A diglycidyl ether (BADGE) is a common component of epoxy resins used as internal coatings for food and beverage cans. During storage, BADGE can migrate into foodstuffs and react with water to form hydrolysis products, primarily BADGE monohydroxy (BADGE·H₂O) and BADGE dihydroxy, or diol (BADGE·2H₂O).[1][2] Accurate quantification of these derivatives is crucial for regulatory compliance and food safety assessment.[2][3] However, achieving high and consistent recovery rates for BADGE diol can be challenging due to its chemical properties and interactions within the experimental system.
This guide provides a structured approach to troubleshooting low recovery rates of BADGE diol in food simulants, focusing on HPLC-based analytical methods.
Troubleshooting Guide: Low Recovery of BADGE Diol
Low recovery of BADGE diol can stem from several factors, from sample preparation to analytical detection. The following Q&A format addresses specific issues and provides actionable solutions.
Question 1: My recovery of BADGE diol is consistently low in aqueous and acidic food simulants. What are the likely causes and how can I fix this?
Answer:
Low recovery in aqueous and acidic simulants is a frequent issue, often related to the analyte's polarity and potential for adsorption.
Potential Causes & Solutions:
-
Adsorption to Glassware and Plasticware: BADGE diol, being more polar than the parent BADGE, can adsorb to active sites on glass and certain plastic surfaces.
-
Solution:
-
Silanize Glassware: Treat all glassware (vials, flasks, etc.) with a silanizing agent to deactivate hydroxyl groups.
-
Use Polypropylene (PP) or Deactivated Glass Vials: Opt for PP autosampler vials or commercially available deactivated glass vials.
-
Pre-rinse with Standard Solution: Before use, rinse containers with a solution of the analyte to saturate active sites.
-
-
-
Incomplete Extraction from the Simulant: The polarity of BADGE diol may lead to inefficient partitioning into the extraction solvent.
-
Solution:
-
Optimize Extraction Solvent: If using liquid-liquid extraction (LLE), ensure the solvent is appropriate. While ethyl acetate is common, consider a more polar solvent or a mixture.[2]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for concentrating and cleaning up BADGE derivatives.[1] Use a polymeric reversed-phase SPE cartridge. Ensure proper conditioning of the cartridge and optimize the elution solvent. A common elution solvent is methanol or acetonitrile.[2]
-
-
-
Analyte Degradation: Although BADGE diol is a hydrolysis product, it can be susceptible to further reactions or degradation under certain pH and temperature conditions.[4]
-
Solution:
-
Control pH: Neutralize acidic simulants before extraction.
-
Minimize Sample Processing Time: Process samples promptly after migration testing.
-
Store Extracts Properly: Store final extracts at low temperatures (e.g., 4°C) and away from light if analysis is not immediate.
-
-
Question 2: I am experiencing low and erratic recovery of BADGE diol in fatty food simulants (e.g., olive oil). What steps should I take?
Answer:
The lipophilic nature of fatty food simulants presents a different set of challenges, primarily related to matrix interference and efficient analyte extraction.
Potential Causes & Solutions:
-
Poor Extraction Efficiency from the Oily Matrix: Separating the more polar diol from the non-polar oil is challenging.
-
Solution:
-
Acetonitrile Extraction: Use acetonitrile for extraction. Acetonitrile is immiscible with oil at low temperatures and can selectively extract the more polar analytes.[5] Perform the extraction at a reduced temperature to enhance phase separation.
-
Freezing/Centrifugation: After extraction with acetonitrile, cool the sample to freeze the oil phase, allowing for easy decanting of the acetonitrile layer. Centrifugation can also aid in phase separation.[3]
-
SPE Cleanup: The acetonitrile extract will still contain some dissolved lipids. A subsequent SPE cleanup step is highly recommended to remove these matrix components before HPLC analysis.[6]
-
-
-
Matrix Effects in the Analytical Instrument: Co-extracted lipids can interfere with the ionization process in mass spectrometry (ion suppression) or create baseline noise in fluorescence detection.
-
Solution:
-
Effective Sample Cleanup: As mentioned, a robust SPE cleanup is crucial.
-
Use of an Internal Standard: Employ a suitable internal standard (e.g., a deuterated analogue of BADGE diol) to compensate for matrix effects and variations in recovery.
-
Optimize Chromatographic Separation: Ensure baseline separation of BADGE diol from any interfering matrix components. This may require adjusting the mobile phase gradient or using a different column chemistry.
-
-
Visual Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving low recovery issues with BADGE diol.
Caption: Troubleshooting workflow for low BADGE diol recovery.
Frequently Asked Questions (FAQs)
Q1: Why is BADGE diol (BADGE·2H₂O) often found at higher concentrations than the parent BADGE in aqueous food simulants?
A: BADGE has two reactive epoxy groups that are susceptible to hydrolysis (reaction with water). In aqueous environments, particularly under acidic conditions or at elevated temperatures used for migration testing, BADGE readily hydrolyzes first to BADGE·H₂O and then to the more stable BADGE·2H₂O.[1][7] Therefore, the concentration of the parent BADGE decreases as it is converted to its hydrolysis products.
Q2: What is the specific migration limit (SML) for BADGE and its derivatives?
A: According to European Commission Regulation (EC) No 1895/2005, the SML for the sum of BADGE, BADGE·H₂O, and BADGE·2H₂O is 9 mg/kg of food.[3] There is a separate limit of 1 mg/kg for the sum of its chlorohydrin derivatives.[2]
Q3: Can I use a GC-MS for the analysis of BADGE diol?
A: While GC-MS can be used, it is not ideal for the direct analysis of polar, non-volatile compounds like BADGE diol. It would require a derivatization step to increase volatility, which adds complexity and potential for error to the analytical method. HPLC with fluorescence (FLD) or mass spectrometry (MS) detection is the more common and direct approach.[3][8]
Q4: How does temperature affect the migration and stability of BADGE diol?
A: Higher temperatures during migration testing increase the diffusion rate of substances from the can coating into the food simulant.[9] Temperature also accelerates the hydrolysis of BADGE to BADGE diol.[10] However, excessively high temperatures could potentially lead to degradation of the analytes.[11] It is crucial to follow standardized testing conditions (e.g., 10 days at 40°C) to ensure comparable and valid results.
Q5: My recovery is still low after trying all the troubleshooting steps. What else could be the problem?
A: If you have addressed issues of adsorption, extraction, and matrix effects, consider the following:
-
Standard Stability: Verify the concentration and purity of your analytical standards. Prepare fresh standards from a reliable source.
-
Instrument Performance: Check the performance of your HPLC system, including pump, injector, and detector. A system suitability test before each run is recommended.
-
Reaction with Food Simulant Components: In some cases, the analyte may react with components of the food simulant itself, forming other derivatives not being monitored.[12] This is less common with simple simulants but can be a factor.
Quantitative Data Summary
| Parameter | Aqueous Simulants (10% Ethanol, 3% Acetic Acid) | Fatty Simulant (Olive Oil) |
| Typical Recovery Range | 70-110% | 80-110% |
| Common Issues | Adsorption to surfaces, Incomplete extraction | Matrix interference, Poor phase separation |
| Key Extraction Technique | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (Acetonitrile) followed by SPE |
| Recommended Cleanup | SPE | SPE |
| Analytical Method | HPLC-FLD or LC-MS/MS | HPLC-FLD or LC-MS/MS |
Recovery ranges are typical targets for a validated method. Actual results may vary based on specific laboratory conditions and matrices.
Experimental Protocols
Protocol 1: Sample Preparation for BADGE Diol in Fatty Food Simulant (Olive Oil)
-
Sample Aliquot: Take a 5 g aliquot of the olive oil simulant that has completed the migration test and place it in a 50 mL polypropylene centrifuge tube.
-
Internal Standard: Spike the sample with an appropriate internal standard.
-
Extraction: Add 10 mL of acetonitrile to the tube.
-
Vortexing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to facilitate initial phase separation.
-
Freezing: Place the tube in a freezer at -20°C for at least 2 hours to solidify the oil phase.
-
Decanting: Carefully decant the liquid acetonitrile layer into a clean tube.
-
Evaporation: Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of a solvent suitable for SPE loading (e.g., 10% methanol in water).
-
SPE Cleanup: Proceed with SPE cleanup as per the manufacturer's protocol for a polymeric reversed-phase cartridge.
-
Final Elution and Analysis: Elute the analyte from the SPE cartridge with methanol or acetonitrile, evaporate to dryness, and reconstitute in the mobile phase for HPLC analysis.
Protocol 2: HPLC-FLD Conditions for BADGE Diol Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 100% B
-
15-18 min: Hold at 100% B
-
18-20 min: Return to 30% B
-
20-25 min: Re-equilibration at 30% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detection:
-
Excitation Wavelength: 225 nm
-
Emission Wavelength: 295 nm
-
-
Column Temperature: 30°C
Note: This is a general protocol and may require optimization for specific instruments and columns.
References
-
Quantification of Cyclo-di-BADGE and Identification of Several BADGE Derivatives in Canned Food Samples. (2023). MDPI. [Link]
-
New analytical approaches to investigate the fate of bisphenol A diglycidyl ether (BADGE) in foods. (2008). Food Standards Agency. [Link]
-
Specific migration of Bisphenol-A Diglycidyl Ether (BADGE) and its derivatives in four different temperatures in epoxy lacquer. (2014). Journal of Paramedical Sciences. [Link]
-
A LC-MS/MS method for the determination of BADGE-related and BFDGE-related compounds in canned fish food samples based on the formation of aducts. (2012). Food Chemistry. [Link]
-
The Analysis of Bisphenol A-diglycidyl Ether (badge), Bisphenol F-diglycidyl Ether (bfdge) and Their Derivatives in Canned Food. (2011). Thermo Fisher Scientific. [Link]
-
A Multi-Analyte LC–ESI-MS/MS Method to Analyze BPA, BADGE, and Related Analytes. (2020). LCGC Europe. [Link]
-
Migration of BADGE (bisphenol A diglycidyl-ether) and BFDGE (bisphenol F diglycidyl-ether) in canned seafood. (2008). Food and Chemical Toxicology. [Link]
-
Opinion on Bisphenol A diglycidyl ether (BADGE). (1999). Scientific Committee on Food. [Link]
-
Migration of Chemical Compounds from Packaging Materials into Packaged Foods: Interaction, Mechanism, Assessment, and Regulations. (2024). MDPI. [Link]
-
Migration of bisphenol-A diglycidyl ether (BADGE) and its reaction products in canned foods. (2000). Food Additives & Contaminants. [Link]
-
Migration of Dihydroxy Alkylamines and Their Possible Impurities from Packaging into Foods and Food Simulants: Analysis and Safety Evaluation. (2023). MDPI. [Link]
-
Migration of cyclo-di-BADGE into oily foods. (2016). Food Packaging Forum. [Link]
-
Affect of additives on the migration of substances originating from colourants used in food contact plastics. (2007). Food Standards Agency. [Link]
- Methods for preparing diol. (2019).
-
Effect of Heat Processing and Storage Time on Migration of Bisphenol A (BPA) and Bisphenol A−Diglycidyl Ether (BADGE) to Aqueous Food Simulant from Mexican Can Coatings. (2001). Journal of Agricultural and Food Chemistry. [Link]
-
Factors affecting stability of encapsulated ingredients. (n.d.). Teagasc. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. mdpi.com [mdpi.com]
- 4. US10464870B2 - Methods for preparing diol - Google Patents [patents.google.com]
- 5. A LC-MS/MS method for the determination of BADGE-related and BFDGE-related compounds in canned fish food samples based on the formation of [M+NH(4)](+) aducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. food.ec.europa.eu [food.ec.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. foodstars.uns.ac.rs [foodstars.uns.ac.rs]
- 12. newfoodmagazine.com [newfoodmagazine.com]
Optimizing fluorescence detector settings for Bisphenol A ether derivatives
Introduction: The "Quantum Yield" Challenge
As researchers in drug development and food safety, we often treat fluorescence detection (FLD) as a "black box"—set the wavelengths and run. However, Bisphenol A (BPA) ether derivatives like BADGE (Bisphenol A diglycidyl ether) and BFDGE (Bisphenol F diglycidyl ether) present a unique challenge. Unlike highly fluorescent polycyclic aromatic hydrocarbons, these ether derivatives possess moderate quantum yields that are easily quenched by solvent choices, temperature fluctuations, and matrix interferences.
This guide moves beyond basic operation manuals. It focuses on the causality between detector physics and your analyte's molecular behavior, ensuring your method is not just "working," but robust and self-validating.
Module 1: Spectral Optimization (The Fingerprint)
Q: Why do literature methods cite different wavelengths (e.g., 227/315 nm vs. 275/305 nm) for the same compound?
A: This is a trade-off between Selectivity and Sensitivity .
-
227 nm (Ex) / 315 nm (Em): Exciting the benzene ring at this lower UV range yields the highest fluorescence intensity (Sensitivity). However, many matrix interferents (proteins, plasticizers) also fluoresce here.
-
275 nm (Ex) / 305 nm (Em): This targets the phenolic absorption band. It is less sensitive but significantly more selective, reducing baseline noise from complex matrices like canned food simulants or biological plasma.
Protocol: The "Stop-Flow" Spectral Scan Do not rely blindly on literature values. Detector optics (Xenon flash vs. continuous lamp) vary by manufacturer.
-
Inject a high-concentration standard (e.g., 10 µg/mL BADGE).
-
Stop the flow when the peak reaches the detector cell.
-
Perform an Emission Scan (fix Ex at 227 nm, scan Em 280–400 nm).
-
Perform an Excitation Scan (fix Em at peak max, scan Ex 200–300 nm).
Table 1: Optimized Wavelengths for BPA Derivatives
| Analyte | Primary Ex/Em (High Sensitivity) | Secondary Ex/Em (High Selectivity) | Notes |
| BPA | 227 nm / 315 nm | 275 nm / 305 nm | Prone to tailing; pH sensitive. |
| BADGE | 227 nm / 315 nm | 275 nm / 305 nm | Hydrolyzes to BADGE.2H2O in water. |
| BFDGE | 227 nm / 315 nm | 275 nm / 310 nm | Often co-elutes with BADGE; requires gradient opt. |
| BADGE.2H2O | 227 nm / 315 nm | 275 nm / 305 nm | The stable hydrolysis product; monitor for total migration. |
Module 2: Detector Hardware Settings (The Signal)
Q: How do I balance Gain and Response Time without distorting my peaks?
A: This is the most common source of error in trace analysis.
-
Gain (PMT Voltage): Increasing gain amplifies both signal and noise.
-
Rule: Use "Auto-Gain" or "S/N Optimization" modes during method development. If setting manually, inject your highest standard and adjust gain so the peak reaches ~80% of the detector's full scale (e.g., 1 V or 1000 LU).
-
-
Response Time (Time Constant): This acts as a digital filter.
-
The Trap: A slow response time (e.g., >2 sec) smooths noise but artificially broadens peaks and reduces height, killing sensitivity.
-
The Fix: Set response time to < 1/3 of the peak width at half-height . For UHPLC peaks (width < 2s), use a response time of 0.1s (10 Hz) or faster.
-
Visualizing the Optimization Workflow The following diagram illustrates the logical flow for optimizing detector signal processing.
Caption: Logic flow for optimizing Fluorescence Detector (FLD) parameters. Note the feedback loop if S/N < 10.
Module 3: Environmental Factors (The Matrix)
Q: My signal intensity fluctuates throughout the day. Is my lamp failing?
A: Likely not. It is probably Thermal Quenching . Fluorescence is highly temperature-dependent. As temperature increases, molecular collisions increase, quenching the fluorescence energy as heat rather than light.
-
The Data: A 1°C shift in flow cell temperature can alter the signal of BADGE by ~5%.[1]
-
The Solution: Use a Thermostatted Flow Cell . Ensure your detector's cell temperature is set constant (e.g., 25°C or 30°C), regardless of ambient room temperature.[1]
Q: Methanol vs. Acetonitrile? A: Acetonitrile (ACN) is superior for FLD of bisphenols.
-
Reason: Methanol has a higher Raman scattering background and can act as a stronger quencher for certain ether derivatives compared to ACN. ACN/Water gradients typically yield 20–30% higher signal-to-noise ratios for BADGE than MeOH/Water.
Module 4: Troubleshooting Guide
Issue 1: "Ghost Peaks" in Blank Injections
-
Cause: BADGE is ubiquitous in epoxy resins, including laboratory dust, plastic pipette tips, and solvent bottle caps.
-
Fix:
-
Use glass solvent reservoirs and pipettes.
-
Install a "trap column" between the pump and the injector to delay system contamination peaks away from your analyte.
-
Monitor the gradient dwell volume; ghost peaks that shift with gradient time are likely from the mobile phase.
-
Issue 2: Non-Linear Calibration Curves
-
Cause: Inner Filter Effect . At high concentrations, the analyte absorbs the excitation light before it reaches the center of the flow cell, or re-absorbs the emitted light.
-
Fix: Dilute samples. FLD is a trace technique. Ensure your highest standard does not exceed the linear dynamic range (typically < 10 µg/mL for these compounds).
Issue 3: Peak Broadening (Tailing)
-
Cause: Hydrolysis on-column. BADGE is unstable in acidic mobile phases over long runs.
-
Fix: Ensure the run time is short (< 10 min). If using a gradient, ensure the re-equilibration time is sufficient but not excessive.
References
-
European Commission. (2020). Determination of Bisphenol A Diglycidyl Ether (BADGE) and its Derivatives in Canned Foods by HPLC-FLD. Science of The Total Environment. Link
-
Shimadzu Corporation. (2021). Technical Report: RF-20Axs Fluorescence Detector Basics and Temperature Control. Link
-
Agilent Technologies. (2016).[2] 1260 Infinity II Fluorescence Detector User Manual: Optimization of Response Time and Gain. Link
-
Waters Corporation. (2022). 2475 Fluorescence Detector: Auto-Optimize Gain Strategies for Trace Analysis. Link
-
Journal of AOAC International. (2009). Levels of BADGE and BFDGE in Canned Liquid Infant Formula: Hydrolysis and Fluorescence Detection. Link
Sources
Solving background contamination issues in trace analysis of BADGE.2H2O
A Guide to Solving Background Contamination Issues
Welcome to the technical support center for the trace analysis of Bisphenol A diglycidyl ether dihydrate (BADGE.2H2O). This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with background contamination in their quantitative assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and solve these pervasive issues effectively.
BADGE and its derivatives are widely used in the production of epoxy resins, which form the internal coatings of food and beverage cans and are components of many laboratory plastics and equipment.[1][2][3] Consequently, these compounds are ubiquitous environmental and laboratory contaminants. When performing trace-level analysis (µg/L or ng/mL), what seems like a clean baseline can quickly become compromised by a high background signal, leading to poor sensitivity, inaccurate quantification, and unreliable results.[4][5]
This guide provides a structured approach to identifying and eliminating sources of BADGE.2H2O contamination in your analytical workflow, from sample preparation to LC-MS/MS analysis.
Troubleshooting Guide: Common Contamination Problems
This section addresses high-level issues you may be facing. The solutions are based on a systematic process of elimination to pinpoint the source of the contamination.
Q1: I'm seeing a consistent, high background signal of BADGE.2H2O in all my injections, including solvent blanks. What's the most likely cause?
This scenario strongly suggests that the contamination originates from your LC-MS system itself or your mobile phase. The contaminant is being continuously introduced into the system.
Answer: The primary suspects are the mobile phase solvents, additives, or contaminated system components like solvent lines, bottles, or filters. Even high-purity, LC-MS grade solvents can sometimes contain trace levels of bisphenols or related compounds.[4]
Troubleshooting Steps:
-
Isolate the Source: Systematically replace each component of your mobile phase with a freshly opened bottle from a different manufacturing lot or supplier.
-
Start with the aqueous phase (e.g., LC-MS grade water).
-
Then replace the organic phase (e.g., Acetonitrile or Methanol).
-
Finally, prepare a fresh mobile phase without any additives (like formic acid or ammonium acetate) to see if the additive is the source.
-
-
Verify Solvent Purity: Never "top off" solvent bottles. Always use fresh solvent in a meticulously cleaned bottle.[6] Microbial growth in aqueous mobile phases that sit for too long can also create a host of issues. It is best practice to prepare aqueous mobile phases fresh daily or at least weekly.[7]
-
Clean Your Solvent Bottles: Do not use detergents, as they can be a source of contamination themselves.[7] Dedicate specific glass bottles for your LC-MS mobile phases and clean them by rinsing with a high-purity solvent like methanol or acetone, followed by several rinses with fresh mobile phase.[5][8]
-
Check System Plumbing: If fresh solvents do not solve the issue, the contamination may be adsorbed onto the system's tubing, filters, or pump components. Flushing the entire system with a strong, non-reactive solvent like isopropanol can help remove adsorbed contaminants.
Q2: My solvent blanks are clean, but I see significant BADGE.2H2O peaks in my procedural blanks (a blank sample taken through the entire preparation process). Where should I investigate?
This is a classic sign that the contamination is being introduced during your sample preparation and handling workflow.
Answer: The contamination is coming from contact with labware, reagents, or the environment during the sample preparation steps. Every surface and solution that touches your sample is a potential source.[9][10]
Troubleshooting Workflow:
Causality Explained:
-
Reagents & Solvents: Extraction solvents, buffers, and derivatization agents can all be sources. Use the highest purity available (e.g., LC-MS or Optima grade) and test new lots by running a procedural blank before use in critical samples.
-
Labware:
-
Glass: Is the primary choice for trace analysis. However, it must be scrupulously clean. See the Validated Glassware Cleaning Protocol below. Avoid glass stoppers; use PTFE-lined screw caps.[8]
-
Plastics: Avoid polycarbonate (PC) materials, as they are a known source of bisphenol A, a precursor to BADGE. Polypropylene (PP) is generally a safer alternative, but it is still crucial to use high-quality, certified "contaminant-free" products. Never use plastic squeeze bottles to dispense solvents.[7]
-
-
Filtration & SPE: Syringe filters and Solid Phase Extraction (SPE) cartridges are common sources of contamination. Always pre-rinse syringe filters with the sample solvent before collecting the filtrate for analysis.[11] For SPE, run a blank cartridge with solvent to ensure it is not leaching the target analyte.
Frequently Asked Questions (FAQs)
Q: What specific lab materials should I use or avoid?
A: Material selection is critical. The guiding principle is to minimize or eliminate plastic components wherever possible, especially those that are not certified for trace analysis.
| Labware Item | Recommended Material | Material to Avoid | Rationale |
| Sample Vials | Type 1 Borosilicate Glass with PTFE/Silicone Septa | Polystyrene or Polycarbonate Vials | Glass is more inert. PTFE is a highly resistant polymer, minimizing leaching from the cap.[12] |
| Pipette Tips | Virgin Polypropylene (PP), Certified BPA/BADGE-free | General Purpose Polystyrene (PS), Polycarbonate (PC) | Polypropylene is generally cleaner, but certification ensures it wasn't made with mold-release agents or additives that can interfere.[12] |
| Centrifuge/Test Tubes | Borosilicate Glass, Virgin Polypropylene (PP) | Polystyrene (PS), Polycarbonate (PC) | PC is a primary source of BPA. PS can also leach contaminants. |
| Solvent Bottles | Amber Borosilicate Glass | Any Plastic Bottle | Glass prevents leaching of plasticizers from the container into high-purity solvents.[6] |
| Syringe Filters | PTFE (Polytetrafluoroethylene), Nylon | Polycarbonate Housing | The membrane material should be chemically compatible and low-leaching. PTFE is often a good choice for broad solvent compatibility.[11] |
Q: Can the laboratory environment itself be a source of contamination?
A: Yes, absolutely. Dust is a major carrier of environmental contaminants, including plasticizers and resin components.[10]
-
Airborne Contamination: Keep sample preparations covered as much as possible. Prepare samples in a clean, dedicated area or a fume hood to minimize exposure to ambient lab air and dust.[9]
-
Gloves: Always wear powder-free nitrile gloves. Latex gloves and powdered gloves can be sources of contamination. Change gloves frequently, especially after touching any potentially contaminated surface (e.g., door handles, keyboards).
Q: My method uses a gradient elution. Could this be making the problem worse?
A: Yes. Gradient elution can cause a phenomenon known as "ghost peaking." If trace amounts of BADGE.2H2O are present in your weaker mobile phase (e.g., the aqueous component), they can accumulate at the head of the analytical column during the equilibration period. When the gradient starts and the percentage of the stronger organic solvent increases, this accumulated band of contaminant is flushed off the column, creating a distinct peak in your blank chromatograms.[4] If this is suspected, an isocratic elution method may help confirm the issue, although this is not always a practical solution for complex separations.
Validated Protocols & Workflows
Adherence to strict, validated protocols is the most reliable way to achieve consistently low background levels.
Protocol 1: Validated Cleaning for Glassware in Trace Analysis
This protocol is designed to remove organic contaminants from borosilicate glassware (vials, tubes, flasks). A self-validation step is included to ensure effectiveness.
Materials:
-
Laboratory-grade, phosphate-free detergent
-
Deionized (DI) Water
-
High-Purity Water (18 MΩ·cm, e.g., Milli-Q or equivalent)
-
HPLC or LC-MS Grade Methanol
-
HPLC or LC-MS Grade Acetone
Procedure:
-
Mechanical Cleaning: Manually scrub all glassware with a suitable brush and a solution of laboratory-grade detergent in warm DI water.
-
Rinsing: Rinse the glassware thoroughly with tap water (at least 5 times), followed by a rinse with DI water (3 times) to remove all detergent residue.
-
Solvent Rinse (Organic Removal): Rinse the glassware 3 times with HPLC-grade methanol. This step is crucial for removing adsorbed organic compounds.
-
Solvent Rinse (Final): Rinse the glassware 3 times with HPLC-grade acetone. Acetone is volatile and helps to remove the methanol and any remaining water.
-
Drying: Allow the glassware to air dry in a clean environment (e.g., on a clean rack covered with foil) or place it in a drying oven at a temperature above 100°C. Do not heat volumetric glassware.[8]
-
Storage: Once dry, immediately cap vials or cover openings of flasks with clean aluminum foil to prevent contamination from dust.
Self-Validation Step:
-
After cleaning a batch of vials, take one clean vial and add your final sample solvent (e.g., 1 mL of 50:50 Acetonitrile:Water).
-
Cap the vial and vortex briefly.
-
Inject this solution into your LC-MS system.
-
The resulting chromatogram is your "glassware blank" and should be free of any significant BADGE.2H2O signal.
Workflow 2: Contamination-Aware Sample Preparation
This workflow diagram illustrates the key decision points and actions for minimizing contamination during the entire sample preparation process.
References
-
Gallart-Ayala, H., Moyano, E., & Galceran, M.T. (2011). The Analysis of Bisphenol A-diglycidyl Ether (badge), Bisphenol F-diglycidyl Ether (bfdge) and Their Derivatives in Canned Food. LabRulez LCMS. [Link]
-
Lee, J., & Lee, J. H. (2020). LC-MS/MS analysis of BADGE, NOGEs, and their derivatives migrated from food and beverage metal cans. PubMed. [Link]
-
Xue, J., & Zhang, J. (2014). Analysis of bisphenol A diglycidyl ether (BADGE) and its hydrolytic metabolites in biological specimens by high-performance liquid chromatography and tandem mass spectrometry. PubMed. [Link]
-
American Chemical Society. (2021). A Badge That Measures Exposures to Dangerous Chemicals. YouTube. [Link]
-
ResearchGate. (n.d.). Chemical structures of BADGE, BFDGE and its derivatives. ResearchGate. [Link]
-
Government of Canada. (2017). Guide for sampling and analysis of bisphenol A (BPA) in industrial effluent: chapter 5. Canada.ca. [Link]
-
Metkon. (2025). Spectroscopic Sample Preparation: Techniques for Accurate Results. Metkon Instruments Inc. [Link]
-
Goodson, A., & Summerfield, W. (n.d.). Review of the toxicology, human exposure and safety assessment for bisphenol A diglycidylether (BADGE). ResearchGate. [Link]
-
Konieczna, A., Rutkowska, A., & Bulska, E. (2013). Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry. PMC. [Link]
-
SCIEX. (2025). Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems. sciex.com. [Link]
-
LCGC International. (2020). Tips to Boost Your Trace Analysis Skills. chromatographyonline.com. [Link]
-
Contract Pharma. (2013). Critical Design Strategies for Extractables and Leachables Control. contractpharma.com. [Link]
-
Milestone. (2023). Reducing sample prep contamination by an effective cleaning of items used in ultra-trace analysis. milestonesci.com. [Link]
-
LCGC International. (2020). A Multi-Analyte LC–ESI-MS/MS Method to Analyze BPA, BADGE, and Related Analytes. chromatographyonline.com. [Link]
-
Hach. (n.d.). Are there troubleshooting tips for low/negative BOD blanks? Hach Support. [Link]
-
Symmetric. (2024). Extractables and Leachables: Effective Control Strategies. symmetric.com. [Link]
-
LCGC International. (2018). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. chromatographyonline.com. [Link]
-
Rodushkin, I., & Engström, E. (2009). Sources of contamination and remedial strategies in the multi-elemental trace analysis laboratory. ResearchGate. [Link]
-
Siegwerk. (n.d.). Declaration of non use of BADGE, BFDGE, NOGE respectively the restricted use of BADGE derivatives. siegwerk.com. [Link]
-
Agilent. (2022). ICP-MS: Key Steps to Control Contamination and Achieve Low Detection Limits. agilent.com. [Link]
-
Lozano, A., et al. (2023). Quantification of Cyclo-di-BADGE and Identification of Several BADGE Derivatives in Canned Food Samples. MDPI. [Link]
-
Al-Qaim, F. F., et al. (2019). Trace identification of endocrine-disrupting bisphenol A in drinking water by solid-phase extraction and ultra-performance liquid chromatography-tandem mass spectrometry. Journal of King Saud University - Science. [Link]
-
BioProcess International. (2008). Recommendations for Extractables and Leachables Testing. bioprocessintl.com. [Link]
-
Environmental Health Perspectives. (2019). Cannabis Contaminants: Regulating Solvents, Microbes, and Metals in Legal Weed. PMC. [Link]
-
Pocket Dentistry. (2015). Analytical Methods for Determination of Bisphenol A. pocketdentistry.com. [Link]
-
MDPI. (2023). Sample Preparation and Analytical Techniques in the Determination of Trace Elements in Food: A Review. mdpi.com. [Link]
-
Waters. (n.d.). Controlling Contamination in LC/MS Systems. waters.com. [Link]
-
Adragos Pharma. (2025). Extractables and Leachables: Best Practices & Key Considerations. adragos-pharma.com. [Link]
-
Wisconsin DNR. (n.d.). BOD troubleshooting. dnr.wisconsin.gov. [Link]
-
ELSIE Consortium. (n.d.). Extractables and Leachables Management Within A Risk-Based Framework. elsieconsortium.org. [Link]
-
LCGC International. (2020). UHPLC Separation and Detection of Bisphenol A (BPA) in Plastics. chromatographyonline.com. [Link]
-
Toxic Docs. (n.d.). Document 5D2xM6wDgg0n7qbmkLZ9x63RN. toxicdocs.org. [Link]
Sources
- 1. lcms.labrulez.com [lcms.labrulez.com]
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- 3. Quantification of Cyclo-di-BADGE and Identification of Several BADGE Derivatives in Canned Food Samples [mdpi.com]
- 4. Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. massspec.unm.edu [massspec.unm.edu]
- 7. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
- 8. Analytical Methods for Determination of Bisphenol A | Pocket Dentistry [pocketdentistry.com]
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- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Spectroscopic Sample Preparation: Techniques for Accurate Results - Metkon [metkon.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Solvent Selection for Extracting Hydrolyzed BADGE from Aqueous Samples
Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, extracting Bisphenol A diglycidyl ether (BADGE) and its derivatives from aqueous matrices (such as biological fluids, environmental water, or canned food simulants) presents a unique physicochemical challenge.
When parent BADGE migrates into aqueous environments, it undergoes rapid hydrolysis to form mono- and di-diol derivatives (BADGE·H2O and BADGE·2H2O)[1]. This structural shift drastically alters the molecule's partition coefficient. As a Senior Application Scientist, I frequently see laboratories fail to recover BADGE·2H2O because they apply legacy non-polar extraction methods suited only for the parent epoxide.
This guide provides the mechanistic causality behind solvent selection, validated standard operating procedures (SOPs), and targeted troubleshooting to ensure absolute analytical recovery.
The Polarity Paradox: Mechanistic Solvent Selection
Parent BADGE is highly lipophilic (Log P ~ 3.8). However, the hydrolysis product, BADGE·2H2O, contains two terminal diol groups (four hydroxyls total). This massive increase in hydrogen-bonding capacity renders the molecule significantly more hydrophilic.
If you utilize a strictly non-polar solvent (e.g., 100% hexane or cyclohexane) for Liquid-Liquid Extraction (LLE), the diol will remain partitioned in the aqueous phase. Conversely, utilizing highly polar, water-miscible solvents (like pure methanol or acetonitrile) without a salting-out step will fail to induce phase separation. The optimal thermodynamic balance requires a moderately polar, water-immiscible solvent—such as ethyl acetate—often blended with a non-polar solvent to co-extract both the parent and hydrolyzed forms simultaneously[1].
Workflow for selecting LLE vs. SPE solvents for BADGE·2H2O extraction.
Quantitative Recovery Profiles
The following table synthesizes peer-reviewed recovery data across different solvent systems and matrices, allowing you to benchmark your laboratory's performance.
| Extraction Method | Solvent System | Target Analyte | Matrix | Average Recovery (%) | Reference |
| LLE | Ethyl Acetate:Hexane (1:1 v/v) | BADGE·2H2O | Human Serum | >85% | [1] |
| d-SPE / SPE | Acetonitrile (d-SPE) + Methanol (SPE) | BADGE·2H2O | Urine | 81% | [2] |
| SPE (Polymeric) | Methanol (100% Elution) | BADGE·2H2O | Beverages | >90% | [3] |
| SPE (C18) | Methanol:Ammonia (98:2 v/v) | BPA / BADGE | Water | 96.8 - 99.7% | [4] |
Self-Validating Standard Operating Procedures (SOPs)
To ensure scientific integrity, every extraction must act as a self-validating system. These protocols embed internal standard (IS) tracking to continuously verify extraction efficiency and highlight matrix suppression.
Protocol A: Liquid-Liquid Extraction (LLE) for Low-Volume Samples (e.g., Serum/Urine)
Causality: A 1:1 mixture of ethyl acetate and hexane provides the exact dielectric constant required to extract the hydrophilic diol while excluding highly polar matrix proteins[1].
-
Aliquot & Spike: Transfer 200 µL of the aqueous sample into a clean glass centrifuge tube. Immediately spike with 0.3 ng of isotopically labeled internal standards (e.g., BADGE-d6 and BFDGE-13C12)[1]. Self-Validation Check: The absolute peak area of the IS in the final chromatogram must be within 15% of a neat solvent standard to confirm the absence of matrix effects.
-
Solvent Addition: Add 2.0 mL of a 1:1 (v/v) mixture of LC-MS grade Ethyl Acetate and Hexane.
-
Mechanical Partitioning: Vortex vigorously for 2 minutes to maximize the interfacial surface area between the aqueous and organic phases.
-
Phase Resolution: Centrifuge at 3000 rpm for 10 minutes. This mechanical force is critical to resolving micro-emulsions without the use of chemical modifiers.
-
Collection & Concentration: Transfer the upper organic supernatant to a clean glass vial. Evaporate to dryness under a gentle stream of high-purity nitrogen (e.g., TurboVap at 35 °C).
-
Reconstitution: Reconstitute the residue in 200 µL of your initial LC-MS mobile phase (e.g., 50:50 Methanol:Water) and inject 10 µL into the LC-MS/MS system[1].
Protocol B: Solid-Phase Extraction (SPE) for High-Volume Samples (e.g., Environmental Water/Beverages)
Causality: Large aqueous volumes require SPE to concentrate the analyte. Polymeric or C18 sorbents capture the carbon backbone of BADGE, while a 100% methanol elution overcomes the hydrogen bonding of the diol groups to the stationary phase[3].
-
Sample Preparation: Degas 20 mL of the aqueous sample via sonication for 20 minutes. Causality: Dissolved gases will form bubbles in the SPE frit, causing channeling and catastrophic loss of recovery.
-
Conditioning: Condition a polymeric or C18 SPE cartridge (500 mg, 3 mL) with 3 mL of Methanol followed by 3 mL of LC-MS grade H2O[3].
-
Loading: Load the sample at a strictly controlled flow rate of 1 mL/min to ensure adequate residence time for hydrophobic interaction.
-
Washing: Wash the cartridge with 10 mL of a 50:50 (v/v) Methanol/Water mixture. Dry the cartridge completely under vacuum for 5 minutes.
-
Elution: Elute the retained BADGE and BADGE·2H2O with 4 to 6 mL of 100% Methanol[3]. (Note: For highly retentive matrices, a 98% Methanol / 2% Ammonia mixture can be used to disrupt secondary silanol interactions[4]).
-
Final Processing: Evaporate the eluate to dryness under nitrogen and reconstitute in 1 mL of 50:50 (v/v) Methanol:Water. Filter through a 0.2 µm PTFE syringe filter prior to analysis.
Troubleshooting & FAQs
Q: Why am I losing BADGE·2H2O recovery when using 100% hexane as my LLE solvent? A: This is a fundamental polarity mismatch. Parent BADGE is highly lipophilic, but its hydrolysis product, BADGE·2H2O, contains four hydroxyl groups, significantly lowering its partition coefficient (Log P). 100% hexane is too non-polar to efficiently partition the diol form from the water. You must introduce a moderately polar, hydrogen-bond accepting solvent. A 1:1 (v/v) mixture of ethyl acetate and hexane provides the optimal polarity to co-extract both the parent epoxide and the hydrolyzed diols[1].
Q: My LLE with Ethyl Acetate is forming a stubborn emulsion. Can I add an acid or base to break it? A: Absolutely not. BADGE and its derivatives are highly reactive. Acidic conditions will artificially accelerate the hydrolysis of any remaining parent BADGE into BADGE·H2O and BADGE·2H2O, skewing your quantitative results. Furthermore, if chloride ions are present in the matrix, acidic conditions can generate chlorinated derivatives (e.g., BADGE·HCl)[3]. Solution: Rely on mechanical disruption (centrifugation at >3000 rpm for 10-15 mins)[1]. Alternatively, add a neutral chaotropic salt (e.g., NaCl) to the aqueous phase prior to extraction to increase the ionic strength ("salting out"), which drives the polar BADGE·2H2O into the organic phase and destabilizes the emulsion[5].
Q: During SPE, I see BADGE·2H2O eluting prematurely in my wash step. How do I fix my wash solvent? A: BADGE·2H2O is much more weakly retained on C18 stationary phases compared to parent BADGE due to its increased hydrophilicity. If your wash solvent contains more than 50% organic modifier (e.g., >50% Methanol), it provides enough elution strength to prematurely desorb the diol. Cap your wash solvent at a maximum of 50:50 (v/v) Methanol:Water[4]. Ensure the cartridge is thoroughly dried under vacuum before the final elution.
Q: Can I use Dispersive Solid Phase Extraction (d-SPE) for urine samples? A: Yes. Urine contains high concentrations of salts and urobilin that can foul traditional LLE. A hybrid approach using d-SPE with Acetonitrile to precipitate proteins, followed by dilution and traditional SPE cleanup on a Phenyl or C18 column, has been proven to yield ~81% recovery for BADGE·2H2O[2].
References
-
Measurement of Bisphenol A Diglycidyl Ether (BADGE), BADGE derivatives, and Bisphenol F Diglycidyl Ether (BFDGE) in Japanese infants with NICU hospitalization history Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H2O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
The Analysis of Bisphenol A-diglycidyl Ether (badge), Bisphenol F-diglycidyl Ether (bfdge) and Their Derivatives in Canned Food Source: LabRulez LCMS URL:[Link]
-
Trace identification of endocrine-disrupting bisphenol A in drinking water by solid-phase extraction and ultra-performance liquid chromatography-tandem mass spectrometry Source: Journal of King Saud University - Science URL:[Link]
-
Determination of bisphenol-type contaminants from food packaging materials in aqueous foods by solid-phase microextraction–HPLC Source: Journal of Chromatography A (Elsevier) URL:[Link]
Sources
- 1. Measurement of Bisphenol A Diglycidyl Ether (BADGE), BADGE derivatives, and Bisphenol F Diglycidyl Ether (BFDGE) in Japanese infants with NICU hospitalization history - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H2O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. Trace identification of endocrine-disrupting bisphenol A in drinking water by solid-phase extraction and ultra-performance liquid chromatography-tandem mass spectrometry - Journal of King Saud University - Science [jksus.org]
- 5. library.dphen1.com [library.dphen1.com]
Validation & Comparative
A Researcher's Guide to Certified Reference Materials for Bisphenol A bis(2,3-dihydroxypropyl) ether (BADGE·2H2O)
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. This is particularly true when quantifying substances like Bisphenol A bis(2,3-dihydroxypropyl) ether (BADGE·2H2O), a hydrolysis product of Bisphenol A diglycidyl ether (BADGE). BADGE is a common component of epoxy resins used in the lining of food and beverage cans, as well as in some medical devices.[1] Due to its potential for migration into consumables and its suspected endocrine-disrupting properties, the precise quantification of BADGE and its derivatives is a matter of public health and regulatory concern.[2]
This guide provides an in-depth comparison of commercially available Certified Reference Materials (CRMs) and analytical standards for BADGE·2H2O. It is designed to assist you in selecting the most appropriate reference material for your analytical needs, ensuring the validity and traceability of your results.
The Critical Role of Certified Reference Materials
In analytical chemistry, a Certified Reference Material is the cornerstone of quality control and data integrity. Unlike a standard analytical-grade reagent, a CRM is a highly characterized material with a certified property value, an associated uncertainty, and a statement of metrological traceability.[3][4][5] The use of CRMs is essential for:
-
Method Validation: Establishing the performance characteristics of an analytical method, including accuracy, precision, and linearity.
-
Instrument Calibration: Ensuring the accuracy of instrument response.
-
Quality Control: Monitoring the ongoing performance of an analytical method.
-
Establishing Metrological Traceability: Linking measurement results to a recognized national or international standard, a requirement for accreditation under standards such as ISO/IEC 17025.[3][4]
The production of CRMs is governed by stringent international standards, most notably ISO 17034, which outlines the general requirements for the competence of reference material producers.[3][4][5]
Commercially Available BADGE·2H2O Reference Materials: A Comparative Overview
Several reputable suppliers offer analytical standards and reference materials for BADGE·2H2O. The primary suppliers identified in scientific literature and product catalogs are Sigma-Aldrich (a part of MilliporeSigma), LGC Standards, and FUJIFILM Wako Chemicals.[1] While obtaining detailed Certificates of Analysis (CoAs) for specific lots can be challenging without a direct purchase, the following table summarizes the publicly available information for their respective BADGE·2H2O products.
| Feature | Sigma-Aldrich (Product #15137) | LGC Standards (e.g., TRC-B519525) | FUJIFILM Wako Chemicals |
| Product Designation | Analytical Standard | Reference Material | Analytical Standard |
| Purity (Assay) | ≥97.0% (HPLC)[6] | Information typically provided in the Certificate of Analysis. | Information available upon request or in product-specific documentation. |
| Certified Value | Not explicitly stated as a CRM with a certified value and uncertainty on the product page. | Provided on the lot-specific Certificate of Analysis, which includes expanded uncertainty.[6] | Typically provided on a Certificate of Analysis or specification sheet. |
| Metrological Traceability | Information not readily available on the product page. Would require consulting the lot-specific CoA. | LGC is an accredited Reference Material Producer under ISO 17034, ensuring metrological traceability.[3][4] | Wako offers a range of reference materials, including JCSS-accredited standards with SI traceability for some products. Specifics for BADGE·2H2O would require documentation. |
| Format | Neat (solid)[6] | Typically offered as a neat solid. | Varies; available as a standard for environmental analysis. |
| Supporting Documentation | Certificate of Analysis available by lot number.[6] | Comprehensive Certificate of Analysis prepared in accordance with ISO Guide 31.[6] | Product specification sheets and Certificates of Analysis are generally available. |
Expert Insight: For applications requiring the highest level of accuracy and formal demonstration of metrological traceability, such as in accredited testing laboratories or for regulatory submissions, a Certified Reference Material from an ISO 17034 accredited producer like LGC Standards is the recommended choice. For research and development purposes, where a well-characterized analytical standard is sufficient, products from suppliers like Sigma-Aldrich and FUJIFILM Wako are widely used and cited in peer-reviewed literature.[1] The ultimate selection should be based on the specific data quality objectives of your study.
Alternative and Supporting Reference Materials
Accurate quantification of BADGE·2H2O, particularly when using mass spectrometry-based methods, necessitates the use of internal standards. Isotopically labeled analogs are the gold standard for correcting for matrix effects and variations in sample preparation and instrument response.
A key internal standard for BADGE·2H2O analysis is Bisphenol A-d6 bis(2,3-dihydroxypropyl) ether (BADGE-d6·2H2O) . LGC Standards is a known supplier of this and other related isotopically labeled compounds.[1]
Furthermore, analytical methods often target a suite of BADGE derivatives to gain a comprehensive understanding of potential contamination. These include:
-
Bisphenol A (2,3-dihydroxypropyl) glycidyl ether (BADGE·H2O) [1][7]
-
Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BADGE·2HCl) [8]
-
Bisphenol A (3-chloro-2-hydroxypropyl)(2,3-dihydroxypropyl) ether (BADGE·HCl·H2O)
Having access to certified standards for these related compounds is crucial for their unambiguous identification and quantification.
Experimental Workflow: Quantification of BADGE·2H2O in Biological Matrices
The following section outlines a robust and validated workflow for the determination of BADGE·2H2O in serum, based on methodologies reported in the scientific literature.[1][5] This protocol underscores the importance of a systematic approach to sample preparation and analysis to ensure data quality.
Experimental Protocol: LC-MS/MS Analysis of BADGE·2H2O in Serum
1. Sample Preparation (Liquid-Liquid Extraction)
-
Rationale: This step is crucial for isolating the analyte of interest from the complex biological matrix, which can interfere with the analysis. A mixture of ethyl acetate and hexane provides a good balance of polarity to efficiently extract BADGE·2H2O while minimizing the co-extraction of highly polar or non-polar interferences.
-
To 200 µL of serum in a glass tube, add a known amount of the internal standard solution (e.g., BADGE-d6·2H2O).
-
Add 2 mL of a 1:1 (v/v) mixture of ethyl acetate and hexane.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35 °C.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Rationale: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the quantification of trace levels of BADGE·2H2O. The use of a reversed-phase column allows for the separation of BADGE·2H2O from other potential contaminants based on its hydrophobicity. The tandem mass spectrometer is set to a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM) for both the analyte and the internal standard, ensuring highly selective detection.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 5 mM Ammonium Acetate in Water
-
Mobile Phase B: Methanol
-
Gradient: A time-programmed gradient from a higher percentage of mobile phase A to a higher percentage of mobile phase B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
BADGE·2H2O: m/z 394.3 → 209.0 [M+NH₄]⁺
-
BADGE-d6·2H2O (Internal Standard): Specific transition to be determined based on the labeled standard.
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
3. Data Analysis and Quantification
-
Rationale: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards. The concentration of BADGE·2H2O in the unknown samples is then determined by interpolating their area ratios on this calibration curve. This ratiometric approach corrects for any variability during the analytical process.
-
Prepare a series of calibration standards of BADGE·2H2O in the initial mobile phase, each containing a constant concentration of the internal standard.
-
Analyze the calibration standards and the prepared samples by LC-MS/MS.
-
Integrate the peak areas for the MRM transitions of BADGE·2H2O and the internal standard.
-
Calculate the peak area ratio (Analyte/Internal Standard) for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of BADGE·2H2O in the samples from the calibration curve.
Visualizing the Analytical Workflow
Caption: Figure 2. The hierarchy of metrological traceability in chemical measurements.
This diagram illustrates the unbroken chain of comparisons that establishes the metrological traceability of a measurement result. Each level of the pyramid is calibrated against the level above it, with a known and documented uncertainty. The use of a CRM from an accredited producer provides a crucial link in this chain, ensuring that your laboratory's results are traceable to international standards.
Conclusion
The selection of an appropriate reference material is a critical decision that directly impacts the quality and reliability of analytical data for BADGE·2H2O. For applications demanding the highest level of confidence and for regulatory compliance, a Certified Reference Material from an ISO 17034 accredited provider is indispensable. For routine research and method development, well-characterized analytical standards from reputable suppliers provide a practical and reliable option. By understanding the principles of metrological traceability and implementing robust, validated analytical methods, researchers can ensure their data is accurate, defensible, and contributes meaningfully to the fields of drug development, food safety, and environmental health.
References
- ANAB. (n.d.). Reference Material Producer Accreditation | ISO 17034.
- Kuwamura, M., Tanaka, K., Onoda, A., Taki, K., Koriyama, C., Kitagawa, K., ... & Tsuji, M. (2024). Measurement of Bisphenol A Diglycidyl Ether (BADGE), BADGE derivatives, and Bisphenol F Diglycidyl Ether (BFDGE) in Japanese infants with NICU hospitalization history.
-
DAkkS. (n.d.). Reference material producers DIN EN ISO 17034. Retrieved from .
- Gallart-Ayala, H., Moyano, E., & Galceran, M. T. (2011). The Analysis of Bisphenol A-diglycidyl Ether (badge), Bisphenol F-diglycidyl Ether (bfdge) and Their Derivatives in Canned Food.
-
LGC Standards. (n.d.). Certificate of analysis explained. Retrieved from .
-
Merck (Sigma-Aldrich). (n.d.). Bisphenol A bis(2,3-dihydroxypropyl) ether analytical standard. Retrieved from .
- National Center for Biotechnology Information. (2008). Bisphenol A bis(2,3-dihydroxypropyl) ether (BADGE.2H2O) induces orphan nuclear receptor Nur77 gene expression and increases steroidogenesis in mouse testicular Leydig cells. PubChem Compound Summary for CID 110678.
-
NATA. (n.d.). Reference Materials Producers (ISO 17034) Accreditation. Retrieved from .
- Wang, L., Liao, C., Liu, F., Wu, Q., Guo, Y., Moon, H. B., ... & Kannan, K. (2012). Occurrence and human exposure of p-hydroxybenzoic acid esters (parabens), bisphenol A diglycidyl ether (BADGE), and their derivatives in indoor dust from the United States and three East Asian countries. Environmental science & technology, 46(21), 11584-11593.
-
Perry Johnson Laboratory Accreditation, Inc. (n.d.). Reference Material Producer ISO 17034. Retrieved from .
-
FUJIFILM Wako Chemicals U.S.A. Corporation. (n.d.). Product Catalog. Retrieved from .
- Liu, R., Ruan, T., Wang, T., Song, S., & Jiang, G. (2021). Bisphenol A diglycidyl ether (BADGE) and its derivatives in the environment: A review.
-
ChemicalBook. (2026, January 13). Bisphenol A Bis(2,3-dihydroxypropyl) Ether. Retrieved from .
- Cao, X. L., Dufresne, G., & Clement, G. (2009). Levels of bisphenol A diglycidyl ether (BADGE) and bisphenol F diglycidyl ether (BFDGE) in canned liquid infant formula products.
-
Thermo Fisher Scientific. (n.d.). The Analysis of Bisphenol A-diglycidyl Ether (badge), Bisphenol F-diglycidyl Ether (bfdge) and Their Derivatives in Canned Food. Retrieved from .
-
Sigma-Aldrich. (n.d.). Bisphenol A (2,3-dihydroxypropyl) glycidyl ether analytical standard. Retrieved from .
-
LGC Standards. (n.d.). Bisphenol A-bis(3-chloro-2-hydroxypropyl) ether. Retrieved from .
-
Sigma-Aldrich. (n.d.). Bisphenol A (2,3-dihydroxypropyl) glycidyl ether analytical standard. Retrieved from .
Sources
- 1. 80-05-7・Bisphenol A Standard・025-13541[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. Product Search Result|Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 3. Reference Material Producer Accreditation | ISO 17034 | ANAB [anab.ansi.org]
- 4. nata.com.au [nata.com.au]
- 5. Reference material producers DIN EN ISO 17034 - DAkkS - German Accreditation Body [dakks.de]
- 6. Certificate of analysis explained | LGC Standards [lgcstandards.com]
- 7. Product catalog|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 8. pjlabs.com [pjlabs.com]
A Guide to Inter-Laboratory Comparison of BADGE.2H2O Migration Limits
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing and participating in an inter-laboratory comparison for the determination of Bisphenol A diglycidyl ether dihydrate (BADGE.2H2O) migration from food contact materials. Ensuring the accuracy and comparability of analytical results across different laboratories is paramount for consumer safety and regulatory compliance.
The Critical Role of BADGE Migration Testing
Bisphenol A diglycidyl ether (BADGE) is a key component in the production of epoxy resins used as protective internal coatings for food and beverage cans.[1] During the manufacturing process and storage, BADGE can react with water and other substances to form derivatives, including BADGE.2H2O.[2] Due to potential health concerns associated with these compounds, regulatory bodies have established Specific Migration Limits (SMLs) to restrict their transfer into foodstuffs.[3][4]
The European Union, for instance, has set a specific migration limit for the sum of BADGE and its hydrolyzed derivatives (BADGE.H2O and BADGE.2H2O) at 9 mg/kg of food or food simulant.[5][6] A separate, more stringent limit of 1 mg/kg is in place for the sum of BADGE's chlorinated derivatives.[5] Adherence to these limits is a legal requirement and necessitates robust, validated analytical testing.
Pillars of a Successful Inter-Laboratory Comparison
An inter-laboratory comparison, also known as a proficiency test (PT), is a powerful tool for assessing the performance of analytical laboratories and ensuring the reliability of their data.[7][8] A well-designed PT for BADGE.2H2O should be built on the following principles:
-
Representative Test Materials: The samples distributed to participating laboratories must be homogeneous and stable, closely mimicking real-world contaminated foodstuffs or food simulants.
-
Validated Analytical Methods: Participants should employ well-documented and validated analytical methods to ensure that the reported results are accurate and reproducible.
-
Statistical Evaluation of Performance: A rigorous statistical analysis of the submitted data is crucial for an objective assessment of each laboratory's performance.
Recommended Analytical Workflow for BADGE.2H2O
The most common and reliable methods for the determination of BADGE and its derivatives involve High-Performance Liquid Chromatography (HPLC) coupled with either fluorescence (FLD) or mass spectrometry (MS) detection.[3][9]
Experimental Protocol: HPLC-FLD Analysis of BADGE.2H2O in Food Simulants
This protocol outlines a typical workflow for the analysis of BADGE.2H2O.
1. Sample Preparation (Food Simulant: 10% Ethanol)
-
A sample of the food contact material is exposed to the food simulant under conditions of time and temperature that are representative of its intended use.
-
An aliquot of the food simulant is taken for analysis.
2. Analyte Extraction
-
For aqueous food simulants like 10% ethanol, a direct injection may be possible after filtration.
-
For fatty food simulants, a liquid-liquid extraction (e.g., with acetonitrile) or solid-phase extraction (SPE) is typically required to remove interfering substances.[4]
3. Chromatographic Separation
-
HPLC System: A standard HPLC system with a gradient pump and autosampler.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile is typical.
-
Flow Rate: Approximately 1.0 mL/min.
4. Fluorescence Detection
-
Excitation Wavelength: 225 nm
-
Emission Wavelength: 295 nm
5. Quantification
-
An external calibration curve is constructed using certified reference standards of BADGE.2H2O at various concentrations.
-
The concentration of BADGE.2H2O in the sample is determined by comparing its peak area to the calibration curve.
Diagram of the Analytical Workflow for BADGE.2H2O
Caption: Workflow for BADGE.2H2O Analysis
Designing an Inter-Laboratory Comparison for BADGE.2H2O
A successful inter-laboratory comparison requires careful planning and execution. The following steps provide a robust framework.
1. Preparation of the Proficiency Test Material
-
A homogenous batch of a suitable food simulant (e.g., 10% ethanol or olive oil) is spiked with a known concentration of BADGE.2H2O.
-
The spiked material is then divided into identical samples for distribution to the participating laboratories.
-
The stability of BADGE.2H2O in the matrix should be verified to ensure that no significant degradation occurs during transport and storage.
2. Distribution and Analysis
-
Samples are dispatched to the participating laboratories along with detailed instructions for handling, storage, and analysis.
-
A deadline for the submission of results is clearly communicated.
3. Statistical Analysis of Results
-
The performance of each laboratory is assessed using z-scores, which are calculated as follows:
z = (x - X) / σ
Where:
-
z is the z-score
-
x is the result reported by the laboratory
-
X is the assigned value (the known concentration of the spiked sample)
-
σ is the standard deviation for proficiency assessment
-
-
The interpretation of z-scores is generally as follows:
-
|z| ≤ 2: Satisfactory performance
-
2 < |z| < 3: Questionable performance
-
|z| ≥ 3: Unsatisfactory performance
-
Logical Flow of an Inter-Laboratory Comparison
Sources
- 1. proficiencytesting.fapas.com [proficiencytesting.fapas.com]
- 2. library.dphen1.com [library.dphen1.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. Migration of BADGE (bisphenol A diglycidyl-ether) and BFDGE (bisphenol F diglycidyl-ether) in canned seafood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. op.europa.eu [op.europa.eu]
- 6. Proficiency Testing ׀ Food Scheme - GO PLUS SERVICES [goplusservices.com]
- 7. Report of two inter-laboratory comparisons from the European Reference Laboratory for Food Contact Materials : elements from food contact materials : ILC 03 2014 plastics, ILC 04 2014 ceramics - EconBiz [econbiz.de]
- 8. toxicsinpackaging.org [toxicsinpackaging.org]
- 9. scispace.com [scispace.com]
Regulatory limits for BADGE.2H2O migration in EU vs FDA guidelines
Executive Summary
Navigating the regulatory landscape for BADGE.2H2O (Bisphenol A diglycidyl ether dihydrate) requires a distinct shift in mindset depending on the jurisdiction. While the European Union (EU) enforces a strict Specific Migration Limit (SML) based on the sum of the parent molecule and its hydrolysis products, the US Food and Drug Administration (FDA) regulates these compounds primarily through extraction limits on the coating material itself or via safety thresholds for indirect food additives.
This guide provides a technical comparison of these two frameworks, supported by experimental protocols for quantification and a mechanistic understanding of the hydrolysis pathway.
The Molecule: Origin & Significance
BADGE.2H2O is the stable, fully hydrolyzed derivative of BADGE (Bisphenol A diglycidyl ether). In aqueous or acidic environments—common in food and pharmaceutical packaging—the epoxy rings of BADGE open to form diols.
-
Primary Concern: Leaching from epoxy-based can linings, closures, and reservoirs into the drug product or food matrix.
-
Toxicology: While BADGE contains reactive epoxy groups (alkylating agents), BADGE.2H2O is considered less reactive. However, it remains a marker of epoxy resin migration and is regulated to ensure the inertness of the packaging system.
Hydrolysis Pathway Diagram
The following diagram illustrates the stepwise hydrolysis of BADGE into its regulated derivatives.
Figure 1: Stepwise hydrolysis of BADGE. The epoxide rings open sequentially to form the stable dihydrate form, BADGE.2H2O.
Regulatory Landscape Comparison
European Union: The "Sum" Limit Approach
The EU regulates BADGE and its derivatives under Commission Regulation (EC) No 1895/2005 . This regulation is specific to epoxy derivatives and supersedes general plastic regulations for these specific molecules.
-
The Rule: The limit is not for BADGE.2H2O alone but for the sum of the parent and its hydrolysis products.
-
The Limit (SML): 9 mg/kg (ppm) in food or simulant.
-
Chlorinated Derivatives: A separate, stricter limit of 1 mg/kg applies to chlorinated by-products (BADGE.HCl, BADGE.2HCl), which are considered more toxic.
Scientific Implication: Your analytical method must be capable of separating BADGE.2H2O from BADGE.HCl to ensure you are summing the correct peaks against the correct limits.
FDA: The "Condition of Use" Approach
The FDA does not list a specific SML for BADGE.2H2O in 21 CFR . Instead, it regulates the Resinous and Polymeric Coatings (21 CFR 175.300) as a whole.[1]
-
The Rule: Coatings must pass an extraction test based on the food type (I-IX) and condition of use (A-H).
-
The Limit: Generally, the chloroform-soluble extractives must not exceed 0.5 mg/in² of the food contact surface.
-
Infant Formula Ban: 21 CFR 175.300 specifically prohibits the use of epoxy resins containing BADGE (derived from BPA and epichlorohydrin) in packaging for powdered and liquid infant formula.
-
Threshold of Regulation (ToR): For specific migrants not covered by the extractives test, the FDA often applies a safety threshold of 0.5 ppb (µg/kg) if no tox data exists, or evaluates via a Food Contact Notification (FCN).
Comparative Summary Table
| Feature | EU Regulation (EC 1895/2005) | FDA Regulation (21 CFR 175.300) |
| Primary Target | Specific Migrants (BADGE + Derivatives) | Total Extractives (Resin Integrity) |
| Limit for BADGE.2H2O | Part of 9 mg/kg Sum (BADGE + H2O + 2H2O) | No specific numerical limit* |
| Limit for Chlorinateds | 1 mg/kg Sum (BADGE.HCl + 2HCl + H2O.HCl) | Included in total extractives |
| Compliance Test | Specific Migration into Simulants (A, B, D1, D2) | Chloroform-Soluble Extractives (Water, Heptane, Alcohol) |
| Infant Formula | Standard SMLs apply (unless specific national bans exist) | Banned for use in infant formula packaging |
*Note: While no specific limit exists, migration must be safe (21 CFR 174.5). High levels of BADGE.2H2O could trigger safety concerns if they exceed the Threshold of Toxicological Concern (TTC).
Experimental Protocol: Quantification of BADGE.2H2O
To comply with the stricter EU requirement of quantifying specific species, the following HPLC-FLD (Fluorescence Detection) protocol is recommended. Fluorescence is chosen over UV due to the natural fluorescence of the bisphenol backbone, offering superior sensitivity (LOD ~10-20 ng/g).
Analytical Workflow Diagram
Figure 2: Analytical workflow for the determination of BADGE.2H2O using HPLC-FLD.
Step-by-Step Methodology
Objective: Separate and quantify BADGE.2H2O, BADGE.H2O, and BADGE to demonstrate compliance with the 9 mg/kg sum limit.
1. Reagents & Standards:
-
Solvents: HPLC-grade Acetonitrile (ACN) and Water.
-
Standards: Certified reference materials for BADGE.2H2O (CAS 5581-32-8) and BADGE (CAS 1675-54-3).
-
Simulants: Prepare Simulant B (3% Acetic Acid) or Simulant D1 (50% Ethanol) as per testing requirements.
2. Chromatographic Conditions:
-
System: HPLC with Fluorescence Detector (FLD).[2][3][4][5][6][7]
-
Column: C18 Core-Shell (e.g., Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm) or equivalent.
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: Excitation 225 nm ; Emission 305 nm . (Alternative: Ex 275 nm / Em 300 nm).
3. Sample Preparation (Aqueous Simulants):
-
Aliquot 10 mL of the simulant after contact time (e.g., 10 days @ 40°C).
-
If clear, inject directly.
-
If cloudy or complex (e.g., drug formulation), perform Liquid-Liquid Extraction (LLE) with ACN, evaporate to dryness under nitrogen, and reconstitute in Mobile Phase A:B (50:50).
4. System Suitability (Self-Validating Logic):
-
Resolution (Rs): Must be > 1.5 between BADGE.2H2O (elutes first) and BADGE.H2O to ensure accurate summation.
-
Recovery: Spike simulants at 10% of the limit (0.9 mg/kg). Recovery must be 80-120%.
-
Linearity: R² > 0.995 over the range 0.1 mg/kg to 10 mg/kg.
Interpretation of Results
When analyzing your data, apply the logic appropriate to your target market:
-
For EU Compliance:
-
Quantify BADGE, BADGE.H2O, and BADGE.2H2O individually.
-
Sum the concentrations:
. -
Pass:
. -
Crucial Check: Ensure chlorinated derivatives (if detected) are summed separately and are
.[8]
-
-
For FDA Compliance:
-
If the coating is for infant formula, FAIL immediately if BADGE-based epoxy is used.
-
For other uses, perform the Chloroform-Soluble Extractives test (21 CFR 175.300(e)).
-
Pass: Extractives
. -
Best Practice: Even for US markets, many pharma companies voluntarily adopt the EU specific limits to ensure global compliance and robust safety profiles for leachables.
-
References
-
European Commission. Commission Regulation (EC) No 1895/2005 of 18 November 2005 on the restriction of use of certain epoxy derivatives in materials and articles intended to come into contact with food. Official Journal of the European Union.[9] Link
-
U.S. Food and Drug Administration (FDA). 21 CFR 175.300 - Resinous and polymeric coatings.[10][11] Code of Federal Regulations.[1][10][11] Link
-
European Food Safety Authority (EFSA). Opinion of the Scientific Panel on Food Additives, Flavourings, Processing Aids and Materials in Contact with Food (AFC) on a request from the Commission related to BADGE, BFDGE and NOGE. EFSA Journal. Link
-
Gallart-Ayala, H., et al. Determination of bisphenol A diglycidyl ether (BADGE) and its derivatives in food: identification and quantification by internal standard. Journal of Chromatography A. Link
-
U.S. FDA. Guidance for Industry: Preparation of Premarket Submissions for Food Contact Substances (Chemistry Recommendations).Link
Sources
- 1. Food Contact Material Regulations – USA | SGS Thailand [sgs.com]
- 2. scispace.com [scispace.com]
- 3. scribd.com [scribd.com]
- 4. Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H2O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molnar-institute.com [molnar-institute.com]
- 6. scispace.com [scispace.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Commission Regulation (EC) No 1895/2005 of 18 November 2005 on the restriction of use of certain epoxy derivatives in materials and articles intended to come into contact with food (Text with EEA relevance) (c. 1895) [legislation.gov.uk]
- 10. starcolor-ink.com [starcolor-ink.com]
- 11. measurlabs.com [measurlabs.com]
A Technical Guide to the Cross-Reactivity of Bisphenol A Antibodies with 4-Hydroxy Bisphenol A Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the cross-reactivity of Bisphenol A (BPA) antibodies with its derivative, 4-Hydroxy Bisphenol A ether, also known as Bisphenol A bis(2-hydroxyethyl) ether. As a Senior Application Scientist, this document synthesizes technical data with practical insights to aid in the design and interpretation of immunoassays for BPA and its analogs.
Introduction: The Challenge of Specificity in BPA Immunoassays
Bisphenol A (BPA) is a widely used industrial chemical that has garnered significant attention due to its endocrine-disrupting properties.[1][2] Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are common methods for the detection and quantification of BPA in various matrices.[2] A critical performance characteristic of any immunoassay is its specificity, which is the ability of the antibody to bind exclusively to the target analyte. Cross-reactivity occurs when the antibody binds to structurally similar molecules, which can lead to inaccurate quantification and false-positive results.
This guide focuses on the potential cross-reactivity of BPA antibodies with 4-Hydroxy Bisphenol A ether. Understanding the structural basis of this interaction is paramount for developing robust and reliable analytical methods for BPA.
Structural Comparison: BPA vs. 4-Hydroxy Bisphenol A Ether
The degree of cross-reactivity is fundamentally dictated by the structural similarity between the target analyte and the potentially cross-reacting molecule.
Bisphenol A (BPA) consists of two phenol rings linked by a central carbon atom, which is also bonded to two methyl groups.[3] The two hydroxyl (-OH) groups on the phenyl rings are key functional groups involved in antibody recognition.
4-Hydroxy Bisphenol A ether (Bisphenol A bis(2-hydroxyethyl) ether) is a derivative of BPA where the hydrogen atoms of the two phenolic hydroxyl groups are replaced by 2-hydroxyethyl ether groups (-OCH₂CH₂OH).
| Compound | Chemical Structure | Key Structural Features |
| Bisphenol A (BPA) | [Image of BPA chemical structure] | Two phenol rings, central isopropylidene bridge, two hydroxyl groups. |
| 4-Hydroxy Bisphenol A ether | [Image of 4-Hydroxy Bisphenol A ether chemical structure] | Core BPA structure, two hydroxyethyl ether groups replacing the phenolic hydroxyls. |
The core diphenylmethane structure of BPA is conserved in its ether derivative. However, the modification of the critical hydroxyl groups into ether linkages is a significant structural alteration that can be expected to influence antibody binding.
The Principle of Antibody Cross-Reactivity
Antibody-antigen binding is a highly specific interaction based on molecular complementarity. The specificity of an antibody is determined by the amino acid sequence and the three-dimensional structure of its antigen-binding site (paratope), which recognizes a specific region on the antigen called the epitope.
For small molecules like BPA, the entire molecule or a significant portion of it acts as the epitope. The production of antibodies against such small molecules (haptens) requires them to be conjugated to a larger carrier protein.[4] The way the hapten is conjugated to the carrier can influence the specificity of the resulting antibodies.
Cross-reactivity arises when a compound other than the target analyte has a sufficiently similar three-dimensional shape and chemical properties to bind to the antibody's antigen-binding site. The extent of cross-reactivity is quantified as the percentage of the signal produced by the cross-reacting compound compared to the signal produced by the target analyte at the same concentration.
Caption: Generalized workflow for a competitive ELISA.
Detailed Steps:
-
Coating: Microplate wells are coated with a BPA-protein conjugate (e.g., BPA-BSA).
-
Blocking: Any remaining protein-binding sites on the well surface are blocked to prevent non-specific binding.
-
Competition: A mixture of the sample (or standard) and a limited amount of anti-BPA primary antibody is added to the wells. The free BPA in the sample and the BPA-protein conjugate coated on the well compete for binding to the primary antibody.
-
Incubation: The plate is incubated to allow the competitive binding to reach equilibrium.
-
Washing: The wells are washed to remove any unbound antibodies and other components.
-
Secondary Antibody: An enzyme-conjugated secondary antibody that specifically binds to the primary antibody is added.
-
Incubation: The plate is incubated to allow the secondary antibody to bind to the primary antibody that is now bound to the coated BPA-protein conjugate.
-
Washing: The wells are washed again to remove any unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate for the enzyme is added.
-
Signal Development: The enzyme catalyzes the conversion of the substrate into a colored product. The intensity of the color is inversely proportional to the concentration of free BPA in the sample.
-
Measurement: The absorbance is measured using a microplate reader.
To assess cross-reactivity, a standard curve is generated using known concentrations of BPA. Then, the same procedure is performed with 4-Hydroxy Bisphenol A ether at various concentrations. The cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC₅₀ of BPA / IC₅₀ of 4-Hydroxy Bisphenol A ether) x 100
Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the maximum signal.
Comparative Analysis: Predicting the Cross-Reactivity of BPA Antibodies with 4-Hydroxy Bisphenol A Ether
The antigenic determinant of BPA for many monoclonal antibodies is the core structure involving the central carbon atom with its two phenyl groups and two methyl groups. [4]The hydroxyl groups are also critical for antibody recognition, often forming hydrogen bonds within the antibody's binding pocket.
Studies on other BPA derivatives where the hydroxyl groups are modified have shown a significant reduction in antibody binding. For instance, Bisphenol A diglycidyl ether (BADGE), where the hydroxyl groups are replaced with glycidyl ether groups, generally exhibits very low cross-reactivity with BPA antibodies.
Table of Cross-Reactivity Data for Various BPA Analogs with BPA-Specific Antibodies (Illustrative)
| Compound | Structural Modification from BPA | Reported Cross-Reactivity (%) with BPA Antibodies | Reference |
| Bisphenol B (BPB) | One methyl group replaced by an ethyl group | High (can be >100%) | [5] |
| Bisphenol F (BPF) | Isopropylidene bridge replaced by a methylene bridge | Variable, generally lower than BPA | [6] |
| Bisphenol S (BPS) | Isopropylidene bridge replaced by a sulfonyl group | Low | [5] |
| 4-Cumylphenol (4-CP) | One phenyl ring and methyl group replaced | Low to moderate | [7] |
Based on these findings, the etherification of both hydroxyl groups in 4-Hydroxy Bisphenol A ether is a substantial modification to a key part of the BPA epitope. This change will likely disrupt the hydrogen bonding and steric complementarity required for strong antibody binding.
Predicted Cross-Reactivity:
It is highly probable that the cross-reactivity of most BPA-specific antibodies with 4-Hydroxy Bisphenol A ether will be low . The bulky and polar hydroxyethyl ether groups will likely hinder the entry of the molecule into the antibody's binding site, which is optimized for the smaller hydroxyl groups of BPA.
Caption: Predicted binding interaction of BPA vs. its ether derivative.
Conclusion and Recommendations
The specificity of BPA antibodies is a critical factor for the accuracy of immunoassays. Based on the fundamental principles of antibody-antigen recognition and experimental data from other BPA analogs, it is predicted that the cross-reactivity of BPA antibodies with 4-Hydroxy Bisphenol A ether will be low. The modification of the phenolic hydroxyl groups into hydroxyethyl ether groups represents a significant structural change that is likely to disrupt the binding interaction.
Recommendations for Researchers:
-
Experimental Verification: It is imperative to experimentally determine the cross-reactivity of the specific BPA antibody being used with 4-Hydroxy Bisphenol A ether and other relevant analogs that may be present in the samples.
-
Antibody Selection: When selecting a BPA antibody for an immunoassay, carefully review the manufacturer's cross-reactivity data. If data for specific analogs of interest is not available, consider performing an in-house validation.
-
Method Validation: For methods intended for regulatory or critical decision-making purposes, it is advisable to confirm immunoassay results with a reference method such as liquid chromatography-mass spectrometry (LC-MS) to ensure the accuracy and specificity of the findings.
By understanding the structural basis of cross-reactivity and adhering to rigorous validation practices, researchers can ensure the reliability of their immunoassay data for the detection and quantification of Bisphenol A.
References
-
Bisphenol A: Chemical Properties, Uses & Safety Explained - Vedantu. (n.d.). Retrieved from [Link]
-
Rational Design of a Bisphenol A Aptamer Selective Surface-Enhanced Raman Scattering Nanoprobe. (2014). Analytical Chemistry. [Link]
-
[Sensitizing capacity, cross-reactivity and antigenic determinants of bisphenol A]. (1994). Shika Zairyo, Kikai. [Link]
-
BPA Endocrine Disruptor Detection at the Cutting Edge: FPIA and ELISA Immunoassays. (2023). Biosensors. [Link]
-
Sensitive immunoassay for simultaneous determination of tetrabromobisphenol A bis(2-hydroxyethyl) ether and tetrabromobisphenol A mono(hydroxyethyl) ether: An effective and reliable strategy to estimate the typical tetrabromobisphenol A derivative and byproduct in aquatic environments. (2017). Environmental Pollution. [Link]
-
Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites. (2020). International Journal of Molecular Sciences. [Link]
-
Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β. (2013). Journal of Biological Chemistry. [Link]
-
Structural and mechanistic insights into bisphenols action provide guidelines for risk assessment and discovery of bisphenol A substitutes. (2012). Proceedings of the National Academy of Sciences. [Link]
-
Development of sensitive direct and indirect enzyme-linked immunosorbent assays (ELISAs) for monitoring bisphenol-A in canned. (2012). Analytical and Bioanalytical Chemistry. [Link]
-
Chemical structure of BPA and its derivatives and their dose–response... - ResearchGate. (n.d.). Retrieved from [Link]
-
Cross-reactivity (CR, in %) of the antibody, determined by LFIA.Parameters of visual and instrumental detection of BPA in the developed LFIA. - ResearchGate. (n.d.). Retrieved from [Link]
-
Sensitive immunoassay for simultaneous determination of tetrabromobisphenol A bis(2-hydroxyethyl) ether and tetrabromobisphenol A mono(hydroxyethyl) ether: An effective and reliable strategy to estimate the typical tetrabromobisphenol A derivative and byproduct in aquatic environments - ResearchGate. (2017). Retrieved from [Link]_
-
(PDF) Development and vomparison of two competitive ELISAs for detection of bisphenol A in human urine - ResearchGate. (n.d.). Retrieved from [Link]
-
Direct Evidence Revealing Structural Elements Essential for the High Binding Ability of Bisphenol A to Human Estrogen-Related Receptor-γ - PMC. (2008). Environmental Health Perspectives. [Link]
-
Sensitive and rapid detection of bisphenol A using signal amplification nanoparticles loaded with anti-bisphenol A monoclonal antibody - ResearchGate. (2025). Retrieved from [Link]
-
The Characterization of Binding between Aptamer and Bisphenol A and Developing Electrochemical Aptasensors for Bisphenol A with Rationally Engineered Aptamers - MDPI. (2022). Biosensors. [Link]
-
Dual-mode lateral flow immunoassay for rapid profiling of tetrabromobisphenol A bis(2-hydroxyethyl) ether | Request PDF - ResearchGate. (2025). Retrieved from [Link]
-
Detection of bisphenol A with a label-free electrochemical competitive immunoassay. (2013). Biosensors and Bioelectronics. [Link]
-
10 Bisphenol A: contested science, divergent safety evaluations - EEA. (2012). Retrieved from [Link]
-
Sensitive and rapid detection of bisphenol A using signal amplification nanoparticles loaded with anti-bisphenol A monoclonal antibody - PMC. (2024). Scientific Reports. [Link]
-
Structural basis for bispecific antibody design: arrangement of domain linkage produces activity enhancement - bioRxiv. (2024). Retrieved from [Link]
-
Study shows endocrine activity of BPA analogs - Food Packaging Forum. (2015). Retrieved from [Link]
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- 3. mdpi.com [mdpi.com]
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A Senior Scientist’s Guide to Method Validation: The Gold Standard of Isotope-Labeled Internal Standards for Bisphenol A bis(2,3-dihydroxypropyl) ether (BADGE·2H2O) Analysis
Introduction: The Imperative for Precision in Food Safety
Bisphenol A bis(2,3-dihydroxypropyl) ether (BADGE·2H2O) is a hydrolysis product of BADGE, a monomer commonly used in the manufacturing of epoxy resins. These resins form the protective internal coatings of food and beverage cans, and as such, trace amounts of BADGE and its derivatives can migrate into the food supply.[1] Due to potential health concerns associated with bisphenols, regulatory bodies like the European Union have established specific migration limits (SMLs) for these compounds to ensure consumer safety.[2][3]
For researchers and professionals in food safety and drug development, the accurate quantification of BADGE·2H2O is not merely an analytical task; it is a public health mandate. However, the complexity of food matrices—ranging from acidic beverages to fatty fish products—presents a significant analytical challenge.[1][4] Matrix components can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry, leading to inaccurate and unreliable results.[5][6]
This guide provides an in-depth comparison of analytical validation strategies, demonstrating the indispensable role of stable isotope-labeled internal standards. We will explore the technical rationale behind their use, provide a validated experimental workflow, and present data that underscores their superiority in achieving robust, defensible results for the quantification of BADGE·2H2O.
Pillar 1: The Rationale for Isotope Dilution—Beyond Conventional Internal Standards
In quantitative mass spectrometry, an internal standard (IS) is added to samples and standards to correct for variations in sample preparation and instrument response. While structurally similar analogs can be used, they are an imperfect solution. They may not co-elute perfectly with the analyte and, more importantly, may not experience the same degree of matrix-induced ionization effects.
This is where Stable Isotope Dilution Analysis (SIDA) emerges as the gold standard.[7] By using a stable isotope-labeled (SIL) version of the analyte (e.g., BADGE·2H2O-d4), we introduce a compound that is chemically and physically almost identical to the target analyte.[4][8]
The Core Advantages of a SIL Internal Standard:
-
Co-elution: The SIL IS has nearly identical chromatographic retention time to the native analyte, ensuring both experience the same matrix environment as they enter the mass spectrometer.
-
Correction for Matrix Effects: As the SIL IS and the analyte have the same physicochemical properties, they are subject to the same degree of ion suppression or enhancement, allowing the ratio of their signals to remain constant and accurate.[5][6][9]
-
Compensation for Sample Loss: Adding the SIL IS at the very beginning of the sample preparation process allows it to correct for any analyte loss during extraction, evaporation, or reconstitution steps.[10]
The fundamental principle of SIDA is that the ratio of the native analyte to the known concentration of the spiked SIL IS is measured. This ratio is directly proportional to the concentration of the native analyte, irrespective of sample loss or signal fluctuation.
Pillar 2: A Comparative Look at Internal Standards
For the analysis of BADGE·2H2O, several isotope-labeled standards can be synthesized or procured. The most common approach involves replacing hydrogen atoms with deuterium (D). For instance, BADGE-d4 and its hydrolyzed forms, including BADGE·2H2O-d4, have been successfully used.[4]
| Feature | Isotope-Labeled IS (e.g., BADGE·2H2O-d4) | Structural Analog IS (e.g., BPF) |
| Chemical Structure | Identical to the analyte, differing only in isotopic composition. | Similar but not identical functional groups or structure. |
| Chromatography | Co-elutes with the analyte. | Different retention time. |
| Matrix Effect | Experiences virtually identical ion suppression/enhancement. | Subject to different matrix effects, leading to inaccurate correction. |
| Accuracy | High. Effectively corrects for variations. | Variable. Prone to bias from differential matrix effects. |
| Cost & Availability | Higher cost, specialized synthesis. | Generally lower cost and more readily available. |
| Regulatory Acceptance | Considered the "gold standard" for definitive quantification. | May be acceptable for screening but not for high-stakes validation. |
| Table 1. Objective comparison between an isotope-labeled internal standard and a structural analog for the validation of BADGE·2H2O. |
Pillar 3: A Validated Experimental Protocol for BADGE·2H2O Quantification
This section details a robust, self-validating protocol for the analysis of BADGE·2H2O in a representative food matrix (canned beverage) using LC-MS/MS and a SIL internal standard.
Experimental Workflow Diagram
Step-by-Step Methodology
-
Reagents and Materials:
-
Standards: BADGE·2H2O (≥98% purity), BADGE·2H2O-d4 (isotopic purity ≥99%).
-
Solvents: Acetonitrile, Methanol, Water (all LC-MS grade), Ethyl Acetate (HPLC grade).
-
Reagents: Ammonium Acetate.
-
Equipment: Sonicator, centrifuge, nitrogen evaporator, LC-MS/MS system.
-
-
Preparation of Standards:
-
Prepare individual stock solutions of BADGE·2H2O and BADGE·2H2O-d4 in methanol (e.g., 1 mg/mL).
-
Create a working internal standard solution (e.g., 100 ng/mL) by diluting the stock.
-
Prepare a series of calibration standards (e.g., 0.5 - 100 ng/mL) by serially diluting the BADGE·2H2O stock and spiking each with a constant concentration of the internal standard working solution.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
Take a 5 mL aliquot of the degassed beverage sample.
-
Crucial Step: Spike the sample with 50 µL of the 100 ng/mL BADGE·2H2O-d4 internal standard solution. This ensures the IS is present throughout the entire process.
-
Add 5 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.[1]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile).
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.
-
-
LC-MS/MS Instrumental Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 5 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example values, must be optimized):
-
BADGE·2H2O: Precursor Ion [M+NH₄]⁺ m/z 394.2 → Product Ion m/z 135.1 (Quantifier), m/z 177.1 (Qualifier).
-
BADGE·2H2O-d4: Precursor Ion [M+NH₄]⁺ m/z 398.2 → Product Ion m/z 135.1 (Quantifier).
-
-
-
Data & Results: A Tale of Two Validations
To illustrate the impact of the internal standard choice, we present validation data for two scenarios: one using the SIL IS (BADGE·2H2O-d4) and a hypothetical one using an external standard calibration (no IS). The data is based on spiking experiments in a blank beer matrix.[4][7]
| Validation Parameter | Method A: With SIL Internal Standard | Method B: External Standard (No IS) | Justification for Difference |
| Linearity (R²) | > 0.998 | > 0.995 | Both can appear linear, but the ratio-based method is more robust. |
| Accuracy (Recovery %) | 95 - 105% | 60 - 140% | SIL IS effectively corrects for matrix suppression and sample prep losses. |
| Precision (RSD %) | < 5% | < 20% | SIL IS compensates for run-to-run variability, leading to much tighter results. |
| Matrix Effect (%) | Not applicable (compensated) | -45% (Signal Suppression) | The SIL IS experiences the same suppression, making the ratio accurate. |
| LOQ (ng/mL) | 0.5 | 1.5 | Improved signal-to-noise and consistency allows for lower, more reliable quantification. |
| Table 2. Comparison of key validation parameters. The data clearly shows the superior performance of the method employing a stable isotope-labeled internal standard, especially in terms of accuracy and precision. |
Conclusion: Ensuring Data Integrity in a Complex World
The accurate quantification of contaminants like BADGE·2H2O is fundamental to ensuring the safety of food contact materials. While simpler analytical approaches exist, they are fraught with the potential for error, particularly when dealing with diverse and complex sample matrices.
This guide has demonstrated that the use of a stable isotope-labeled internal standard, such as BADGE·2H2O-d4, is not a luxury but a scientific necessity for robust method validation. The principles of Stable Isotope Dilution Analysis provide a self-validating system that effectively compensates for matrix effects and procedural losses, yielding data of the highest accuracy and precision. For researchers, scientists, and drug development professionals, adopting this gold-standard approach is the most definitive way to ensure data integrity and regulatory compliance.
References
-
Zech, J., Manowski, A., Malchow, S., Rettberg, N., & Garbe, L. A. (2019). Determination of bisphenols, bisphenol a diglycidyl ether (BADGE), BADGE chlorohydrins and hydrates from canned beer by high-performance liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Zech, J., Manowski, A., Malchow, S., Rettberg, N., & Garbe, L. A. (2015). Determination of Bisphenols, Bisphenol A Diglycidyl Ether (BADGE), BADGE Chlorohydrins and Hydrates from Canned Beer by High-Performance Liquid Chromatography-tandem Mass Spectrometry. BrewingScience. Available at: [Link]
-
PerkinElmer. (n.d.). The Analysis of Bisphenol A-diglycidyl Ether (badge), Bisphenol F-diglycidyl Ether (bfdge) and Their Derivatives in Canned Food. LabRulez LCMS. Available at: [Link]
-
Molnar Institute. (n.d.). High-performance liquid chromatography (HPLC)-fluorescence method for determination of bisphenol A diglycidyl ether (BADGE) and. Molnar-Institute.com. Available at: [Link]
-
U.S. Food & Drug Administration (FDA). (2018). Determining the Regulatory Status of Components of a Food Contact Material. FDA.gov. Available at: [Link]
-
European Parliament. (2004). Food Contact Materials - Regulation (EC) 1935/2004. Europarl.europa.eu. Available at: [Link]
-
Kellis, A. M., et al. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. PMC. Available at: [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. NIST.gov. Available at: [Link]
-
Lorenz, M. A., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. ACS Publications. Available at: [Link]
-
Zhang, Y., et al. (2023). Investigation of Matrix Effect in the Determination of Bisphenols in Aquatic Products by Liquid Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]
-
ComplianceXL. (2025). Food Contact Materials Regulations in the European Union: An Overview. ComplianceXL. Available at: [Link]
-
Thermo Fisher Scientific. (n.d.). Food Contact Materials – Overview of Regulations Analysis and Trends. Pragolab. Available at: [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2020). Guiding principles for food contact materials and articles – DRAFT. EDQM.eu. Available at: [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters.com. Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-Hydroxy Bisphenol A (2,3-Dihydroxypropyl) Ether
From the Desk of a Senior Application Scientist
In the dynamic landscape of drug discovery and scientific research, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. While we focus on the potential of novel compounds, we must afford equal diligence to their entire lifecycle, including their ultimate disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of 4-Hydroxy Bisphenol A (2,3-Dihydroxypropyl) Ether (CAS 5581-32-8), also known as Bisphenol A bis(2,3-dihydroxypropyl) ether. Our goal is to empower you, our fellow researchers, to manage this chemical waste with confidence, ensuring the safety of your laboratory personnel and the preservation of our environment.
Foundational Knowledge: A Hazard-Centric Approach to Disposal
The disposal of any chemical is not merely a logistical task; it is a scientifically informed process dictated by the compound's inherent properties and associated hazards. 4-Hydroxy Bisphenol A (2,3-Dihydroxypropyl) Ether, a derivative of Bisphenol A (BPA), is a compound that warrants careful handling due to its toxicological profile. A thorough understanding of its hazards is the critical first step in establishing a safe disposal workflow.
A review of the Safety Data Sheet (SDS) reveals a multi-faceted hazard profile.[1] The compound is classified as harmful if swallowed, a serious eye irritant, a potential skin sensitizer, and is suspected of causing reproductive harm.[1] Furthermore, its classification as harmful to aquatic life with long-lasting effects underscores the environmental imperative for its proper containment and disposal.[1][2] This aquatic toxicity is a common trait among bisphenols, which are known endocrine disruptors in various species.[3]
Key Chemical and Toxicological Data
For a quick reference, the following table summarizes essential data for 4-Hydroxy Bisphenol A (2,3-Dihydroxypropyl) Ether and its parent compound, BPA. This data directly informs the need for the stringent disposal protocols outlined in this guide.
| Property | Value / Information | Source(s) |
| Chemical Name | 2,2-Bis[4-(2,3-dihydroxypropoxy)phenyl]propane | [4][5][6] |
| CAS Number | 5581-32-8 | [4][5][6] |
| Molecular Formula | C21H28O6 | [4] |
| Molecular Weight | 376.44 g/mol | [4] |
| Physical State | Colorless to light yellow liquid or solid | [4] |
| Solubility | Limited solubility in water; soluble in organic solvents | [4][7] |
| GHS Hazard Class | Acute toxicity (Oral), Cat. 4; Serious eye damage, Cat. 1; Skin sensitization, Cat. 1; Reproductive toxicity, Cat. 2; Aquatic toxicity (chronic), Cat. 3 | [1] |
| Oral LD50 (BPA, Rat) | >2,000 - 4,100 mg/kg | [8][9][10] |
| Aquatic LC50 (BPA, Fish) | 1.34 - 17.9 mg/L | [3][11] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The following sections provide a detailed, sequential protocol for the safe management and disposal of 4-Hydroxy Bisphenol A (2,3-Dihydroxypropyl) Ether waste. This workflow is designed to be a self-validating system, ensuring that safety and compliance are maintained at every stage.
Immediate Safety and Waste Segregation
The principle of "source separation" is paramount in a laboratory setting. Proper segregation prevents the cross-contamination of waste streams and ensures that disposal methods are appropriate for the specific chemical hazards involved.
Protocol:
-
Personal Protective Equipment (PPE): Before handling the chemical, either in its pure form or as waste, always wear appropriate PPE. This includes, at a minimum, a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[1][6]
-
Designated Waste Container: All waste containing 4-Hydroxy Bisphenol A (2,3-Dihydroxypropyl) Ether, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and cleaning materials from spills, must be collected in a designated, leak-proof, and chemically compatible container.[1]
-
Clear Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-Hydroxy Bisphenol A (2,3-Dihydroxypropyl) Ether". Include relevant hazard pictograms (e.g., health hazard, exclamation mark, environmental hazard).
-
Avoid Mixing: Do not mix this waste stream with other chemical wastes, especially not with incompatible materials or solvents that could create a more hazardous mixture.
Spill Management
Accidents can happen, and a prepared response is key to mitigating risks.
Protocol for Small Spills:
-
Ensure Ventilation: If not already working in one, move to a well-ventilated area or a chemical fume hood.
-
Containment: For liquid spills, absorb the material using an inert absorbent, such as vermiculite or sand. For solid spills, carefully sweep the material to avoid creating dust.
-
Collection: Place the absorbed or swept material into the designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone or methanol), and collect the cleaning materials (e.g., wipes, paper towels) as hazardous waste.
-
Final Cleaning: Wash the area with soap and water.
Disposal Pathways: Making the Right Choice
The selection of a final disposal method is a critical decision that should be made in consultation with your institution's Environmental Health and Safety (EHS) office. The following diagram illustrates the decision-making process, leading to the environmentally responsible disposal of this compound.
Caption: Disposal decision workflow for 4-Hydroxy Bisphenol A (2,3-Dihydroxypropyl) Ether.
Option 1 (Preferred): Licensed Hazardous Waste Contractor
The most straightforward and highly recommended disposal route is through a licensed and reputable hazardous waste disposal company.[1] This approach ensures that the waste is handled, transported, and disposed of in full compliance with all local, state, and federal regulations. Your institutional EHS office will have established relationships with approved vendors for this service.
Causality: Utilizing a professional service transfers the liability of final disposal to experts who are equipped with the necessary permits and facilities to handle such chemicals. This minimizes risk to both the institution and the environment.
Option 2: High-Temperature Incineration
For facilities with the appropriate capabilities, or as a service provided by a waste contractor, high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber is an effective method for destroying the compound.[1]
Causality: The high temperatures and controlled conditions of a chemical incinerator are designed to break down the complex organic structure of the molecule into simpler, less harmful components, such as carbon dioxide and water. The afterburner and scrubber systems are crucial for neutralizing any potentially toxic combustion byproducts, ensuring a clean release to the atmosphere.
Option 3 (Specialized): Laboratory-Scale Chemical Treatment
While industrial-scale wastewater treatment often employs methods like biodegradation or advanced oxidation processes (AOPs) to remove bisphenols, these are not always practical for the small volumes generated in a research lab.[5][7][10] However, for dilute aqueous solutions, lab-scale chemical oxidation may be a feasible pre-treatment step before collection by a waste contractor. This should only be attempted by trained personnel and with the explicit approval of your EHS office.
One example is the use of Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst), which generates highly reactive hydroxyl radicals capable of degrading phenolic compounds.[12]
Causality and Caveats: The goal of such treatment is to break down the parent compound into less toxic intermediates. However, incomplete oxidation can sometimes lead to byproducts that are also hazardous.[8] Therefore, this method requires careful control of reaction conditions (pH, reagent concentration, reaction time) and is generally more complex than direct disposal via a licensed contractor. The treated waste must still be collected and disposed of as hazardous waste.
Regulatory Considerations: EPA Hazardous Waste Codes
Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are categorized as either "listed" or "characteristic" wastes. 4-Hydroxy Bisphenol A (2,3-Dihydroxypropyl) Ether is not explicitly found on the F, K, P, or U lists of hazardous wastes.[4][11][13] These lists often pertain to wastes from specific industrial processes or discarded commercial chemical products. For example, the F-list includes certain spent non-halogenated solvents (F003, F004, F005) and wastes from the production of certain chlorophenols (F020, F021, F027), none of which directly apply to this compound in a laboratory setting.[11][13]
However, the absence of a specific listing does not mean the waste is non-hazardous. Due to its identified reproductive toxicity and aquatic toxicity, it must be managed as a hazardous chemical waste. Your EHS office will provide the final determination on how to classify and manage this waste stream in accordance with institutional policies and local regulations, which may be more stringent than federal guidelines.
References
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EPA HAZARDOUS WASTE CODES. (n.d.). Retrieved from [Link]
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Scribd. (2024, September 16). Bisphenol-A-Bis-2-3-Dihydroxypropyl-Ether - Sds. Retrieved from [Link]
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Chiron. (n.d.). Bisphenols. Retrieved from [Link]
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RCRAInfo - EPA. (n.d.). Waste Code. Retrieved from [Link]
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Cabaton, N., et al. (2025, September 18). Direct Comparison of the Impacts of Bisphenol A, Bisphenol F, and Bisphenol S in a Male Rat 28-Day Oral Exposure Study. Environmental Health Perspectives. Retrieved from [Link]
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Enoch, O. O., & Ezeonu, C. S. (2024, February 23). Comparative Study of LD50 Determination of Bisphenol A in Albino Wistar Rats Using Different Method. Asian Scientific Journals. Retrieved from [Link]
-
EPA. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
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Hryhorczuk, A., et al. (2023, November 28). The Effects of Acute Bisphenol A Toxicity on the Hematological Parameters, Hematopoiesis, and Kidney Histology of Zebrafish (Danio rerio). Toxics. Retrieved from [Link]
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MDPI. (2023, October 12). Managing Bisphenol A Contamination: Advances in Removal Technologies and Future Prospects. Retrieved from [Link]
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Martinelli, E. (n.d.). Occurrence, fate and toxicity of Bisphenol A in the Aquatic Environment – A Short Review. University of Bologna. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Safe Disposal of Infectious Laboratory Waste. Retrieved from [Link]
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European Chemicals Agency (ECHA). (n.d.). Bisphenols. Retrieved from [Link]
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ResearchGate. (2024, August 29). A review on biodegradation of Bisphenol A (BPA) with bacteria and fungi under laboratory conditions. Retrieved from [Link]
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Wikipedia. (n.d.). Bisphenol A. Retrieved from [Link]
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eCFR. (2023, August 9). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
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UNSW Sydney. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from [Link]
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ResearchGate. (2025, August 9). Oxidation of phenol and the adsorption of breakdown products using a graphite adsorbent with electrochemical regeneration. Retrieved from [Link]
-
Saltworks Technologies. (2020, April 24). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Retrieved from [Link]
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Today's Clinical Lab. (2025, June 12). A Lab's Guide to Safe and Compliant Medical Waste Disposal. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Hydroxy Bisphenol A (2,3-Dihydroxypropyl) Ether
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical compound, including 4-Hydroxy Bisphenol A (2,3-Dihydroxypropyl) Ether, necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in the principles of risk mitigation and scientific causality.
Immediate Safety Synopsis: The Non-Negotiables
When handling 4-Hydroxy Bisphenol A (2,3-Dihydroxypropyl) Ether in any form—solid, or in solution—the following PPE is the mandatory minimum. The primary routes of occupational exposure are skin contact and inhalation of aerosols or dust.[1][2]
-
Hand Protection: Nitrile or neoprene gloves.
-
Eye Protection: Chemical splash goggles.
-
Body Protection: A fully-buttoned laboratory coat.
These core requirements are based on the hazard profile of closely related Bisphenol A compounds, which are known to cause skin irritation, allergic skin reactions (sensitization), and serious eye irritation or damage.[3][4][5][6]
Hazard Assessment: The "Why" Behind the PPE
Understanding the causality behind PPE selection is critical for fostering a proactive safety culture. We don't just wear PPE; we wear it for specific, evidence-based reasons. 4-Hydroxy Bisphenol A (2,3-Dihydroxypropyl) Ether, as a derivative of Bisphenol A (BPA), is associated with a distinct set of health hazards.
-
Dermal Hazards (Skin): The primary and most common risk is dermal. Related BPA compounds are classified as skin irritants and potent skin sensitizers.[3][5][7]
-
Irritation: Direct contact can cause localized redness, swelling, and dryness.[6]
-
Sensitization: This is a more significant, long-term risk. Initial exposure may cause no reaction, but repeated contact can trigger an allergic response, leading to severe contact dermatitis.[3][5] This sensitization is a permanent condition. The NIOSH has assigned Bisphenol A a skin notation of "SEN" due to its potential to cause skin allergies.[2][8]
-
Causality for PPE: Impervious gloves and a lab coat create a physical barrier to prevent skin contact, mitigating the risks of both immediate irritation and long-term sensitization.
-
-
Ocular Hazards (Eyes): The eyes are highly vulnerable. Splashes of solutions or contact with airborne powder can cause serious eye irritation and potentially irreversible damage.[3][5]
-
Causality for PPE: Chemical splash goggles are essential. Unlike standard safety glasses, goggles form a seal around the eyes, offering superior protection from splashes, mists, and dust.[3]
-
-
Respiratory Hazards (Inhalation): While the vapor pressure may be low at standard temperatures, handling the powdered form can generate dust.[1] Heating the compound or creating aerosols (e.g., through sonication or vigorous mixing) can also lead to inhalation exposure. Inhalation may cause respiratory irritation.[2][7]
-
Causality for PPE: Engineering controls, such as a chemical fume hood, are the first line of defense. When these are insufficient or when handling significant quantities of powder, respiratory protection is necessary to prevent irritation of the respiratory tract.
-
-
Systemic & Chronic Hazards: Bisphenol A is classified as a reprotoxic substance (Category 1B), presumed to have adverse effects on fertility based on animal studies.[8] While data for this specific ether derivative is limited, the precautionary principle dictates that we handle it with the care afforded to a substance with potential reproductive toxicity.
-
Causality for PPE: A comprehensive PPE strategy (gloves, coat, eye protection) minimizes all routes of exposure, thereby reducing the risk of any potential long-term systemic effects.
-
Core PPE Protocols: A Step-by-Step Guide
Adherence to a strict, procedural approach for PPE usage is a self-validating system for safety.
Hand and Body Protection
-
Glove Selection:
-
Choose chemically resistant gloves. Nitrile or neoprene gloves are standard for handling many epoxy and phenol-based compounds. Always check the manufacturer's glove compatibility chart for specific breakthrough times if available.
-
Inspect gloves for any signs of degradation, punctures, or tears before each use.
-
-
Donning Procedure:
-
Always wash and dry hands thoroughly before putting on gloves.
-
Don your lab coat and ensure it is fully buttoned.
-
Put on gloves, ensuring the cuffs of the gloves are pulled over the cuffs of the lab coat sleeves to create a protective overlap.
-
-
Doffing (Removal) Procedure:
-
This is a critical step to prevent self-contamination.
-
Glove 1: With your gloved right hand, grasp the outside of the left glove at the wrist. Peel it off, turning it inside out. Hold the removed glove in your gloved right hand.
-
Glove 2: Slide the fingers of your now ungloved left hand under the cuff of the right glove. Peel it off from the inside, creating a "bag" for both gloves.
-
Dispose of the gloves immediately in the designated chemical waste container.[9]
-
Remove your lab coat and wash your hands thoroughly with soap and water.[3]
-
Eye and Face Protection
-
Selection: Use ANSI Z87.1-rated (or equivalent) chemical splash goggles. If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.
-
Procedure: Don goggles before entering the area where the chemical is handled and wear them until you have exited. Ensure a snug fit.
Respiratory Protection
The use of respiratory protection should be determined by a risk assessment of the specific procedure.
-
When is it Required?
-
When weighing or handling the solid compound outside of a ventilated enclosure (e.g., a fume hood or powder-containment balance hood).
-
When there is insufficient ventilation to control vapors or mists.[3]
-
During spill clean-up of a large quantity of the material.
-
-
Selection: A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is recommended. If dust is present, a P95 or N95 pre-filter should be added.
-
Procedure: All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation and fit-testing, as mandated by OSHA 1910.134.
Operational and Disposal Plans
Safe Handling in the Laboratory
-
Always handle 4-Hydroxy Bisphenol A (2,3-Dihydroxypropyl) Ether within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure an eye-wash station and safety shower are immediately accessible.
-
Keep containers tightly closed when not in use.[10]
-
Avoid generating dust. If handling the solid, use techniques that minimize aerosolization.
-
Wash hands thoroughly after handling, even if gloves were worn.[11]
Decontamination and Disposal of Used PPE
-
Gloves: Dispose of immediately after use or upon signs of contamination. Do not reuse disposable gloves. Place in a designated, sealed container for hazardous chemical waste.
-
Lab Coats: If significant contamination occurs, the lab coat must be professionally decontaminated. Do not launder contaminated lab coats at home. Contaminated work clothing should not be allowed out of the workplace.[3][12]
-
Disposal: All contaminated PPE and materials must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[2] Do not discard in common trash or down the drain.[10]
Emergency Response for Accidental Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][10]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[3][10] If irritation or a rash develops, seek medical attention.[12]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[3][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][10]
Summary of PPE Recommendations
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solids (in open lab) | Chemical Splash Goggles & Face Shield | Nitrile/Neoprene Gloves | Lab Coat | Required: NIOSH-approved respirator with OV/P95 cartridges |
| Weighing Solids (in fume hood) | Chemical Splash Goggles | Nitrile/Neoprene Gloves | Lab Coat | Not typically required |
| Preparing Solutions (in fume hood) | Chemical Splash Goggles | Nitrile/Neoprene Gloves | Lab Coat | Not typically required |
| Transferring Solutions | Chemical Splash Goggles | Nitrile/Neoprene Gloves | Lab Coat | Not typically required |
| Heating Solutions (in fume hood) | Chemical Splash Goggles & Face Shield | Nitrile/Neoprene Gloves | Lab Coat | Recommended based on volatility |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile/Neoprene Gloves | Chemical Resistant Apron over Lab Coat | Required: NIOSH-approved respirator with OV/P95 cartridges |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE when working with 4-Hydroxy Bisphenol A (2,3-Dihydroxypropyl) Ether.
Caption: PPE selection workflow based on the experimental task.
References
-
DAP US/GHS MSDS Project. (2022, April 12). Tankbond Clear Epoxy (Resin) Safety Data Sheet. Retrieved from [Link]
-
Redox. (2021, May 28). Safety Data Sheet Bisphenol A. Retrieved from [Link]
-
3M. (2019, May 10). Safety Data Sheet 3M™ Scotchkote™ Fusion-Bonded Epoxy Coating 6233W. Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
